Product packaging for Mevinic acid(Cat. No.:CAS No. 84064-38-0)

Mevinic acid

Cat. No.: B1219033
CAS No.: 84064-38-0
M. Wt: 408.5 g/mol
InChI Key: BOZILQFLQYBIIY-INTXDZFKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mevinic Acid, more commonly known in research as Mefenamic Acid, is a nonsteroidal anti-inflammatory drug (NSAID) of the fenamate class that serves as a valuable tool for scientific investigation . Its primary characterized mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, both COX-1 and COX-2, which are key in the biosynthesis of prostaglandins . By blocking these enzymes, it reduces the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever . This mechanism underpins its well-documented anti-inflammatory, analgesic, and antipyretic properties in model systems . Beyond its classical action on prostaglandin synthesis, research suggests Mefenamic Acid may also modulate ion channels and exhibit antioxidative properties, which could contribute to its overall pharmacological profile . Its pharmacokinetics are well-defined; it is rapidly absorbed after oral administration, highly bound to plasma proteins, metabolized primarily by the liver enzyme CYP2C9, and excreted via both renal and fecal routes, with a short elimination half-life of approximately two hours . In vitro and in vivo studies have explored its potential neuroprotective effects, with some research indicating it may improve cognitive impairment in Alzheimer's disease models, attenuating neurotoxicities induced by amyloid beta peptide . Researchers value this compound for exploring pathways related to inflammation, pain, and cellular damage. This product is strictly labeled For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H36O6 B1219033 Mevinic acid CAS No. 84064-38-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84064-38-0

Molecular Formula

C23H36O6

Molecular Weight

408.5 g/mol

IUPAC Name

(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid

InChI

InChI=1S/C23H36O6/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27)/t14-,15-,17+,18+,19-,20-,22-/m0/s1

InChI Key

BOZILQFLQYBIIY-INTXDZFKSA-N

SMILES

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O

Canonical SMILES

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Dawn of a Revolution in Cardiovascular Medicine: The Discovery and Isolation of Mevinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide chronicles the landmark discovery and isolation of mevinic acid, the foundational compound of the statin class of drugs. From the pioneering screening of thousands of fungal cultures to the elucidation of its mechanism of action, this document provides a comprehensive overview for researchers, scientists, and professionals in the field of drug development. We will delve into the detailed experimental protocols that led to its isolation, present key quantitative data, and visualize the intricate biological pathways and experimental workflows.

A Serendipitous Discovery: The Birth of Statins

The story of this compound begins with two independent research groups in the 1970s, both searching for microbial metabolites with unique biological activities.

Dr. Akira Endo at Sankyo Company, Japan: In his quest for antimicrobial agents, Dr. Endo hypothesized that some microorganisms might produce inhibitors of enzymes in the cholesterol biosynthesis pathway to defend themselves.[1] This led him to screen over 6,000 fungal strains for their ability to inhibit HMG-CoA reductase, a key rate-limiting enzyme in cholesterol synthesis.[2][3] In 1971, his meticulous work with a strain of Penicillium citrinum yielded a potent inhibitor, which he named compactin (later known as mevastatin).[4][5]

Dr. Alfred Alberts at Merck Research Laboratories, USA: Meanwhile, Alfred Alberts and his team at Merck were also screening for inhibitors of HMG-CoA reductase.[6] In 1978, they isolated a highly potent inhibitor from a fermentation broth of Aspergillus terreus.[1][7] This compound was initially named mevinolin, which was later identified as lovastatin (B1675250).[7]

Both compactin and lovastatin are inactive lactone prodrugs.[8] In the body, they are hydrolyzed to their respective open-ring dihydroxy acid forms, this compound and what is now commonly referred to as lovastatin acid, which are the active inhibitors of HMG-CoA reductase.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the production and activity of this compound's parent compounds.

ParameterPenicillium citrinum (Compactin/Mevastatin)Aspergillus terreus (Lovastatin/Mevinolin)Reference(s)
Producing Microorganism Penicillium citrinum SANK 18767 (initial)Aspergillus terreus ATCC 20542[9][10]
Fermentation Method Submerged CultureSubmerged and Solid-State Fermentation[9][10]
Reported Yield Initial: ~50 mg/L; Mutant strains: up to 15 g/LSubmerged: ~240 mg/L; Solid-State: 12.5 mg/g of dry substrate (wheat bran)[9][10]

Table 1: Production of this compound Precursors by Fermentation.

CompoundIC50 Value (HMG-CoA Reductase Inhibition)Target EnzymeReference(s)
Mevastatin17.93 ± 1.78 µM (in some studies)Human HMG-CoA Reductase[11]
LovastatinNot specified in initial reportsHuman HMG-CoA Reductase
PravastatinNot specified in initial reportsHuman HMG-CoA Reductase
Dichloromethane Extract of Gnetum gnemon0.40 µg/mLHMG-CoA Reductase[12]
FPBA Extract of Ficus palmata9.1 ± 0.61 µg/mLHMG-CoA Reductase[13]

Table 2: Inhibitory Activity of this compound Precursors and other natural extracts.

PropertyMefenamic Acid (as an example of a related organic acid)Reference(s)
Molecular Formula C₁₅H₁₅NO₂[14]
Molecular Weight 241.29 g/mol [14]
Melting Point 230-231 °C[14]
Solubility in Water Practically insoluble[14]
pKa 4.2 (at 25°C)[15]

Table 3: Physicochemical Properties of Mefenamic Acid.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and isolation of this compound.

Fermentation for Compactin Production (Penicillium citrinum)

Objective: To cultivate Penicillium citrinum for the production of compactin.

Materials:

  • High-yielding strain of Penicillium citrinum (e.g., a mutant derived from SANK 18767).

  • Seed culture medium.

  • Production fermentation medium.

  • Shake flasks or fermenter.

  • Incubator shaker.

Procedure:

  • Inoculum Preparation: Aseptically transfer a stock culture of P. citrinum to a seed culture medium. Incubate at 24°C for 2 days with shaking at 220 rpm.

  • Production Fermentation: Inoculate the production fermentation medium with the seed culture (e.g., 5% v/v).

  • Incubation: Incubate the production culture at 24°C for 7-10 days with agitation (220 rpm).

  • Monitoring: Monitor the production of compactin periodically using analytical techniques such as HPLC.

Extraction and Purification of Compactin

Objective: To isolate and purify compactin from the fermentation broth.

Materials:

  • Fermentation broth containing compactin.

  • Ethyl acetate (B1210297).

  • Sodium bicarbonate solution (5%).

  • Hydrochloric acid (6 M).

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

  • Silica (B1680970) gel for chromatography.

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate).

Procedure:

  • Extraction: Acidify the fermentation broth to pH 3.0 with HCl. Extract the broth three times with an equal volume of ethyl acetate.

  • Washing: Combine the organic extracts and wash with a 5% sodium bicarbonate solution to remove acidic impurities.

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude compactin.

  • Purification: Purify the crude compactin using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

Conversion of Lactone to this compound (Hydroxy Acid Form)

Objective: To hydrolyze the inactive lactone form (compactin or lovastatin) to the active hydroxy acid form.

Materials:

Procedure:

  • Hydrolysis: Dissolve the lactone in the alkaline acetonitrile solution. The conversion to the hydroxy acid form occurs almost completely under these conditions.[16]

  • Monitoring: The progress of the hydrolysis can be monitored by HPLC.

  • Neutralization: Once the reaction is complete, the solution can be neutralized with hydrochloric acid if required for subsequent assays.

HMG-CoA Reductase Inhibition Assay

Objective: To determine the inhibitory activity of this compound on HMG-CoA reductase.

Materials:

  • Purified HMG-CoA reductase enzyme.

  • HMG-CoA (substrate).

  • NADPH (cofactor).

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • This compound (test inhibitor).

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA in a cuvette or microplate well.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

  • Enzyme Addition: Initiate the reaction by adding HMG-CoA reductase.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance.

  • Calculation: The rate of the reaction is determined from the linear portion of the absorbance vs. time curve. The percent inhibition is calculated by comparing the rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.

Visualizations: Pathways and Workflows

HMG-CoA Reductase Signaling Pathway

The following diagram illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway and its inhibition by this compound.

HMG_CoA_Reductase_Pathway cluster_response Cellular Response to Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase (Rate-limiting step) HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoids (Farnesyl-PP, Geranylgeranyl-PP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol SREBP SREBP Activation Cholesterol->SREBP Negative Feedback HMG_CoA_Reductase->Mevalonate HMG_CoA_Reductase->SREBP Reduced Cholesterol leads to activation Mevinic_Acid This compound (Statin) Mevinic_Acid->HMG_CoA_Reductase Inhibits LDLR LDL Receptor Synthesis SREBP->LDLR Upregulates LDL_Uptake Increased LDL Uptake from Blood LDLR->LDL_Uptake

Caption: Inhibition of HMG-CoA Reductase by this compound and Downstream Effects.

Experimental Workflow for this compound Isolation and Analysis

The diagram below outlines the general workflow from fungal fermentation to the analysis of the inhibitory activity of this compound.

Experimental_Workflow Start Start: Select Fungal Strain (e.g., P. citrinum) Fermentation Fermentation (Submerged Culture) Start->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Purification Chromatographic Purification (e.g., Silica Gel) Extraction->Purification Lactone Isolated Lactone (Compactin/Lovastatin) Purification->Lactone Hydrolysis Alkaline Hydrolysis Lactone->Hydrolysis Mevinic_Acid This compound (Active Form) Hydrolysis->Mevinic_Acid Assay HMG-CoA Reductase Inhibition Assay Mevinic_Acid->Assay Analysis Data Analysis: IC50 Determination Assay->Analysis

Caption: Workflow for this compound Isolation and Bioactivity Assessment.

Conclusion

The discovery and isolation of this compound from fungal sources by pioneering scientists like Akira Endo and Alfred Alberts represent a monumental achievement in medicinal chemistry and pharmacology. Their work laid the foundation for the development of the statin class of drugs, which have become indispensable in the management of hypercholesterolemia and the prevention of cardiovascular diseases. The experimental protocols and the understanding of the underlying biochemical pathways detailed in this guide continue to inform and inspire new research in natural product discovery and drug development.

References

The Linchpin of Statin Synthesis: A Technical Guide to the Mevinic Acid Biosynthesis Pathway in Aspergillus terreus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mevinic acid, known commercially as lovastatin (B1675250), is a potent inhibitor of HMG-CoA reductase and a cornerstone in the management of hypercholesterolemia. Produced as a secondary metabolite by the filamentous fungus Aspergillus terreus, its biosynthesis is a complex process involving a dedicated gene cluster, intricate enzymatic machinery, and a tightly regulated network of signaling pathways. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, offering a comprehensive resource for researchers and professionals engaged in its study and exploitation for pharmaceutical development. We will delve into the genetic architecture, the key enzymatic players, the regulatory circuits governing its production, and detailed experimental methodologies for its investigation.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound in Aspergillus terreus is orchestrated by a cluster of genes, collectively known as the lov gene cluster. This cluster contains the structural genes encoding the enzymes directly involved in the synthesis of the molecule, as well as regulatory genes that control their expression.

The core of the biosynthetic machinery consists of two multifunctional polyketide synthases (PKSs):

  • Lovastatin Nonaketide Synthase (LNKS), encoded by lovB : This iterative Type I PKS is responsible for the synthesis of the dihydromonacolin L, the nonaketide core of this compound.

  • Lovastatin Diketide Synthase (LDKS), encoded by lovF : This PKS synthesizes the α-S-methylbutyryl side chain.

In addition to the PKSs, several other key enzymes encoded within the cluster are essential for the complete synthesis of this compound:

  • lovA : Encodes a cytochrome P450 monooxygenase responsible for the hydroxylation of monacolin L acid.

  • lovC : Encodes an enoyl reductase that acts in conjunction with LovB.

  • lovD : Encodes a transferase that attaches the α-S-methylbutyryl side chain to the nonaketide core.

  • lovE : Encodes a pathway-specific Zn(II)2Cys6 transcription factor that positively regulates the expression of other lov genes.

The this compound Biosynthesis Pathway

The synthesis of this compound is a bifurcated process, with the parallel construction of the nonaketide and diketide moieties, followed by their esterification.

Nonaketide Synthesis

The formation of the dihydromonacolin L core is an iterative process catalyzed by LovB, in conjunction with LovC. The synthesis begins with an acetyl-CoA starter unit and involves eight successive condensations with malonyl-CoA extender units. The growing polyketide chain undergoes a series of reductions and dehydrations, ultimately leading to the formation of the complex polyketide backbone. A key step in this process is an intramolecular Diels-Alder cyclization that forms the characteristic decalin ring system of the molecule.

Diketide Synthesis

Concurrently, the diketide synthase, LovF, synthesizes the α-S-methylbutyryl side chain from acetyl-CoA and two molecules of malonyl-CoA.

Final Assembly

The final step in this compound biosynthesis is the esterification of the monacolin J acid (the hydroxylated form of dihydromonacolin L) with the α-S-methylbutyryl side chain. This reaction is catalyzed by the LovD transferase, yielding the final product, this compound.

This compound Biosynthesis Pathway Malonyl-CoA (x8) Malonyl-CoA (x8) LovB (LNKS) + LovC LovB (LNKS) + LovC Malonyl-CoA (x8)->LovB (LNKS) + LovC Dihydromonacolin L Dihydromonacolin L Monacolin L Monacolin L Dihydromonacolin L->Monacolin L LovA Monacolin J Monacolin J Monacolin L->Monacolin J LovA This compound (Lovastatin) This compound (Lovastatin) Monacolin J->this compound (Lovastatin) LovD Malonyl-CoA_side Malonyl-CoA (x2) LovF (LDKS) LovF (LDKS) Malonyl-CoA_side->LovF (LDKS) alpha-S-methylbutyryl-S-LDKS α-S-methylbutyryl-S-LDKS alpha-S-methylbutyryl-S-LDKS->this compound (Lovastatin) LovA LovA LovF (LDKS)->alpha-S-methylbutyryl-S-LDKS LovD LovD LovB (LNKS) + LovC->Dihydromonacolin L

Caption: this compound Biosynthesis Pathway in A. terreus

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, influenced by a variety of factors at both the genetic and metabolic levels.

Genetic Regulation
  • Pathway-Specific Regulation : The lovE gene product is a key positive regulator, acting as a transcription factor that binds to the promoter regions of other lov genes to activate their expression.

  • Global Regulation : The global regulator LaeA plays a crucial role in the expression of secondary metabolite gene clusters, including the lov cluster. Overexpression of laeA has been shown to significantly increase the transcription of lov genes and, consequently, this compound production.[1]

Metabolic and Environmental Regulation
  • Carbon and Nitrogen Sources : The biosynthesis of this compound is sensitive to the availability of carbon and nitrogen sources. Typically, high concentrations of readily metabolizable sugars like glucose repress its synthesis, while lactose (B1674315) has been shown to be a favorable carbon source. Nitrogen limitation is also a known trigger for secondary metabolism, including this compound production.

  • Reactive Oxygen Species (ROS) : There is growing evidence that reactive oxygen species act as signaling molecules to induce the expression of the lov gene cluster.[2] An increase in intracellular ROS levels has been correlated with an upregulation of this compound biosynthesis. The exact mechanism of this regulation is still under investigation but may involve the activation of stress-response transcription factors.

Regulatory Network of this compound Biosynthesis LovE LovE lov Gene Cluster lov Gene Cluster LovE->lov Gene Cluster Positive Regulation This compound This compound lov Gene Cluster->this compound Biosynthesis ROS Reactive Oxygen Species (ROS) ROS->lov Gene Cluster Positive Regulation Environmental Signals Carbon/Nitrogen Limitation Environmental Signals->ROS Induces LaeA LaeA Environmental Signals->LaeA Influences Stress Response Stress Response Stress Response->ROS

Caption: Regulatory Network of this compound Biosynthesis

Quantitative Data

The production of this compound and the expression of its biosynthetic genes are significantly influenced by fermentation conditions.

Parameter Submerged Fermentation (SmF) Solid-State Fermentation (SSF) Reference
Lovastatin Yield LowerHigher[3]
Relative lovE Expression LowerHigher[3]
Relative lovF Expression LowerHigher[3]
Effect of laeA Overexpression on lov gene transcription IncreasedIncreased[1]

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC Workflow for this compound Quantification cluster_extraction Sample Extraction cluster_hplc HPLC Analysis Fermentation Broth Fermentation Broth Centrifugation Centrifugation Fermentation Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelia Mycelia Grinding Grinding Mycelia->Grinding Solvent Extraction Solvent Extraction Grinding->Solvent Extraction Filtration Filtration Solvent Extraction->Filtration Extract Extract Filtration->Extract Injection Injection Extract->Injection C18 Column C18 Column Injection->C18 Column UV Detection (238 nm) UV Detection (238 nm) C18 Column->UV Detection (238 nm) Chromatogram Chromatogram UV Detection (238 nm)->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: HPLC Workflow for this compound Quantification

Objective: To accurately quantify the concentration of this compound in fermentation samples.

Methodology:

  • Sample Preparation:

    • Culture Broth: Centrifuge the fermentation broth to separate the supernatant from the mycelia.

    • Mycelia: Harvest the mycelia by filtration, wash with distilled water, and dry. Grind the dried mycelia to a fine powder and extract the this compound with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with an acid such as phosphoric acid or trifluoroacetic acid) is commonly employed.

    • Detection: this compound is detected by UV absorbance, typically at 238 nm.

    • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of a lovastatin standard.

Gene Knockout in Aspergillus terreus via Protoplast Transformation

Gene Knockout Workflow A. terreus Mycelia A. terreus Mycelia Protoplast Formation\n(Enzymatic Digestion) Protoplast Formation (Enzymatic Digestion) A. terreus Mycelia->Protoplast Formation\n(Enzymatic Digestion) Protoplast Isolation Protoplast Isolation Protoplast Formation\n(Enzymatic Digestion)->Protoplast Isolation Protoplast Transformation\n(PEG-mediated) Protoplast Transformation (PEG-mediated) Protoplast Isolation->Protoplast Transformation\n(PEG-mediated) Knockout Cassette\n(Target Gene Flanks + Marker) Knockout Cassette (Target Gene Flanks + Marker) Knockout Cassette\n(Target Gene Flanks + Marker)->Protoplast Transformation\n(PEG-mediated) Regeneration on\nSelective Medium Regeneration on Selective Medium Protoplast Transformation\n(PEG-mediated)->Regeneration on\nSelective Medium Selection of\nTransformants Selection of Transformants Regeneration on\nSelective Medium->Selection of\nTransformants Genomic DNA Extraction Genomic DNA Extraction Selection of\nTransformants->Genomic DNA Extraction PCR/Southern Blot\nConfirmation PCR/Southern Blot Confirmation Genomic DNA Extraction->PCR/Southern Blot\nConfirmation Confirmed\nKnockout Mutant Confirmed Knockout Mutant PCR/Southern Blot\nConfirmation->Confirmed\nKnockout Mutant

Caption: Gene Knockout Workflow in A. terreus

Objective: To create a targeted deletion of a gene of interest within the lov cluster to study its function.

Methodology:

  • Preparation of Protoplasts:

    • Grow A. terreus in a suitable liquid medium to obtain young, actively growing mycelia.

    • Harvest the mycelia and treat with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., KCl, sorbitol) to generate protoplasts.

  • Construction of the Knockout Cassette:

    • Using PCR, amplify the upstream and downstream flanking regions of the target gene.

    • Clone these flanking regions on either side of a selectable marker gene (e.g., hygromycin B resistance).

  • Protoplast Transformation:

    • Incubate the protoplasts with the knockout cassette in the presence of polyethylene (B3416737) glycol (PEG) and CaCl₂ to facilitate DNA uptake.

  • Selection and Screening:

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent.

    • Isolate individual transformants and confirm the gene replacement event by PCR analysis of genomic DNA and/or Southern blotting.

Conclusion

The this compound biosynthesis pathway in Aspergillus terreus represents a fascinating and industrially significant example of fungal secondary metabolism. A thorough understanding of its genetic basis, enzymatic machinery, and regulatory networks is paramount for the rational design of strain improvement strategies aimed at enhancing the production of this vital pharmaceutical. The methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and manipulate this intricate pathway, paving the way for more efficient and sustainable production of lovastatin and potentially novel statin derivatives.

References

The Mechanism of Mevinic Acid on HMG-CoA Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevinic acid, the active form of the fungal metabolite lovastatin, is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This document provides a detailed examination of the molecular mechanism by which this compound exerts its inhibitory effect on HMG-CoA reductase. It includes a summary of key quantitative data, detailed experimental protocols for assessing enzyme inhibition, and visualizations of the underlying biochemical pathways and interactions. The information presented is intended for researchers, scientists, and professionals involved in drug development and the study of lipid metabolism.

Introduction

3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical step in the synthesis of cholesterol and other isoprenoids.[3][4] Due to its role as the rate-limiting enzyme in this pathway, HMG-CoA reductase is a primary target for cholesterol-lowering drugs.[5] this compound, the ring-opened hydroxy acid form of lovastatin, is a powerful inhibitor of this enzyme and serves as a foundational compound for the class of drugs known as statins.[1][2][] Understanding the precise mechanism of its action is crucial for the development of new and more effective therapies for hypercholesterolemia.

Mechanism of Action

This compound functions as a competitive inhibitor of HMG-CoA reductase.[1][2][7] Its chemical structure bears a strong resemblance to the natural substrate, HMG-CoA.[] This structural similarity allows this compound to bind to the active site of the enzyme with high affinity, thereby preventing the binding of the endogenous substrate, HMG-CoA.[][8] The binding affinity of statins, including this compound, for HMG-CoA reductase is approximately 10,000 times higher than that of the natural substrate.[9]

The active form, mevinolinic acid, is a potent competitive inhibitor with a Ki of 0.6 nM.[1][2][10] This strong binding effectively blocks the production of mevalonate and subsequently reduces the intracellular synthesis of cholesterol.[11] The depletion of intracellular cholesterol leads to an upregulation of LDL receptor expression on the surface of hepatocytes, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[11]

Quantitative Data

The inhibitory potency of this compound (mevinolinic acid) on HMG-CoA reductase has been quantified through various enzymatic assays. The key parameter for a competitive inhibitor is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

InhibitorTarget EnzymeKi (Inhibition Constant)Reference(s)
Mevinolinic AcidHMG-CoA Reductase0.6 nM[1][2][10]

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound on HMG-CoA reductase is typically performed using an in vitro enzyme inhibition assay. The following is a generalized protocol based on commonly cited methodologies.[12][13][14]

HMG-CoA Reductase Inhibition Assay (Spectrophotometric Method)

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate by HMG-CoA reductase.[12]

Materials and Reagents:

  • HMG-CoA Reductase: Purified or recombinant enzyme.

  • HMG-CoA: Substrate solution.

  • NADPH: Cofactor solution.

  • This compound (or other inhibitor): Test compound.

  • Assay Buffer: Typically 100 mM Potassium Phosphate (pH 7.4), containing KCl, EDTA, and DTT.[12]

  • DMSO: For dissolving the inhibitor.

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the assay buffer.

    • Reconstitute lyophilized NADPH in the assay buffer. Protect from light.

    • Prepare a stock solution of HMG-CoA in ultrapure water and dilute to the desired concentration with assay buffer.

    • Dilute the HMG-CoA reductase enzyme stock with cold assay buffer to a working concentration.

    • Prepare a high-concentration stock solution of the inhibitor (e.g., this compound) in DMSO and perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Setup (in a 96-well plate):

    • Blank Wells: Add assay buffer and all reaction components except the enzyme.

    • Control Wells (No Inhibitor): Add assay buffer, enzyme, NADPH, and HMG-CoA.

    • Inhibitor Wells: Add assay buffer, enzyme, NADPH, HMG-CoA, and the desired concentration of the inhibitor.

  • Reaction and Measurement:

    • Add the NADPH and HMG-CoA solutions to all wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the HMG-CoA reductase solution to all wells except the blank.

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for 10-20 minutes at 37°C.[12]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (reaction velocity) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Visualizations

Cholesterol Biosynthesis Pathway and this compound Inhibition

Cholesterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA Synthase HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Multiple Steps Cholesterol Cholesterol Isoprenoids->Cholesterol Multiple Steps Mevinic_Acid This compound Mevinic_Acid->HMGCR Competitive Inhibition HMGCR->Mevalonate NADPH -> NADP+

Caption: this compound competitively inhibits HMG-CoA reductase, blocking the conversion of HMG-CoA to mevalonate.

Competitive Inhibition Mechanism at the Active Site

Caption: this compound competes with the natural substrate (HMG-CoA) for the active site of HMG-CoA reductase.

Experimental Workflow for HMG-CoA Reductase Inhibition Assay

Experimental_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Cofactor, Inhibitor) start->prep plate Plate Setup in 96-well Plate (Blank, Control, Inhibitor Wells) prep->plate preincubate Pre-incubate at 37°C plate->preincubate initiate Initiate Reaction with Enzyme preincubate->initiate measure Kinetic Measurement of Absorbance at 340 nm initiate->measure analyze Data Analysis (Calculate Rates, % Inhibition, IC50) measure->analyze end End analyze->end

Caption: A typical workflow for determining the inhibitory activity of a compound on HMG-CoA reductase.

Conclusion

This compound is a highly potent, competitive inhibitor of HMG-CoA reductase. Its mechanism of action is well-characterized and relies on its structural mimicry of the natural substrate, HMG-CoA, allowing it to bind with high affinity to the enzyme's active site. This competitive inhibition effectively halts the cholesterol biosynthesis pathway, leading to a reduction in plasma cholesterol levels. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research into the development of novel HMG-CoA reductase inhibitors and a deeper understanding of lipid metabolism.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Mevinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevinic acid, a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is the open-acid form of mevinolin (also known as lovastatin), a clinically significant cholesterol-lowering agent. Understanding the precise chemical structure and stereochemistry of this compound is paramount for elucidating its mechanism of action, designing novel derivatives, and optimizing its therapeutic efficacy. This technical guide provides a comprehensive overview of the structural features of this compound, including its intricate stereochemistry, alongside relevant physicochemical data and experimental methodologies.

Chemical Structure and Stereochemistry

This compound is a complex organic molecule characterized by a polyketide-derived hexahydronaphthalene (B12109599) ring system linked to a β,δ-dihydroxyheptanoic acid side chain. The systematic IUPAC name for this compound is (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[(2S)-2-methylbutanoyl]oxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid.

The molecule possesses a total of eight stereocenters, leading to a high degree of stereochemical complexity. The specific spatial arrangement of these chiral centers is crucial for its biological activity. The (3R,5R)-dihydroxyheptanoic acid moiety mimics the structure of the endogenous substrate HMG-CoA, enabling competitive inhibition of HMG-CoA reductase. The stereochemistry of the decalin ring system and the ester side chain also plays a critical role in the binding affinity to the enzyme's active site.

Mevinic_Acid_Structure Stereochemical representation of this compound is implied by IUPAC nomenclature. cluster_ring Hexahydronaphthalene Core cluster_sidechain Dihydroxyheptanoic Acid Side Chain cluster_ester (S)-2-Methylbutanoyl Group C1 C1 C2 C2 C1->C2 C1_sc C1' C1->C1_sc C3 C3 C2->C3 C_Me C_Me C2->C_Me CH₃ C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C_Me2 C_Me2 C6->C_Me2 CH₃ C8 C8 C7->C8 C8->C8a O_ester O_ester C8->O_ester O C8a->C1 C_ester_CO C=O O_ester->C_ester_CO C2_sc C2' C1_sc->C2_sc C3_sc C3' C2_sc->C3_sc C4_sc C4' C3_sc->C4_sc OH1 OH C3_sc->OH1 C5_sc C5' C4_sc->C5_sc C6_sc C6' C5_sc->C6_sc OH2 OH C5_sc->OH2 C7_sc C7' C6_sc->C7_sc COOH COOH C7_sc->COOH C_ester_CH CH C_ester_CO->C_ester_CH C_ester_Me CH₃ C_ester_CH->C_ester_Me C_ester_Et CH₂CH₃ C_ester_CH->C_ester_Et Retrosynthesis MevinicAcid This compound Decalin Hexahydronaphthalene Core MevinicAcid->Decalin Disconnection Sidechain Dihydroxyheptanoic Acid Side Chain MevinicAcid->Sidechain Disconnection Ester (S)-2-Methylbutanoyl Group Decalin->Ester Esterification DielsAlder Diels-Alder Reaction Decalin->DielsAlder Retrosynthesis StartingMaterials Simpler Achiral Precursors DielsAlder->StartingMaterials Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG_CoA_Reductase HMG-CoA Reductase HMGCoA->HMG_CoA_Reductase MevinicAcid This compound MevinicAcid->HMG_CoA_Reductase Inhibition Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol

Mevinic Acid: A Comprehensive Technical Guide to its Natural Sources and Microbial Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevinic acid, commonly known as lovastatin (B1675250), is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This has established it as a cornerstone therapy for hypercholesterolemia. This technical guide provides an in-depth exploration of the natural sources of this compound, with a primary focus on the diverse microorganisms capable of its synthesis. We will delve into the biosynthetic pathways, detail experimental protocols for screening, fermentation, and purification, and present quantitative data on production yields. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and microbial biotechnology.

Natural Sources of this compound

This compound is a secondary metabolite primarily produced by various filamentous fungi. While a number of species have been identified as producers, commercial production predominantly relies on a select few that have been optimized for high yields.

Fungal Producers

A diverse range of fungal genera have been reported to produce this compound (lovastatin) and its analogues. Aspergillus terreus is the most well-known and widely used fungus for industrial-scale production of lovastatin.[1][2][3][4] Other significant producers include species from the genera Monascus, Penicillium, Pleurotus, and others.

Other Microbial Sources

While fungi are the most prolific producers of this compound, some actinomycetes have also been investigated for statin production. For instance, pravastatin (B1207561) can be obtained through the biotransformation of mevastatin (B1676542) by Streptomyces carbophilus.[5][6]

This compound Producing Microorganisms and Production Yields

The following table summarizes various microorganisms reported to produce this compound (lovastatin) along with reported production yields under different fermentation conditions.

MicroorganismFermentation TypeSubstrate/MediumYieldReference
Aspergillus terreusSubmerged FermentationComplex medium with glucose, peptonized milk, and yeast extract304 mg/L[7]
Aspergillus terreus MTCC 1782Submerged FermentationOptimized medium258.26 mg/L[8]
Aspergillus terreusSolid State FermentationWheat bran27.14 mg/100 mL[9]
Aspergillus terreus CCM 8236Submerged FermentationGlucose and lactose>2000 mg/L[10]
Aspergillus terreus ATCC 20542Repeated Fed-BatchMaltodextrin and corn steep liquor2200 mg/L[3][11]
Aspergillus terreus NCIM 657Submerged FermentationProduction media0.989 mg/mL[12]
Aspergillus parasiticusSubmerged FermentationScreening production medium4.5 mg/L[13]
Aspergillus flavusSubmerged FermentationScreening production medium9.0 mg/L[13]
Monascus ruberNot specifiedNot specifiedNot specified[4][7]
Penicillium citrinumNot specifiedNot specifiedNot specified[5][14]
Pleurotus ostreatusNot specifiedNot specifiedNot specified[15]

Biosynthesis of this compound (Lovastatin)

The biosynthesis of lovastatin is a complex process involving a polyketide pathway.[1] It is synthesized from two separate polyketide chains that are ultimately joined by an ester linkage. The pathway begins with acetate (B1210297) units and involves a series of enzymatic reactions catalyzed by polyketide synthases (PKS) and other tailoring enzymes.[16][17]

The key steps in the lovastatin biosynthetic pathway are as follows:

  • Polyketide Chain Synthesis: Two different polyketide synthases (PKS), a nonaketide synthase (LNKS) and a diketide synthase (LDKS), are responsible for the formation of the two main precursors.

  • Formation of Dihydromonacolin L: The nonaketide chain undergoes a series of reductions and cyclization to form dihydromonacolin L.

  • Hydroxylation to Monacolin J: Dihydromonacolin L is then hydroxylated to form monacolin J.

  • Esterification: Finally, the diketide side chain is attached to monacolin J via an ester linkage to produce lovastatin.[16]

Mevinic_Acid_Biosynthesis Acetate Acetate Nonaketide_Synthase Nonaketide Synthase (LNKS) Acetate->Nonaketide_Synthase Diketide_Synthase Diketide Synthase (LDKS) Acetate->Diketide_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Nonaketide_Synthase Malonyl_CoA->Diketide_Synthase Nonaketide Nonaketide Precursor Nonaketide_Synthase->Nonaketide Diketide Diketide Precursor (2-methylbutyryl-S-LDKS) Diketide_Synthase->Diketide Dihydromonacolin_L Dihydromonacolin L Nonaketide->Dihydromonacolin_L Esterification Esterification Diketide->Esterification Hydroxylation Hydroxylation Dihydromonacolin_L->Hydroxylation Monacolin_J Monacolin J Monacolin_J->Esterification Lovastatin Lovastatin (this compound) Hydroxylation->Monacolin_J Esterification->Lovastatin

Biosynthetic pathway of this compound (lovastatin).

Experimental Protocols

This section provides an overview of the key experimental methodologies for the screening of this compound-producing microorganisms and the subsequent production and extraction of the compound.

Screening of this compound-Producing Microorganisms

Objective: To isolate and identify microorganisms capable of producing this compound.

Methodology:

  • Isolation of Microorganisms: Fungi can be isolated from various environmental samples, such as soil, decaying wood, and plant material.[2] Serial dilution of the samples is performed, and the dilutions are plated on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), supplemented with an antibacterial agent to inhibit bacterial growth.[2] Plates are incubated at an appropriate temperature (e.g., 28-30°C) until fungal colonies appear.[2]

  • Primary Screening (Bioassay): A common method for primary screening is the agar well diffusion bioassay.[12][18]

    • A test microorganism that is sensitive to lovastatin, such as Saccharomyces cerevisiae or Neurospora crassa, is used as an indicator.[8][12]

    • The indicator organism is seeded onto an agar plate.

    • Wells are made in the agar, and crude extracts from the isolated fungal cultures are added to the wells.

    • The plates are incubated, and the presence of a zone of inhibition around a well indicates potential this compound production.[12]

  • Secondary Screening (Chromatographic Methods):

    • Thin-Layer Chromatography (TLC): Extracts from promising isolates are spotted on a TLC plate alongside a lovastatin standard. The plate is developed in a suitable solvent system, and the spots are visualized. A spot from the sample with the same Rf value as the standard suggests the presence of lovastatin.[2][13]

    • High-Performance Liquid Chromatography (HPLC): For confirmation and quantification, HPLC is the preferred method. The crude extract is analyzed on a suitable column (e.g., C18) with a specific mobile phase, and the retention time of the peak is compared to that of a lovastatin standard.[2]

Fermentation for this compound Production

Objective: To cultivate the selected microorganism under optimized conditions to maximize this compound yield.

Methodology:

  • Inoculum Preparation: A spore suspension of the producing fungus is prepared from a mature culture grown on an agar slant.[2][8]

  • Fermentation: Both submerged fermentation (SmF) and solid-state fermentation (SSF) can be employed.

    • Submerged Fermentation: The spore suspension is inoculated into a liquid fermentation medium in a shake flask or a bioreactor.[2][8] The medium typically contains carbon sources (e.g., glucose, lactose), nitrogen sources (e.g., yeast extract, peptone), and mineral salts.[7] Fermentation is carried out for a specific duration (e.g., 7-14 days) at a controlled temperature, pH, and agitation speed.[8][11]

    • Solid-State Fermentation: A solid substrate, such as wheat bran or rice straw, is moistened with a nutrient solution and sterilized.[9] The substrate is then inoculated with the fungal spores and incubated under controlled temperature and humidity.

  • Monitoring: During fermentation, parameters such as pH, substrate consumption, biomass, and this compound concentration are monitored periodically.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Methodology:

  • Lactonization: The pH of the fermentation broth is typically acidified (e.g., to pH 3.0) to convert the active hydroxy acid form of this compound to its more stable lactone form.[8][12]

  • Solvent Extraction: The acidified broth is extracted with an organic solvent, such as ethyl acetate or methanol.[8][12] The mixture is shaken vigorously and then centrifuged to separate the organic and aqueous phases. The organic phase containing this compound is collected.[13]

  • Purification: The crude extract can be further purified using techniques like column chromatography.

Experimental_Workflow cluster_Screening Screening cluster_Production Production cluster_Downstream Downstream Processing Isolation Isolation of Microorganisms (e.g., from soil) Bioassay Primary Screening (Agar Well Diffusion Bioassay) Isolation->Bioassay TLC_HPLC Secondary Screening (TLC & HPLC) Bioassay->TLC_HPLC Inoculum Inoculum Preparation TLC_HPLC->Inoculum Fermentation Fermentation (Submerged or Solid-State) Inoculum->Fermentation Extraction Extraction & Lactonization Fermentation->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis & Quantification (HPLC) Purification->Analysis

General experimental workflow for this compound production.

Conclusion

This compound remains a vital therapeutic agent, and its microbial production is a cornerstone of the pharmaceutical industry. This guide has provided a comprehensive overview of the natural sources, particularly the diverse fungal producers, and the intricate biosynthetic pathway of this important secondary metabolite. The detailed experimental protocols for screening, fermentation, and extraction offer a practical framework for researchers and professionals in the field. Continued research into novel microbial sources, strain improvement through genetic engineering, and optimization of fermentation processes will be crucial for enhancing the efficiency and sustainability of this compound production.

References

Mefenamic Acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenamic acid, a well-established nonsteroidal anti-inflammatory drug (NSAID), has long been utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Belonging to the anthranilic acid derivative class, its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[2][3][4] While effective for mild to moderate pain, its clinical application can be limited by gastrointestinal side effects and poor water solubility.[5] These limitations, coupled with its inherent biological activity, have positioned mefenamic acid as an attractive lead compound for the development of novel therapeutic agents with improved pharmacological profiles and expanded indications. This guide explores the potential of mefenamic acid as a scaffold in drug discovery, detailing its structure-activity relationships, synthetic derivatization strategies, and the evaluation of its analogs for various therapeutic targets.

Mechanism of Action

Mefenamic acid exerts its primary therapeutic effects through the non-selective inhibition of both COX-1 and COX-2 enzymes.[2][3] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[3] The inhibition of prostaglandin (B15479496) synthesis accounts for both its therapeutic efficacy and some of its characteristic side effects, such as gastric irritation, which is primarily linked to the inhibition of COX-1 in the gastric mucosa.

Beyond its well-documented role as a COX inhibitor, recent research has explored the potential of mefenamic acid derivatives to exhibit other biological activities, including anticancer effects.[6] These novel activities may be mediated by different molecular targets and signaling pathways, highlighting the versatility of the mefenamic acid scaffold.

Signaling Pathway: Prostaglandin Synthesis Inhibition

The following diagram illustrates the central role of COX enzymes in the prostaglandin synthesis pathway and the inhibitory action of mefenamic acid.

prostaglandin_pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation mefenamic_acid Mefenamic Acid mefenamic_acid->cox Inhibition

Caption: Inhibition of Prostaglandin Synthesis by Mefenamic Acid.

Structure-Activity Relationship (SAR)

The chemical structure of mefenamic acid, 2-(2,3-dimethylphenyl)aminobenzoic acid, offers several points for modification to alter its pharmacokinetic and pharmacodynamic properties.[4][7] Key SAR insights for anthranilic acid derivatives include:

  • Anthranilic Acid Ring: Substitution on this ring generally leads to a decrease in activity.[3]

  • N-Aryl Ring: The nature and position of substituents on the N-aryl ring are critical for activity. Disubstitution at the 2' and 3' positions, as seen in mefenamic acid, is beneficial. For disubstituted compounds, substitutions at the ortho and meta positions of the N-aryl ring often result in maximum activity.[3] Non-coplanarity between the N-aryl ring and the anthranilic acid ring, influenced by bulky substituents, can enhance binding and activity.[3]

  • Amine Linker: The secondary amine (NH) moiety is crucial for activity. Replacing it with other groups like oxygen, sulfur, or a methylated nitrogen decreases the drug's efficacy.[3]

  • Carboxylic Acid Group: The acidic function is essential for activity, though its specific nature can be varied.[3] For instance, replacement with an isosteric tetrazole group has been shown to have no significant effect on activity.[3]

Drug Discovery and Derivatization Strategies

The development of mefenamic acid derivatives aims to enhance its therapeutic index by improving efficacy, reducing side effects, and exploring new therapeutic applications.[5] Common strategies include:

  • Prodrug Synthesis: To mitigate gastrointestinal toxicity, prodrugs of mefenamic acid have been synthesized. These compounds are designed to be inactive until they are metabolized to the active drug in the body, potentially reducing direct contact with the gastric mucosa.[5]

  • Heterocyclic Derivatives: The incorporation of various heterocyclic moieties, such as thiadiazoles, has been explored to modulate the biological activity of mefenamic acid.[5][8] These modifications can influence the molecule's solubility, receptor binding, and overall pharmacological profile.

  • Metal Complexes: The synthesis of metal complexes of mefenamic acid has been investigated to enhance its anti-inflammatory and antioxidant activities.[9] For example, a zinc(II) complex of mefenamic acid exhibited superior anti-inflammatory effects compared to the parent drug.[9]

  • Conjugation with Other Pharmacophores: Mefenamic acid has been conjugated with other biologically active molecules to create hybrid compounds with dual or enhanced activities. For instance, indole (B1671886) derivatives of mefenamic acid have been synthesized and evaluated for their anti-proliferative effects against cancer cell lines.[6]

Experimental Protocols

General Synthesis of Mefenamic Acid

A common synthetic route to mefenamic acid involves the condensation of 2-chlorobenzoic acid with 2,3-dimethylaniline.[7]

Protocol:

  • o-Chlorobenzoic acid is reacted with an acid-binding agent, such as sodium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF).[10][11]

  • 2,3-Dimethylaniline is added to the reaction mixture.[10][11]

  • The condensation reaction is carried out in the presence of a catalyst, such as copper(II) acetate (B1210297) or anhydrous cupric sulfate, at an elevated temperature (e.g., 120-130°C).[10]

  • The resulting crude mefenamic acid is then purified through processes like bleaching and crystallization from an organic solvent to yield the final product.[10]

Synthesis of a Mefenamic Acid Derivative: 4-Nitrobenzoyl-mefenamic acid

This protocol describes the synthesis of a derivative aimed at enhancing analgesic activity.[12][13]

Protocol:

  • Mefenamic acid is reacted with 4-nitrobenzoyl chloride in a benzoylation reaction.[12][13]

  • The reaction can be predicted and optimized using in silico molecular docking studies to assess the interaction with the target enzyme (e.g., COX-2).[13]

  • The synthesized compound is purified using column chromatography.[12][13]

  • Purity is assessed by Thin Layer Chromatography (TLC)-Densitometry.[12][13]

  • The structure of the final product, 4-nitrobenzoyl-mefenamic acid, is confirmed using spectroscopic methods such as 1H-NMR and FTIR.[12][13]

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Rat Paw Edema

This is a standard model to evaluate the anti-inflammatory activity of NSAIDs and their derivatives.[14]

Protocol:

  • Experimental animals (e.g., rats) are divided into control and treatment groups.

  • The test compounds (mefenamic acid derivatives) are administered orally at a specific dose.

  • After a set period, a sub-plantar injection of carrageenan is given into the right hind paw of each rat to induce localized inflammation and edema.

  • The paw volume is measured at various time intervals post-carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Workflow for Mefenamic Acid-Based Drug Discovery

The following diagram outlines a typical workflow for the discovery and development of novel drugs based on the mefenamic acid scaffold.

drug_discovery_workflow lead_compound Lead Compound (Mefenamic Acid) sar_studies SAR Studies lead_compound->sar_studies in_silico In Silico Design & Molecular Docking sar_studies->in_silico synthesis Synthesis of Derivatives in_silico->synthesis purification Purification & Characterization (Chromatography, NMR, FTIR) synthesis->purification in_vitro In Vitro Screening (e.g., COX Inhibition, Antiproliferative Assays) purification->in_vitro in_vivo In Vivo Studies (e.g., Anti-inflammatory, Analgesic Models) in_vitro->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization lead_optimization->in_silico preclinical Preclinical Development lead_optimization->preclinical

Caption: A general workflow for mefenamic acid-based drug discovery.

Quantitative Data Summary

The following tables summarize key quantitative data for mefenamic acid and its derivatives from various studies.

Table 1: Anti-proliferative Activity of Mefenamic Acid-Indole Derivative (5g) [6]

Cell LineCompound% Growth Inhibition
Normal (HEK293T)5gNot specified as selectively inhibiting cancer cells
Oral Cancer (CAL 27)5gPromising
Breast Cancer (MCF-7)5gPromising

Note: The original study describes compound 5g as showing "selective growth inhibition of oral cancer cells" and being "promising" but does not provide specific percentage values in the abstract.

Table 2: Anti-inflammatory Activity of Mefenamic Acid and its Zinc Complex [9]

CompoundDose (mmol/Kg B.W.)Inhibition of Rat Paw Edema (%)
Mefenamic Acid0.161.5 ± 2.3
[Zn(mef)2]0.181.5 ± 1.3

Table 3: In Vitro Antiproliferative Activity (IC50) of a Copper(II) Complex of Mefenamic Acid [9]

Cell LineCompoundIC50 (µM)
Bladder Cancer (T24)Copper(II) complexSimilar to cisplatin (B142131)
Breast Cancer (MCF-7)Copper(II) complexSimilar to cisplatin
Mouse Fibroblast (L-929)Copper(II) complexSimilar to cisplatin

Note: The study states the IC50 values are in a micromolar range similar to cisplatin but does not provide the exact numerical values in the abstract.

Conclusion

Mefenamic acid serves as a valuable and versatile lead compound in drug discovery. Its well-understood pharmacology, established synthetic routes, and amenability to chemical modification make it an ideal starting point for the development of novel therapeutic agents. By leveraging rational drug design strategies, researchers can address the limitations of mefenamic acid and unlock its potential for new indications, including cancer therapy. The continued exploration of mefenamic acid derivatives holds significant promise for the future of drug development.

References

Mevinic Acid: A Deep Dive into HMG-CoA Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the scientific literature on mevinic acid, the active form of the widely recognized cholesterol-lowering drug, lovastatin (B1675250). This compound is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated biochemical pathways.

Core Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

This compound functions as a competitive inhibitor of HMG-CoA reductase.[1][2] Its chemical structure closely resembles the natural substrate, HMG-CoA, allowing it to bind to the active site of the enzyme with high affinity. This binding prevents the conversion of HMG-CoA to mevalonate (B85504), a critical precursor for the synthesis of cholesterol and other isoprenoids.[3][4] The inhibition of this key step leads to a reduction in endogenous cholesterol production.

Quantitative Analysis of this compound's Inhibitory Potency

The efficacy of this compound as an HMG-CoA reductase inhibitor has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to assess its potency.

Parameter Value Assay Conditions Reference
IC50 3.4 nMCell-free assay[5][6]
IC50 2.3 nmol/LRat liver cells[7]
IC50 5 nmol/LHuman liver hepatocellular carcinoma cell line (HepG2)[7]
IC50 0.05 µMInhibition of [14C]acetate incorporation into cholesterol in HepG2 cells[5]
Ki 0.1-0.2 nMCell-free assays (for the related statin, simvastatin)[6]

Signaling Pathway: The Cholesterol Biosynthesis Pathway

This compound's primary impact is on the cholesterol biosynthesis pathway, also known as the mevalonate pathway. By inhibiting HMG-CoA reductase, it disrupts the cascade of reactions that lead to the production of cholesterol.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate NADPH -> NADP+ HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate_P Mevalonate-5-Phosphate Mevalonate->Mevalonate_P Mevalonate Kinase (ATP -> ADP) Mevalonate_PP Mevalonate-5-Pyrophosphate Mevalonate_P->Mevalonate_PP Phosphomevalonate Kinase (ATP -> ADP) IPP Isopentenyl Pyrophosphate (IPP) Mevalonate_PP->IPP Mevalonate-5-pyrophosphate Decarboxylase (ATP -> ADP + Pi + CO2) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isopentenyl Pyrophosphate Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP Geranyl Pyrophosphate Synthase FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP Farnesyl Pyrophosphate Synthase Squalene Squalene FPP->Squalene Squalene Synthase (NADPH -> NADP+) Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase & Lanosterol Synthase Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps MevinicAcid This compound (Lovastatin) MevinicAcid->HMG_CoA_Reductase Inhibition HMG_CoA_Reductase->Mevalonate

Caption: The Cholesterol Biosynthesis Pathway and the inhibitory action of this compound.

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against HMG-CoA reductase by measuring the decrease in NADPH absorbance.

Materials:

  • Recombinant HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)

  • Test inhibitor (this compound/Lovastatin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and the test inhibitor in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, NADPH solution, and varying concentrations of the test inhibitor.

  • Enzyme Addition: Add the HMG-CoA reductase enzyme solution to each well to initiate the reaction. Include control wells without the inhibitor and blank wells without the enzyme.

  • Substrate Addition: Add the HMG-CoA substrate solution to all wells.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at 37°C. The rate of NADPH oxidation is proportional to the HMG-CoA reductase activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[8][9][10]

Fermentation of Lovastatin (this compound Precursor) from Aspergillus terreus

This protocol provides a general overview of the submerged fermentation process for producing lovastatin.

Materials:

  • Aspergillus terreus strain (e.g., MTCC 1782)

  • Seed culture medium

  • Production medium (containing specific carbon and nitrogen sources)

  • Shaker incubator

  • Erlenmeyer flasks

  • Autoclave

Procedure:

  • Inoculum Preparation: Prepare a seed culture of Aspergillus terreus by inoculating spores into a suitable liquid medium and incubating for a specified period (e.g., 48 hours) to obtain a high density of viable mycelia.

  • Fermentation: Inoculate the production medium in Erlenmeyer flasks with the seed culture. The production medium typically contains a carbon source (e.g., glucose) and a nitrogen source (e.g., peptone, yeast extract).

  • Incubation: Incubate the flasks in a shaker incubator at a controlled temperature (e.g., 28°C) and agitation speed (e.g., 200 rpm) for a defined fermentation period (e.g., 7-10 days).

  • Extraction: After fermentation, acidify the broth to convert the produced lovastatin (in its lactone form) to this compound (the hydroxy acid form). Extract the this compound using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification and Quantification: The extracted this compound can be further purified using techniques like chromatography and quantified using methods such as High-Performance Liquid Chromatography (HPLC).[11][12][13]

Biosynthesis of this compound

This compound is a polyketide, and its biosynthesis in Aspergillus terreus involves a complex series of enzymatic reactions catalyzed by a polyketide synthase (PKS) and other modifying enzymes. The biosynthesis starts from acetyl-CoA and malonyl-CoA as building blocks.

Mevinic_Acid_Biosynthesis cluster_0 Polyketide Synthesis cluster_1 Post-PKS Modifications AcetylCoA Acetyl-CoA PKS Lovastatin Nonaketide Synthase (LNKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS DihydromonacolinL Dihydromonacolin L PKS->DihydromonacolinL Lovastatin Lovastatin (Mevinolin) DihydromonacolinL->Lovastatin Hydroxylation & other steps Hydroxylation Hydroxylation Esterification Esterification MevinicAcid This compound Lovastatin->MevinicAcid Hydrolysis (in vivo)

Caption: Simplified overview of the this compound biosynthesis pathway in Aspergillus terreus.

This in-depth guide serves as a foundational resource for professionals engaged in the study and development of HMG-CoA reductase inhibitors. The provided data and protocols offer a starting point for further research and application in the fields of pharmacology and drug discovery.

References

Beyond Cholesterol: An In-depth Technical Guide to the Pleiotropic Biological Activities of Mevinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevinic acid, the active form of lovastatin (B1675250), is a well-established inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. While its lipid-lowering properties are widely recognized, a growing body of evidence reveals a spectrum of biological activities that extend far beyond cholesterol reduction. These "pleiotropic" effects, primarily stemming from the inhibition of the mevalonate (B85504) pathway, position this compound and other statins as compounds of interest for a range of therapeutic applications beyond cardiovascular disease.

This technical guide provides a comprehensive overview of the non-cholesterol-related biological activities of this compound. It delves into the core molecular mechanisms, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanism: Inhibition of the Mevalonate Pathway

The pleiotropic effects of this compound are largely attributed to the depletion of isoprenoid intermediates, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are downstream products of mevalonate. These isoprenoids are essential for the post-translational modification of a variety of proteins, a process known as prenylation.

Protein Prenylation: Farnesylation and geranylgeranylation involve the covalent attachment of FPP and GGPP, respectively, to the C-terminus of target proteins. This lipid modification is crucial for the proper subcellular localization and function of many signaling proteins, particularly small GTPases of the Ras superfamily, which include the Rho, Rac, and Ras subfamilies. By inhibiting the synthesis of FPP and GGPP, this compound prevents the prenylation of these GTPases, thereby modulating their activity and downstream signaling cascades.

Mevinic_Acid This compound HMG_CoA_Reductase HMG-CoA Reductase Mevinic_Acid->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Synthesizes Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Protein_Prenylation Protein Prenylation Isoprenoids->Protein_Prenylation GTPases Small GTPases (Rho, Rac, Ras) Protein_Prenylation->GTPases Activates GTPases->Protein_Prenylation Substrates for Downstream_Effects Pleiotropic Effects GTPases->Downstream_Effects Regulate

Figure 1: Core mechanism of this compound's pleiotropic effects.

Key Biological Activities Beyond Cholesterol Lowering

Improvement of Endothelial Function

This compound enhances endothelial function primarily by increasing the bioavailability of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-thrombotic properties.

Molecular Mechanism:

  • Upregulation of eNOS: this compound increases the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in the endothelium. This effect is mediated, in part, through the PI3K/Akt signaling pathway.[1]

  • Inhibition of RhoA/ROCK Pathway: By preventing the geranylgeranylation of RhoA, this compound inhibits the RhoA/Rho-kinase (ROCK) signaling pathway.[2] Activated ROCK destabilizes eNOS mRNA and promotes the production of reactive oxygen species (ROS), which scavenge NO. Inhibition of this pathway leads to increased eNOS expression and NO bioavailability.[3]

Mevinic_Acid This compound GGPP GGPP Synthesis Mevinic_Acid->GGPP Inhibits RhoA RhoA Prenylation GGPP->RhoA Active_RhoA Active RhoA RhoA->Active_RhoA ROCK ROCK Active_RhoA->ROCK Activates eNOS_mRNA eNOS mRNA Stability ROCK->eNOS_mRNA Decreases eNOS_Expression eNOS Expression eNOS_mRNA->eNOS_Expression NO_Production NO Production eNOS_Expression->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation

Figure 2: this compound's effect on endothelial function.

Quantitative Data:

ParameterCell/Animal ModelThis compound/Lovastatin ConcentrationEffectReference
eNOS Expression Rat Aortic Smooth Muscle CellsAtorvastatin (statin)Upregulation via Akt/NF-κB pathway[4]
Nitric Oxide Production Raw 264.7 CellsLovastatin (dose-dependent)Increased NO production[1]
ICAM-1 Expression (IFN-γ induced) ECV304 Endothelial CellsLovastatinSuppression[5][6]
VCAM-1 Expression (TNF-α induced) HUVECsLovastatin (0.1-2.5 µM)Potentiated increase[7]
Anti-inflammatory and Immunomodulatory Effects

This compound exhibits potent anti-inflammatory and immunomodulatory properties by interfering with key inflammatory signaling pathways and modulating the function of immune cells.

Molecular Mechanisms:

  • Inhibition of NF-κB Signaling: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[8][9] This is achieved by preventing the degradation of its inhibitor, IκB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[10] This effect can be independent of the classical IKK pathway and may involve inhibition of PI3-kinase/Akt signaling.[1]

  • Modulation of Cytokine Production: By inhibiting NF-κB and other signaling pathways, this compound can reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[11][12]

  • T-Cell Modulation: Lovastatin has been shown to inhibit the proliferation of both CD4+ and CD8+ T cells upon T-cell receptor (TCR) stimulation, while preserving their cytotoxic function.[13] It can also modulate the production of certain cytokines by T cells, with a slight decrease in IL-2 but maintained levels of IFN-γ and TNF-α.[13]

Mevinic_Acid This compound Prenylation Protein Prenylation Mevinic_Acid->Prenylation Inhibits Rac1 Rac1 Activation Prenylation->Rac1 NFkB_Activation NF-κB Activation Rac1->NFkB_Activation Promotes Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_Activation->Proinflammatory_Genes Cytokines IL-6, TNF-α Proinflammatory_Genes->Cytokines Inflammation Inflammation Cytokines->Inflammation

Figure 3: Anti-inflammatory mechanism of this compound.

Quantitative Data:

ParameterCell/Animal ModelLovastatin ConcentrationEffectReference
NF-κB Activation (LPS-induced) Human Monocytes0.001-5 µM (dose-dependent)Inhibition[14]
NF-κB Activation (CRP-induced) HUVECs10⁻⁵ mol/lDiminished activation[10]
IL-6 Production Human PBMCNot affectedNo significant change[15]
TNF-α mRNA Level RAW264.7 MacrophagesLovastatinReduced[8][16]
C-Reactive Protein (CRP) Patients with dyslipidemia or CHDVarious statins and dosesSignificant reduction[17]
T-Cell Proliferation (MART-1 stimulated) Human TILsLovastatinSignificant reduction (26.5% vs 70.3% in control)[13]
Anti-Cancer Properties

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting its potential as an adjunct in cancer therapy.

Molecular Mechanisms:

  • Induction of Apoptosis: this compound can induce apoptosis (programmed cell death) in cancer cells through multiple pathways. This includes the activation of caspases (e.g., caspase-3 and caspase-8) and modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[18][19]

  • Cell Cycle Arrest: Statins can cause cell cycle arrest, typically at the G1 phase, by upregulating cell cycle inhibitors like p21 and p27, and downregulating cyclins and cyclin-dependent kinases (CDKs).[20]

  • Inhibition of Metastasis: By inhibiting the prenylation of Rho and Rac GTPases, this compound can interfere with cytoskeletal organization, cell motility, and invasion, thereby potentially reducing cancer metastasis.

Mevinic_Acid This compound Prenylation Protein Prenylation Mevinic_Acid->Prenylation Inhibits Ras_Rho Ras/Rho Signaling Prenylation->Ras_Rho Cell_Cycle Cell Cycle Progression Ras_Rho->Cell_Cycle Promotes Apoptosis_Regulation Apoptosis Regulation Ras_Rho->Apoptosis_Regulation Inhibits Apoptosis Cancer_Cell_Growth Cancer Cell Growth and Survival Cell_Cycle->Cancer_Cell_Growth Apoptosis_Regulation->Cancer_Cell_Growth

Figure 4: Anti-cancer mechanisms of this compound.

Quantitative Data:

ParameterCell LineLovastatin ConcentrationEffectReference
Apoptosis HT29 (Colon Cancer)20 µM (48h)10.6% apoptotic cells[21]
HT29 (Colon Cancer)40 µM (48h)18% apoptotic cells[21]
HT29 (Colon Cancer)40 µM (72h)42.6% apoptotic cells[21]
Apoptosis A2780 (Ovarian Cancer)20 µM (24h)Dose- and time-dependent increase in pre-G1 cells[19]
Cell Viability HepG-2 (Liver Cancer)5 µM (12h)~40% decrease[22]
Caspase-3 Activity Human Melanoma CellsLovastatin50-fold increase[23]
Effects on Bone Metabolism

This compound has been shown to influence bone metabolism, with potential anabolic effects.

Molecular Mechanism:

  • Stimulation of Osteoblast Differentiation: By inhibiting the mevalonate pathway, statins can promote the differentiation of osteoblasts, the cells responsible for bone formation. This is thought to occur through the increased expression of bone morphogenetic protein-2 (BMP-2).

  • Inhibition of Osteoclast Activity: this compound can induce apoptosis in osteoclasts, the cells that resorb bone, and inhibit their formation and activity. This effect is also linked to the inhibition of protein prenylation, which is essential for osteoclast function.

Quantitative Data: Currently, there is a lack of specific quantitative data from in vitro studies on the direct dose-dependent effects of this compound on bone cell activity in the provided search results. Clinical trial data on bone mineral density often involves various statins and patient populations, making direct attribution to this compound challenging.[5][24][25]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's pleiotropic effects.

In Vitro Protein Prenylation Assay

This assay measures the incorporation of a labeled isoprenoid analog into proteins in cell lysates, providing a direct measure of protein prenylation.[26][27][28][29][30]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Recombinant prenyltransferase (e.g., GGTase I or RabGGTase)

  • Biotinylated isoprenoid pyrophosphate (e.g., Biotin-GPP)

  • Cell lysates from control and this compound-treated cells

  • Streptavidin-HRP conjugate

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse control and this compound-treated cells in lysis buffer on ice.

  • In Vitro Prenylation Reaction: Incubate cell lysates with recombinant prenyltransferase and biotinylated isoprenoid pyrophosphate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with streptavidin-HRP to detect biotinylated (prenylated) proteins.

  • Quantification: Quantify the band intensities to determine the extent of protein prenylation.

RhoA/Rac1 Activation Assay (G-LISA)

This ELISA-based assay quantifies the active, GTP-bound form of RhoA or Rac1 in cell lysates.[2][4][12][14][20][22][31][32][33][34][35]

Materials:

  • G-LISA activation assay kit (containing plates pre-coated with Rho-GTP or Rac-GTP binding proteins)

  • Cell lysis buffer provided in the kit

  • Anti-RhoA or anti-Rac1 primary antibody

  • HRP-conjugated secondary antibody

  • Substrate solution

Procedure:

  • Cell Lysis: Lyse control and this compound-treated cells using the provided lysis buffer.

  • Binding: Add cell lysates to the wells of the G-LISA plate and incubate to allow active GTPases to bind.

  • Washing: Wash the wells to remove unbound proteins.

  • Primary Antibody Incubation: Add the anti-RhoA or anti-Rac1 primary antibody.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody.

  • Detection: Add substrate solution and measure the absorbance at the appropriate wavelength.

In Vitro Osteoclastogenesis and Bone Resorption Assay

This assay assesses the formation of osteoclasts from precursor cells and their ability to resorb bone.[31][33][36][37][38]

Materials:

  • Bone marrow cells or peripheral blood mononuclear cells (PBMCs)

  • M-CSF and RANKL (for osteoclast differentiation)

  • Bone slices or calcium phosphate-coated plates

  • TRAP staining kit

  • Toluidine blue or other stains for visualizing resorption pits

Procedure:

  • Osteoclast Differentiation: Culture bone marrow cells or PBMCs with M-CSF and RANKL in the presence or absence of this compound.

  • Co-culture with Bone Slices: Plate the differentiating osteoclasts onto bone slices or calcium phosphate-coated plates.

  • TRAP Staining: After a period of culture, fix and stain the cells for Tartrate-Resistant Acid Phosphatase (TRAP), a marker of osteoclasts.

  • Resorption Pit Visualization: Remove the cells from the bone slices and stain the slices to visualize the resorption pits.

  • Quantification: Quantify the number of TRAP-positive multinucleated cells and the area of bone resorption.

Osteoblast Differentiation and Mineralization Assay

This assay evaluates the differentiation of pre-osteoblasts into mature osteoblasts and their ability to mineralize the extracellular matrix.[39][40][41][42]

Materials:

  • Pre-osteoblastic cell line (e.g., MC3T3-E1)

  • Osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate)

  • Alkaline phosphatase (ALP) activity assay kit

  • Alizarin Red S staining solution

Procedure:

  • Osteoblast Differentiation: Culture pre-osteoblastic cells in osteogenic differentiation medium with or without this compound.

  • ALP Activity Assay: At various time points, measure the ALP activity in cell lysates, a marker of early osteoblast differentiation.

  • Alizarin Red S Staining: After several weeks of culture, fix the cells and stain with Alizarin Red S to visualize calcium deposits, indicating matrix mineralization.

  • Quantification: Quantify the ALP activity and the extent of Alizarin Red S staining.

Conclusion

The biological activities of this compound extend significantly beyond its well-established role in cholesterol metabolism. By inhibiting the mevalonate pathway and subsequent protein prenylation, this compound modulates a diverse array of cellular processes, including endothelial function, inflammation, immune responses, cancer cell proliferation, and bone metabolism. The pleiotropic effects of this compound underscore its potential for therapeutic applications in a variety of diseases. Further research into the nuanced molecular mechanisms and the development of more targeted therapeutic strategies based on these non-cholesterol-related actions are warranted. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the full therapeutic potential of this compound and other statins.

References

An In-Depth Technical Guide to Mevalonic Acid and Mefenamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Mevinic Acid": The term "this compound" does not correspond to a recognized chemical compound in major chemical databases. It is likely a typographical error. This guide provides comprehensive information on two structurally and functionally distinct compounds that might have been the intended subject of the query: Mevalonic Acid , a key intermediate in cholesterol biosynthesis, and Mefenamic Acid , a non-steroidal anti-inflammatory drug (NSAID).

Part 1: Mevalonic Acid

Mevalonic acid is a crucial precursor in the mevalonate (B85504) pathway, the metabolic route responsible for the synthesis of cholesterol, other sterols, and numerous isoprenoids essential for cellular function.[1][2] The biologically active form is the (3R)-enantiomer.[2]

Chemical Properties of Mevalonic Acid

The quantitative chemical properties of mevalonic acid are summarized in the table below.

PropertyValueReference
CAS Number 150-97-0[3][4][5]
Molecular Formula C₆H₁₂O₄[2][3][6]
Molecular Weight 148.16 g/mol [4][5][7]
Physical State Oily Liquid[5][7]
Solubility Very soluble in water and polar organic solvents.[2][5][7]Various
pKa A pKa value has been reported, indicating its acidic nature.[3][3]
Experimental Protocols: Determination of Mevalonic Acid in Serum

An ultrasensitive enzymatic assay can be employed for the quantification of mevalonic acid in serum samples.[8]

Principle: This method is based on an enzyme cycling reaction involving HMG-CoA reductase (HMGR) and mevalonate kinase (MVK) for high specificity. The concentration of mevalonic acid is determined by measuring the production of thio-NADH, which is quantified by the change in absorbance at 405 nm.[8]

Materials and Reagents:

  • HMG-CoA reductase (HMGR)

  • Mevalonate kinase (MVK)

  • Thio-NAD

  • NADH

  • Coenzyme A (CoA)

  • Serum samples

  • Calibration solutions with known concentrations of mevalonic acid

  • Hitachi 7170S automatic analyzer or equivalent spectrophotometer[8]

Procedure:

  • Sample Preparation: Serum samples are divided into two portions. One portion is treated with MVK to convert mevalonic acid to phosphomevalonate, which is not a substrate for HMGR. This serves as a blank to account for other potential substrates in the HMGR cycling reaction.[8]

  • Enzymatic Reaction:

    • 150 µL of Reagent 1 (containing buffer and other reaction components) is incubated with 5 µL of the sample (with and without MVK treatment) for 10 minutes at 37°C.[8]

    • 50 µL of Reagent 2 (containing the enzymes) is then added to initiate the cycling reaction.[8]

  • Measurement:

    • The absorbance at 405 nm (main wavelength) and 660 nm (sub-wavelength) is measured for 12 minutes after the addition of Reagent 2.[8]

    • The rate of increase in absorbance between 11 and 22 minutes is calculated.[8]

  • Quantification:

    • A calibration curve is generated using the absorbance changes from the standard solutions of mevalonic acid.

    • The mevalonic acid concentration in the serum samples is determined by subtracting the absorbance change of the MVK-treated sample from the untreated sample and comparing it to the calibration curve.[8]

Signaling Pathway: The Mevalonate Pathway

The mevalonate pathway is a fundamental metabolic pathway for the synthesis of isoprenoids.[1] It starts with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for a vast array of biomolecules including cholesterol, steroid hormones, and coenzyme Q10.[1]

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Acetoacetyl-CoA thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P Mevalonate kinase Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP Phosphomevalonate kinase IPP Isopentenyl-PP Mevalonate5PP->IPP Mevalonate-5-PP decarboxylase DMAPP Dimethylallyl-PP IPP->DMAPP Isopentenyl-PP isomerase Isoprenoids Isoprenoids (Cholesterol, Steroids, etc.) IPP->Isoprenoids Isoprenoid synthesis DMAPP->Isoprenoids Isoprenoid synthesis

Caption: The Mevalonate Pathway, highlighting the conversion of Acetyl-CoA to isoprenoids.

Part 2: Mefenamic Acid

Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives class.[9] It is utilized for its analgesic, anti-inflammatory, and antipyretic properties.[10]

Chemical Properties of Mefenamic Acid

The quantitative chemical properties of mefenamic acid are summarized in the table below.

PropertyValueReference
CAS Number 61-68-7[9][11]
Molecular Formula C₁₅H₁₅NO₂[11][12]
Molecular Weight 241.29 g/mol [11]
Physical State White to off-white crystalline powder[11][12][13]
Melting Point 230-231 °C[11][12][14]
Boiling Point 398.8 °C[12]
Solubility Practically insoluble in water; soluble in ethanol, chloroform, ether, and solutions of alkali hydroxides.[11][13][11][13]
pKa 4.2Various
Experimental Protocols: Spectrophotometric Determination of Mefenamic Acid in Tablets

A simple and rapid spectrophotometric method can be used to quantify mefenamic acid in pharmaceutical tablets.[15]

Principle: Mefenamic acid exhibits a strong UV absorbance at a specific wavelength in a suitable solvent, allowing for its quantification based on Beer-Lambert's law. 1,4-dioxane (B91453) is an effective solvent for this purpose.[15]

Materials and Reagents:

  • Mefenamic acid standard

  • 1,4-dioxane (GR grade)

  • Commercial mefenamic acid tablets

  • Shimadzu double beam UV/Vis Spectrophotometer (model 1800) or equivalent[15]

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solution:

    • Accurately weigh 0.0603 g (0.25 mmol) of pure mefenamic acid and dissolve it in 100 mL of 1,4-dioxane to prepare a standard stock solution.[15]

    • Prepare a series of dilutions from the stock solution to construct a calibration curve.

  • Preparation of Sample Solution:

    • Weigh and powder 20 tablets to get a homogenous mixture.

    • Accurately weigh a quantity of the powdered tablets equivalent to 0.0603 g of mefenamic acid into a 100 mL volumetric flask.[15]

    • Add approximately 75 mL of 1,4-dioxane, shake for 10 minutes, and then dilute to the mark with the same solvent.[15]

    • Allow the solution to stand for 10 minutes for any insoluble excipients to settle.[15]

    • Transfer a 1.0 mL aliquot of the supernatant into a 20 mL volumetric flask and dilute to the mark with 1,4-dioxane.[15]

  • Measurement:

    • Measure the absorbance of the sample solution at 353.2 nm using 1,4-dioxane as a blank.[15]

  • Quantification:

    • Determine the concentration of mefenamic acid in the sample solution from the previously prepared calibration curve.[15]

Mechanism of Action of Mefenamic Acid

The primary mechanism of action of mefenamic acid, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[10][16][17] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[10][17][18]

Mefenamic_Acid_MoA Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Pain, Inflammation, Fever Prostaglandins->Inflammation Mefenamic_Acid Mefenamic Acid Mefenamic_Acid->COX1 Inhibition Mefenamic_Acid->COX2 Inhibition

Caption: Mechanism of action of Mefenamic Acid via inhibition of COX-1 and COX-2.

References

Methodological & Application

Application Notes & Protocols: Mevinic Acid (Lovastatin) Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mevinic acid, commonly known as lovastatin (B1675250), is a potent inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1] It is widely prescribed as a hypercholesterolemia treatment.[2] Lovastatin is a secondary metabolite produced by various fungal species, most notably Aspergillus terreus, but also by fungi from genera such as Penicillium, Monascus, and Pleurotus.[2][3][4] The production of lovastatin is typically achieved through fermentation processes, either Submerged Fermentation (SmF) or Solid-State Fermentation (SSF), with SSF often yielding higher concentrations.[4] This document provides detailed protocols for the extraction of this compound from fungal cultures, tailored for researchers, scientists, and professionals in drug development.

Data Presentation: Comparative Overview of Lovastatin Production

The following table summarizes quantitative data from various studies on lovastatin production, highlighting the differences in fungal strains, fermentation methods, and yields.

Fungal StrainFermentation TypeSubstrate/MediumKey ParametersLovastatin YieldReference
Aspergillus terreus MTCC 1782Submerged (SmF)Fermentation Medium-210 days, 28°C258.26 mg/L[5]
Aspergillus terreus ATCC 74135Solid-State (SSF)Rice Straw8 days, 25°C, 50% moisture260.85 mg/kg Dry Matter[6]
Aspergillus terreus ATCC 20542Solid-State (SSF)Rice11 days, 28°C, pH 5.5, 50-60% moisture2.9 mg/g Dry Substrate[7]
Aspergillus terreus UV-4 (Mutant)Submerged (SmF)Optimized medium with 5% glucose120 hours, 28°C, pH 6.03249.95 µg/mL[8]
Aspergillus terreus IIB-F3Submerged (SmF)Potato Dextrose Broth72 hours, 30°C, 120 rpm66 mg/mL*[2]

*Note: This reported yield of 66 mg/mL is exceptionally high and may be a typographical error in the source publication; yields are more commonly reported in mg/L or mg/kg.

Experimental Workflow Visualization

The overall process for this compound production and extraction involves several key stages, from initial culture preparation to final analysis.

Mevinic_Acid_Workflow cluster_prep 1. Preparation cluster_ferm 2. Fermentation cluster_extract 3. Downstream Processing Strain Fungal Strain Selection (e.g., A. terreus) Inoculum Inoculum Preparation (Spore Suspension) Strain->Inoculum SmF Submerged Fermentation (Liquid Broth) Inoculum->SmF Inoculation SSF Solid-State Fermentation (e.g., Rice Bran) Inoculum->SSF Inoculation Harvest Harvesting (Biomass/Broth Separation) SmF->Harvest SSF->Harvest Extraction Solvent Extraction (e.g., Methanol (B129727), Butanol) Harvest->Extraction Purification Purification & Analysis (TLC, HPLC) Extraction->Purification

Overall workflow for this compound production and extraction.

Experimental Protocols

Protocol 1: Production via Submerged Fermentation (SmF)

This protocol details the production of this compound in a liquid culture medium.

1. Fungal Strain and Culture Maintenance:

  • The recommended microorganism is Aspergillus terreus.[2][5]

  • Maintain the culture on Potato Dextrose Agar (PDA) slants.[5]

2. Inoculum Preparation:

  • Prepare a spore suspension by adding sterile distilled water to a mature PDA slant and gently scraping the surface to release spores.

  • Adjust the spore concentration as needed (e.g., 1x10⁶ spores/mL).

3. Fermentation:

  • Prepare the fermentation medium (e.g., Potato Dextrose Broth or an optimized medium containing specific carbon and nitrogen sources).[2][5][8]

  • Dispense the medium into Erlenmeyer flasks (e.g., 50 mL in 250 mL flasks).[5]

  • Inoculate the flasks with the spore suspension (e.g., 1-3 mL).[2][5]

  • Incubate the flasks in a shaking incubator at 120-200 rpm, with a temperature of 28-30°C for 5 to 10 days.[2][5][8] An optimal pH of 6.0 has been reported for high yields.[8]

Protocol 2: Production via Solid-State Fermentation (SSF)

This protocol is for producing this compound on a solid substrate, which can result in higher yields.[4]

1. Substrate Preparation:

  • Use an agro-biomass substrate such as rice bran, wheat bran, or rice straw.[6][7]

  • Place the substrate in Erlenmeyer flasks (e.g., 20-25 g in a 500 mL flask).[6]

  • Adjust the moisture content to 50-60% using distilled water or a mineral solution.[6][7]

  • Autoclave the flasks to sterilize the substrate.

2. Inoculation and Fermentation:

  • Inoculate the sterile substrate with a spore suspension of A. terreus under aseptic conditions.

  • Incubate the flasks at room temperature or a controlled temperature of 25-30°C for 8 to 11 days.[6][7]

Protocol 3: this compound Extraction

The following details the extraction procedures for both SmF and SSF cultures.

Extraction_Protocols cluster_smf Submerged Fermentation (SmF) Extraction cluster_ssf Solid-State Fermentation (SSF) Extraction SmF_Broth Fermentation Broth SmF_Filter Filter to separate mycelia and filtrate SmF_Broth->SmF_Filter SmF_Acidify Acidify filtrate to pH 3.0 (with 1N HCl) SmF_Filter->SmF_Acidify SmF_Extract Extract with equal volume of organic solvent (e.g., Methanol) SmF_Acidify->SmF_Extract SmF_Separate Separate organic phase SmF_Extract->SmF_Separate SmF_Crude Crude this compound Extract SmF_Separate->SmF_Crude SSF_Biomass Fermented Solid Mass SSF_Dry Dry biomass at 40-60°C for 24-48h SSF_Biomass->SSF_Dry SSF_Grind Grind into a fine powder SSF_Dry->SSF_Grind SSF_Extract Extract with solvent (e.g., Methanol) on shaker for 1-2h SSF_Grind->SSF_Extract SSF_Filter Filter and centrifuge to collect supernatant SSF_Extract->SSF_Filter SSF_Crude Crude this compound Extract SSF_Filter->SSF_Crude

Extraction protocols for SmF and SSF cultures.

A. Extraction from Submerged Fermentation Broth:

  • After the incubation period, separate the fungal biomass from the fermentation broth by filtering through muslin cloth or Whatman filter paper.[2][5]

  • Acidify the collected filtrate to a pH of 3.0 using 1N HCl.[2][5]

  • Add an equal volume of an organic solvent, such as methanol or ethyl acetate, to the acidified broth.[5][9]

  • Shake the mixture vigorously (e.g., 180 rpm) for at least 2 hours. For methanol extraction, heating to 70°C can be applied.[5]

  • Separate the organic phase containing the this compound from the aqueous phase. This crude extract can then be concentrated.

B. Extraction from Solid-State Fermentation Culture:

  • At the end of the fermentation period, dry the solid culture in an oven at 40-60°C for 24 to 48 hours.[6][7]

  • Grind the dried biomass into a fine powder.

  • Add an appropriate volume of extraction solvent, such as methanol or a butanol-water mixture (1:1 v/v), to the powdered biomass (e.g., 15-25 mL of solvent per 0.5-1 g of dry culture).[6][7]

  • Place the mixture on a rotary shaker at 180-220 rpm for 1 to 2 hours at room temperature.[6][7]

  • Filter the mixture through Whatman filter paper No. 1.

  • Centrifuge the resulting filtrate (e.g., 5000 rpm for 20 minutes) to remove any remaining solids.

  • Collect the supernatant, which contains the crude this compound extract. This can be dried to form a powder.

Protocol 4: Analysis and Quantification

1. Spectrophotometry:

  • For a rapid quantitative estimate, the absorbance of the extract (dissolved in acetonitrile) can be measured at 232 nm using a UV-visible spectrophotometer. A standard curve should be prepared using pure lovastatin.

2. Thin Layer Chromatography (TLC):

  • TLC can be used for the initial detection of lovastatin in the crude extract.[2]

3. High-Performance Liquid Chromatography (HPLC):

  • For accurate quantification and purity assessment, Reverse-Phase HPLC is the preferred method.[2]

  • Column: ODS (C18) column.[2][6]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v), often containing 0.5% acetic acid.[6]

  • Flow Rate: A typical flow rate is 1 mL/min.[6]

  • Detection: UV detection at 237 nm.[6]

  • The concentration is determined by comparing the peak area to that of a known standard.[2] A purification process involving solvent extraction can yield lovastatin with over 98% chromatographic purity.[8]

References

Application Note: Quantification of Mevinic Acid using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mevinic acid, the active hydroxy acid form of lovastatin (B1675250), is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Lovastatin itself is an inactive lactone prodrug that is converted to this compound in the body. Accurate quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound. The method is based on reversed-phase chromatography, which is widely used for the analysis of statins and their metabolites.[1][2]

Principle

The method employs reversed-phase HPLC, where the stationary phase is nonpolar (typically C8 or C18) and the mobile phase is a polar mixture, usually of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][3][4] this compound, being a moderately polar compound, is separated from other components based on its partitioning between the stationary and mobile phases. Detection is achieved by a UV detector set at a wavelength where the analyte exhibits maximum absorbance, typically around 238-240 nm for statins.[3][5][6] Quantification is performed by comparing the peak area of the analyte in a sample to that of a standard of known concentration.

Experimental Protocols

1. Apparatus and Materials

  • Apparatus:

    • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

    • Chromatography data station (CDS) for data acquisition and processing.

    • Analytical balance.

    • pH meter.

    • Sonicator.

    • Vortex mixer.

    • Centrifuge.

    • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) apparatus (for biological samples).

  • Chemicals and Reagents:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).[3][7]

    • Methanol (HPLC grade).[4]

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid, potassium phosphate (B84403) monobasic, or ammonium (B1175870) acetate (B1210297) for buffer preparation.[1][3][4][5]

    • Internal Standard (IS), e.g., lovastatin or another statin not present in the sample.[3][7]

2. Chromatographic Conditions

The following conditions are a general guideline and may require optimization.

  • Column: Reversed-phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2][4]

  • Mobile Phase: Isocratic mixture of Acetonitrile and a buffer (e.g., 0.05 M phosphate buffer or 0.1% phosphoric acid) in a ratio between 65:35 and 55:45 (v/v).[1][2][3][7] The pH of the aqueous phase is typically adjusted to be between 3.0 and 7.0.[3][5]

  • Flow Rate: 1.0 to 1.5 mL/min.[1][4]

  • Injection Volume: 10 to 20 µL.

  • Column Temperature: 30°C.[1]

  • UV Detection Wavelength: 238 nm.[1][3][6][8]

3. Preparation of Solutions

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase or methanol.[4] This solution should be stored at 2-8°C.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.5 - 200 µg/mL).[4]

  • Internal Standard (IS) Solution: Prepare a stock solution of the IS in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock to obtain a working IS solution at a suitable concentration (e.g., 20 ng/mL).[7]

4. Sample Preparation

  • For Pharmaceutical Dosage Forms (Tablets):

    • Weigh and finely powder at least 20 tablets to ensure homogeneity.[4]

    • Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient (e.g., 100 mg).[4]

    • Transfer the powder to a volumetric flask and add the mobile phase to about 90% of the volume.[4]

    • Shake or sonicate the mixture for approximately 5-10 minutes to ensure complete dissolution of the drug.[4]

    • Make up the volume with the mobile phase and mix well.[4]

    • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]

  • For Biological Samples (e.g., Plasma):

    • Liquid-Liquid Extraction (LLE): A one-step LLE procedure can be employed.[3] To a plasma sample, add the internal standard and an extraction solvent like diethyl ether.[3][7] Vortex the mixture and then centrifuge to separate the layers. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.[7]

    • Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., C8 or C10) with methanol and then water or buffer.[9][10] Load the plasma sample (pre-treated with IS) onto the cartridge. Wash the cartridge to remove interferences and then elute the analyte with a suitable solvent (e.g., a mixture of acetonitrile and water).[11] The eluate can then be injected into the HPLC system.

Quantitative Data Summary

The performance of HPLC-UV methods for the quantification of this compound and related statins is summarized below. These values are compiled from various validated methods and demonstrate the typical performance characteristics of the technique.

ParameterValueComments
Linearity Range 1 - 100 ng/mL[3][12]For lovastatin in human plasma.
0.5 - 20 ng/mL[7]For simvastatin (B1681759) in human plasma.
0.4 - 1000 µg/mL[4]For pravastatin (B1207561) in pharmaceutical forms.
0.5 - 200 µg/mLFor various statins in solution.
Correlation Coefficient (r²) > 0.998[7]Indicates excellent linearity.
Limit of Quantification (LOQ) 1.0 ng/mL[3][8]For lovastatin in human plasma.
0.5 ng/mL[7]For simvastatin in human plasma.
0.04 - 0.26 µg/mLFor various statins in solution.
Limit of Detection (LOD) 0.5 ng/mL[3][8]For lovastatin in human plasma.
0.01 - 0.09 µg/mLFor various statins in solution.
Accuracy (Recovery) 88.61 ± 7.00%[3][12]For lovastatin from human plasma.
89.7% (average)[7]For simvastatin from human plasma.
98.8 - 101.6%[1]For various statins in dosage forms.
Precision (RSD%) < 15%[7]Inter- and Intra-day precision for simvastatin.
< 2%[1]For various statins in dosage forms.
Intra-day: 10.45 ± 6.88%[3]For lovastatin in plasma.
Inter-day: 8.68 ± 5.13%[3]For lovastatin in plasma.

Workflow Visualization

The logical flow of the analytical procedure, from sample handling to final data analysis, is depicted in the diagram below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (Pharmaceutical or Biological) Extraction Extraction / Dilution (LLE, SPE, or Direct Dilution) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Autosampler Injection Filtration->Injection Separation Chromatographic Separation (C18/C8 Column) Injection->Separation Detection UV Detection (238 nm) Separation->Detection Acquisition Data Acquisition (Chromatogram) Detection->Acquisition Integration Peak Integration & Analysis Acquisition->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification

Caption: General experimental workflow for the HPLC-UV quantification of this compound.

References

Application Note: Quantitative Analysis of Mevinic Acid in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of mevinic acid, the active metabolite of the cholesterol-lowering drug lovastatin (B1675250), in biological samples such as plasma and serum. The protocol employs a straightforward protein precipitation for sample preparation, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method is highly selective and provides accurate and precise quantification suitable for pharmacokinetic studies and other research applications.

Introduction

Lovastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1] It is administered as an inactive lactone prodrug and is rapidly hydrolyzed in vivo to its active β-hydroxy acid form, this compound (also known as lovastatin acid).[1][2] this compound is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][3] Accurate measurement of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This application note presents a validated LC-MS/MS method for the reliable quantification of this compound in plasma.

Signaling Pathway and Mechanism of Action

Lovastatin, in its inactive lactone form, is converted to the active this compound. This compound competitively inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a key precursor in the cholesterol synthesis pathway. This inhibition leads to a reduction in endogenous cholesterol production.

Lovastatin_Pathway cluster_0 Biological System cluster_1 Cholesterol Biosynthesis Pathway Lovastatin Lovastatin Mevinic_Acid Mevinic_Acid Lovastatin->Mevinic_Acid Hydrolysis (in vivo) HMG_CoA_Reductase HMG_CoA_Reductase Mevinic_Acid->HMG_CoA_Reductase Inhibits HMG_CoA HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps

Figure 1: Mechanism of action of lovastatin and this compound.

Experimental

Materials and Reagents
Sample Preparation

A protein precipitation method is employed for its simplicity and high recovery.

  • Allow plasma samples to thaw on ice.

  • To 100 µL of plasma, add 20 µL of internal standard working solution (Simvastatin acid, 1 µg/mL in 50% acetonitrile).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %B
    0.0 30
    1.0 30
    5.0 95
    6.0 95
    6.1 30

    | 8.0 | 30 |

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    This compound 421.3 319.2

    | Simvastatin Acid (IS) | 435.3 | 319.2 |

  • Source Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 550°C

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

Experimental Workflow

The overall workflow for the analysis of this compound in biological samples is depicted below.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Figure 2: LC-MS/MS experimental workflow for this compound analysis.

Results and Discussion

The developed method demonstrated excellent performance for the quantification of this compound in human plasma.

Linearity and Sensitivity

The method was linear over a concentration range of 0.2 to 200 ng/mL. The lower limit of quantification (LLOQ) was established at 0.2 ng/mL.

ParameterValue
Linearity Range0.2 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
LLOQ0.2 ng/mL
LOD0.05 ng/mL

Table 1: Linearity and Sensitivity of the Method

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels. The results are summarized in Table 2.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.2< 1585-115< 1585-115
Low0.6< 1090-110< 1090-110
Medium20< 1090-110< 1090-110
High160< 1090-110< 1090-110

Table 2: Accuracy and Precision Data

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed and found to be consistent and within acceptable limits.

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound85.2 ± 5.492.1 ± 6.8
Simvastatin Acid (IS)88.9 ± 4.995.3 ± 5.2

Table 3: Recovery and Matrix Effect

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The simple sample preparation procedure and the high selectivity of the mass spectrometric detection make this method well-suited for high-throughput analysis in a research setting.

Protocols

Protocol 1: Stock and Working Solution Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of simvastatin acid and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare working solutions by serial dilution of the stock solutions with 50% acetonitrile to achieve the desired concentrations for calibration standards and quality controls.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) - Alternative Method

For samples requiring more extensive cleanup, an SPE protocol can be used.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma, add 20 µL of internal standard and 200 µL of 4% phosphoric acid. Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A for LC-MS/MS analysis.

References

Application Notes and Protocols for Studying Cholesterol Homeostasis In Vitro Using Mevinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevinic acid, also known as lovastatin (B1675250) or mevastatin, is a potent and widely studied inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical rate-limiting step in the biosynthesis of cholesterol.[1] By competitively inhibiting HMG-CoA reductase, this compound effectively reduces endogenous cholesterol synthesis, making it an invaluable tool for in vitro studies of cholesterol homeostasis. Its application in cell culture models, such as the human hepatoma cell line HepG2, allows for the detailed investigation of the molecular mechanisms that govern cellular cholesterol levels.[2]

These application notes provide a comprehensive guide for utilizing this compound to study cholesterol biosynthesis, its regulatory feedback mechanisms involving Sterol Regulatory Element-Binding Protein 2 (SREBP-2), and the subsequent impact on gene expression.

Mechanism of Action

This compound mimics the natural substrate, HMG-CoA, and binds to HMG-CoA reductase with high affinity, thereby blocking the production of mevalonate and all downstream products of this pathway, including cholesterol. The depletion of intracellular cholesterol triggers a homeostatic response primarily mediated by the SREBP-2 signaling pathway. This leads to the upregulation of genes involved in cholesterol synthesis and uptake to restore cellular cholesterol levels.[3]

Data Presentation

The following tables summarize the quantitative effects of this compound (lovastatin) on key parameters of cholesterol homeostasis in the HepG2 human hepatoma cell line, a widely used in vitro model for studying liver function and cholesterol metabolism.

Table 1: Inhibitory Potency of this compound (Lovastatin) on Sterol Synthesis in HepG2 Cells

CompoundCell LineParameterIC50 ValueReference
This compound (Lovastatin)HepG2Sterol Synthesis Inhibition24 nM[2]
This compound (Lovastatin)HepG2Sterol Synthesis Inhibition34 nM[2]
This compound (Lovastatin)Rat Liver CellsHMG-CoA Reductase Inhibition2.3 nM[1]
This compound (Lovastatin)HepG2HMG-CoA Reductase Inhibition5 nM[1]

Table 2: Effects of this compound (Lovastatin) on Key Markers of Cholesterol Homeostasis in HepG2 Cells

TreatmentParameterObserved EffectReference
This compound (Lovastatin)Nuclear SREBP-2 ProteinIncreased[3]
This compound (Lovastatin)HMG-CoA Reductase mRNAIncreased[2][4]
This compound (Lovastatin)LDL Receptor mRNAIncreased[3]

Mandatory Visualizations

HMG_CoA_Reductase_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA Synthase hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate cholesterol Cholesterol mevalonate->cholesterol Multiple Steps mevinic_acid This compound mevinic_acid->hmgcr Inhibition hmgcr->mevalonate

Caption: this compound inhibits HMG-CoA reductase, blocking cholesterol synthesis.

SREBP_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus srebp_scap SREBP-2-SCAP Complex s1p S1P srebp_scap->s1p Translocation insig INSIG cholesterol_er Cholesterol cholesterol_er->insig High levels retain SREBP-2-SCAP in ER s2p S2P s1p->s2p Cleavage 1 nsrebp2 Nuclear SREBP-2 (nSREBP-2) s2p->nsrebp2 Cleavage 2 sre SRE nsrebp2->sre Binds to target_genes Target Genes (HMGCR, LDLR) sre->target_genes Upregulates Transcription mevinic_acid This compound Treatment low_cholesterol Low Intracellular Cholesterol mevinic_acid->low_cholesterol low_cholesterol->srebp_scap Dissociation from INSIG

Caption: this compound-induced low cholesterol activates SREBP-2 signaling.

Experimental_Workflow cluster_assays Downstream Assays start Seed HepG2 Cells culture Culture to 70-80% Confluency start->culture treatment Treat with this compound (various concentrations and times) culture->treatment cholesterol_assay Cholesterol Quantification treatment->cholesterol_assay western_blot Western Blot for SREBP-2 treatment->western_blot qpcr qPCR for Gene Expression treatment->qpcr

Caption: General experimental workflow for studying this compound effects in vitro.

Experimental Protocols

Protocol 1: Determination of this compound IC50 for Cholesterol Synthesis Inhibition in HepG2 Cells

Materials:

  • HepG2 cells (ATCC HB-8065)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (Lovastatin) stock solution (in DMSO)

  • [1,2-14C]Acetic acid

  • Scintillation cocktail and counter

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere and grow for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100, 500, 1000 nM). Include a vehicle control (DMSO). Incubate for 18-24 hours.

  • Radiolabeling: Add [1,2-14C]acetic acid to each well to a final concentration of 1 µCi/mL. Incubate for an additional 2-4 hours.

  • Cell Lysis and Lipid Extraction: Aspirate the medium and wash the cells with PBS. Lyse the cells and extract lipids using an appropriate solvent mixture.

  • Quantification: Transfer the lipid extract to scintillation vials, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of cholesterol synthesis against the logarithm of this compound concentration. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of SREBP-2 Activation by Western Blot

Materials:

  • HepG2 cells

  • 6-well cell culture plates

  • This compound (Lovastatin)

  • Cell lysis buffer for nuclear and cytoplasmic fractionation

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against SREBP-2 (N-terminus)

  • Loading control antibody (e.g., Lamin B1 for nuclear fraction)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 10 µM) or vehicle control for 16-24 hours.

  • Nuclear and Cytoplasmic Extraction: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay.

  • Western Blotting: a. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against SREBP-2 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop the blot using a chemiluminescent substrate. g. Image the blot and perform densitometric analysis to quantify the levels of the mature, nuclear form of SREBP-2 relative to the loading control.

Protocol 3: Quantification of Total Cellular Cholesterol

Materials:

  • HepG2 cells

  • 6-well cell culture plates

  • This compound (Lovastatin)

  • Cholesterol quantification kit (colorimetric or fluorometric)

  • Cell lysis buffer compatible with the cholesterol assay

Procedure:

  • Cell Culture and Treatment: Seed HepG2 cells and treat with this compound as described in Protocol 2.

  • Cell Lysis: Aspirate the medium, wash the cells with PBS, and lyse the cells according to the instructions of the cholesterol quantification kit.

  • Cholesterol Measurement: Perform the cholesterol assay according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored or fluorescent product.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the cholesterol concentration based on a standard curve. Normalize the cholesterol content to the total protein concentration of the cell lysate.

Conclusion

This compound is a cornerstone tool for the in vitro investigation of cholesterol homeostasis. By employing the protocols outlined in these application notes, researchers can effectively dissect the intricate cellular responses to the inhibition of cholesterol synthesis. These studies are fundamental for understanding the regulation of lipid metabolism and for the development of novel therapeutic strategies for cholesterol-related disorders.

References

Mevinic Acid: A Powerful Tool for Interrogating Isoprenoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mevinic acid, widely known as lovastatin (B1675250), is a potent and specific inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. This pathway is a fundamental metabolic cascade responsible for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids. These isoprenoid compounds are critical for a multitude of cellular processes, including membrane integrity, cell signaling, protein prenylation, and the synthesis of essential molecules like coenzyme Q10 and dolichol. By inhibiting HMG-CoA reductase, this compound serves as an invaluable tool for researchers to dissect the intricate roles of isoprenoids in cellular physiology and pathophysiology. These application notes provide a comprehensive guide to utilizing this compound for studying isoprenoid biosynthesis, complete with detailed protocols and quantitative data.

Mechanism of Action

This compound is a competitive inhibitor of HMG-CoA reductase, with a high affinity for the enzyme's active site.[1][2] In its inactive lactone form (lovastatin), it is cell-permeable and is hydrolyzed in vivo to its active β-hydroxy acid form, mevinolinic acid.[2][3] This active form mimics the structure of the natural substrate, HMG-CoA, and binds to the reductase with a much higher affinity, effectively blocking the conversion of HMG-CoA to mevalonate.[4] This inhibition curtails the production of all downstream products of the mevalonate pathway.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound (lovastatin) has been characterized in various systems. The following tables summarize key quantitative data for easy reference and comparison.

ParameterValueEnzyme/Cell LineReference
Ki (Inhibition Constant) 0.6 nMHMG-CoA Reductase[1][2]
IC50 (HMG-CoA Reductase Activity) 2.3 nMRat Liver Cells[4]
5 nMHepG2 (Human Liver Carcinoma)[4]
61 nMHepG2 Cell Homogenates[5]
IC50 (Cholesterol Synthesis) 24 nMHepG2 Cells (18-hr incubation)[5]
0.079 µMHepG2 Cells[6]

Table 1: Inhibitory Potency of this compound (Lovastatin) against HMG-CoA Reductase and Cholesterol Synthesis. This table provides a summary of the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound, demonstrating its potent inhibition of HMG-CoA reductase and overall cholesterol biosynthesis in different experimental systems.

Signaling Pathways and Experimental Workflows

To visually represent the key concepts and procedures, the following diagrams have been generated using the DOT language.

mevalonate_pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase hmgcr HMG-CoA Reductase HMG-CoA->hmgcr Mevalonate Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) IPP_DMAPP_pool Isopentenyl Pyrophosphate (IPP)->IPP_DMAPP_pool Dimethylallyl Pyrophosphate (DMAPP)->IPP_DMAPP_pool Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate (GPP)->Farnesyl Pyrophosphate (FPP) Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) Farnesyl Pyrophosphate (FPP)->Geranylgeranyl Pyrophosphate (GGPP) Squalene (B77637) Squalene Farnesyl Pyrophosphate (FPP)->Squalene Protein Farnesylation Protein Farnesylation Farnesyl Pyrophosphate (FPP)->Protein Farnesylation Ubiquinone (CoQ10) Ubiquinone (CoQ10) Farnesyl Pyrophosphate (FPP)->Ubiquinone (CoQ10) Dolichol Dolichol Farnesyl Pyrophosphate (FPP)->Dolichol Protein Geranylgeranylation Protein Geranylgeranylation Geranylgeranyl Pyrophosphate (GGPP)->Protein Geranylgeranylation Cholesterol Cholesterol Squalene->Cholesterol inhibitor This compound inhibitor->hmgcr hmgcr->Mevalonate IPP_DMAPP_pool->Geranyl Pyrophosphate (GPP)

Caption: The Mevalonate Pathway and the Site of this compound Inhibition.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_mevinic Prepare this compound Stock Solution treat_cells Treat Cells with this compound (and Controls) prep_mevinic->treat_cells culture_cells Culture Cells to Desired Confluency culture_cells->treat_cells harvest_cells Harvest Cells/Lysates treat_cells->harvest_cells hmgcr_assay HMG-CoA Reductase Activity Assay harvest_cells->hmgcr_assay isoprenoid_quant Quantify Isoprenoid Intermediates (LC-MS/MS) harvest_cells->isoprenoid_quant prenylation_assay Assess Protein Prenylation (Western Blot) harvest_cells->prenylation_assay

Caption: General Experimental Workflow for Studying Isoprenoid Biosynthesis.

Experimental Protocols

Herein are detailed protocols for key experiments utilizing this compound to investigate isoprenoid biosynthesis.

Protocol 1: Preparation of this compound (Lovastatin) Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments. Lovastatin is a prodrug that needs to be converted to its active hydroxy acid form for direct use in in vitro enzyme assays. For cell culture, the lactone form is typically used as it is cell-permeable and is hydrolyzed intracellularly.

Materials:

  • Lovastatin (this compound, lactone form) powder (e.g., from Sigma-Aldrich, Tocris Bioscience)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol, absolute

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional)

Procedure for Cell Culture Stock Solution (Lactone Form):

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Accurately weigh the desired amount of lovastatin powder. For a 10 mM stock solution, weigh 4.05 mg of lovastatin (MW = 404.54 g/mol ).

  • Dissolution: Transfer the powder to a sterile amber tube. Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM stock from 4.05 mg, add 1 mL of DMSO.[1][7] Vortex thoroughly until completely dissolved. Gentle warming may be applied if necessary.

  • Sterilization (Optional): If starting with non-sterile powder, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. Note that this may result in some loss of the compound.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[8] The stock solution in DMSO is stable for several months when stored properly.[4]

Procedure for In Vitro Enzyme Assays (Hydroxy Acid Form):

  • Hydrolysis of Lactone: To convert the lactone to the active hydroxy acid, dissolve lovastatin in ethanol.

  • Add an equal volume of 1 N NaOH and incubate at 50°C for 2 hours.

  • Neutralize the solution with HCl to a pH of approximately 7.4.

  • The resulting solution contains the active mevinolinic acid and can be used for in vitro HMG-CoA reductase activity assays.

Protocol 2: In Vitro HMG-CoA Reductase Activity Assay (Colorimetric)

Objective: To measure the activity of HMG-CoA reductase in the presence and absence of this compound to determine its inhibitory effect.

Principle: The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate by HMG-CoA reductase.

Materials:

  • Purified HMG-CoA Reductase enzyme

  • HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 2 mM DTT)

  • NADPH solution (e.g., 10 mM in assay buffer)

  • HMG-CoA solution (e.g., 10 mM in water)

  • This compound (hydroxy acid form) at various concentrations

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing assay buffer, NADPH (final concentration ~0.2 mM), and HMG-CoA (final concentration ~0.1 mM).

  • Inhibitor and Enzyme Preparation:

    • In designated wells of the 96-well plate, add the HMG-CoA reductase enzyme.

    • Add this compound at various concentrations to the test wells.

    • Include a solvent control well (enzyme + solvent used for this compound).

    • Include a no-inhibitor control well (enzyme + assay buffer).

    • Include a blank well (assay buffer without enzyme).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the reaction mix to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve for each well.

    • Subtract the rate of the blank from all other readings.

    • Calculate the percent inhibition for each this compound concentration: % Inhibition = [(Rate_no_inhibitor - Rate_inhibitor) / Rate_no_inhibitor] * 100

    • Plot the percent inhibition against the this compound concentration to determine the IC50 value.

Protocol 3: Quantification of Isoprenoid Intermediates by LC-MS/MS

Objective: To quantify the intracellular levels of key isoprenoid pyrophosphates (GPP, FPP, GGPP) in cells treated with this compound.

Materials:

  • Cultured cells (e.g., HepG2)

  • This compound (lovastatin, lactone form)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • 2-propanol:100 mM NH4HCO3 (1:1, v/v)

  • Acetonitrile (B52724)

  • Stable isotope-labeled internal standards (e.g., GPP-d3, FPP-d3, GGPP-d3)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in culture plates and grow to ~80% confluency.

    • Treat cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 2-propanol:100 mM NH4HCO3 to each plate and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube and sonicate on ice.[9]

  • Extraction and Deproteinization:

    • Add internal standards to each sample.

    • Add acetonitrile for deproteinization, vortex, and incubate on ice for 10 minutes.[9]

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Analysis by LC-MS/MS:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase.

    • Inject the sample onto the LC-MS/MS system.

    • Separate the isoprenoid pyrophosphates using a gradient elution with a mobile phase consisting of an ammonium (B1175870) carbonate buffer and acetonitrile.[9][10]

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ionization mode.[10]

  • Data Analysis:

    • Construct calibration curves for each isoprenoid using the peak area ratios of the analyte to the internal standard.

    • Quantify the concentration of each isoprenoid in the cell samples.

    • Normalize the results to the cell number or protein concentration.

Protocol 4: Assessment of Protein Prenylation by Western Blot

Objective: To determine the effect of this compound on the prenylation of specific proteins by observing changes in their electrophoretic mobility or subcellular localization. Unprenylated proteins often migrate slower on SDS-PAGE.

Materials:

  • Cultured cells

  • This compound (lovastatin, lactone form)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against prenylated proteins (e.g., anti-Ras, anti-RhoA, anti-HDJ2) and unprenylated forms if available.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Treat cells with this compound as described in Protocol 3.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and image the blot.

    • Analyze the band intensities to compare the levels of prenylated and unprenylated proteins between treated and control samples. A shift to a higher molecular weight or the appearance of a slower-migrating band in this compound-treated samples can indicate an accumulation of the unprenylated protein.

Conclusion

This compound is an indispensable pharmacological tool for elucidating the complex roles of the mevalonate pathway and its isoprenoid products in cellular biology. By specifically inhibiting HMG-CoA reductase, researchers can effectively probe the consequences of isoprenoid depletion on a wide range of cellular functions. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments to investigate isoprenoid biosynthesis and its downstream effects, ultimately contributing to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.

References

Mevinic Acid in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevinic acid, widely known as lovastatin (B1675250), is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. This pathway is crucial for the synthesis of cholesterol and numerous non-sterol isoprenoids essential for various cellular functions, including cell growth, proliferation, and signaling. By inhibiting HMG-CoA reductase, this compound not only blocks cholesterol production but also depletes the isoprenoid intermediates necessary for the post-translational modification and function of key signaling proteins like Ras and Rho.[1][2] These effects make this compound a valuable tool for studying cellular metabolism and signaling, and a compound of interest in cancer research for its pro-apoptotic and anti-proliferative activities.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, including data on its effects on various cell lines, methodologies for key assays, and visualizations of the relevant signaling pathways.

Data Presentation

Quantitative Effects of this compound (Lovastatin) on Various Cell Lines

The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) of this compound (lovastatin) in different human cell lines. It is important to note that the inactive lactone form of lovastatin requires conversion to its active open-ring hydroxy acid form for optimal activity in cell culture experiments.[2]

Cell LineCancer TypeParameterConcentration (µM)Incubation Time (hours)Notes
MCF-7 Breast CancerCell Cycle Arrest (G1)1036Resulted in 85% of cells arrested in G1 phase.[3]
MDA-MB-231 Breast CancerCell Cycle Arrest (G1)1036Resulted in 83% of cells arrested in G1 phase.[3]
MDA-MB-231 Breast CancerIC505 (hydroxy acid)72The hydroxy acid form was slightly more effective.[2]
MDA-MB-468 Breast CancerIC508 (hydroxy acid)72The hydroxy acid form was slightly more effective.[2]
A549 Lung CancerIC5011.472Determined by MTT assay.[4]
HepG2 Liver CancerIC500.05Not specifiedInhibition of [14C]acetate incorporation into cholesterol.[5]
HEL ErythroleukemiaIC5018.2Not specified
K562 ErythroleukemiaIC5030.2Not specified
CB3 ErythroleukemiaIC5035.3Not specified
HL-60 Promyelocytic LeukemiaCell Cycle Arrest (G2)< 10Not specifiedAt higher concentrations (50 µM), arrest also occurs at G1.[6]
MOLT-4 T-cell LeukemiaCell Cycle Arrest (G2)< 10Not specifiedAt higher concentrations (50 µM), arrest also occurs at G1.[6]

Signaling Pathways

The Mevalonate Pathway and Downstream Effects of this compound

This compound's primary mechanism of action is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical precursor for the synthesis of cholesterol and isoprenoids. Isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for the prenylation of small GTPases like Ras and Rho. Prenylation is a post-translational modification that anchors these proteins to the cell membrane, a prerequisite for their activation and downstream signaling. By inhibiting this pathway, this compound disrupts multiple signaling cascades that control cell proliferation, survival, and cytoskeletal organization.

Mevalonate_Pathway cluster_0 Mevalonate Pathway cluster_1 Downstream Signaling Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Thiolase, HMG-CoA Synthase Mevalonic Acid Mevalonic Acid HMG-CoA->Mevalonic Acid HMG-CoA Reductase Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonic Acid->Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) IPP_DMAPP IPP + DMAPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP_DMAPP->Geranyl Pyrophosphate (GPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Geranyl Pyrophosphate (GPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) Farnesyl Pyrophosphate (FPP)->Geranylgeranyl Pyrophosphate (GGPP) Ras Ras Farnesyl Pyrophosphate (FPP)->Ras Farnesylation Cholesterol Cholesterol Squalene->Cholesterol Rho Rho Geranylgeranyl Pyrophosphate (GGPP)->Rho Geranylgeranylation MAPK/ERK Pathway MAPK/ERK Pathway Ras->MAPK/ERK Pathway Wnt/β-catenin Pathway Wnt/β-catenin Pathway Rho->Wnt/β-catenin Pathway Cell Proliferation, Survival Cell Proliferation, Survival MAPK/ERK Pathway->Cell Proliferation, Survival Cell Proliferation, Differentiation Cell Proliferation, Differentiation Wnt/β-catenin Pathway->Cell Proliferation, Differentiation This compound (Lovastatin) This compound (Lovastatin) HMG-CoA Reductase HMG-CoA Reductase This compound (Lovastatin)->HMG-CoA Reductase Inhibits

Caption: this compound inhibits HMG-CoA reductase, blocking the mevalonate pathway.

Experimental Workflows

General Workflow for Studying this compound Effects in Cell Culture

The following diagram illustrates a typical experimental workflow for investigating the cellular effects of this compound. The process begins with cell culture and treatment, followed by various assays to assess cell viability, signaling pathway modulation, and changes in protein expression.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis and Interpretation A 1. Cell Culture (Select appropriate cell line) B 2. This compound Preparation (Activate lactone form to hydroxy acid) A->B C 3. Cell Treatment (Dose-response and time-course) B->C D 4a. Cell Viability/Proliferation Assay (e.g., MTT Assay) C->D E 4b. Western Blot Analysis (Assess protein expression/phosphorylation) C->E F 4c. Cholesterol Synthesis Assay (Measure inhibition of cholesterol production) C->F G 5. Data Analysis (IC50 calculation, statistical analysis) D->G E->G F->G H 6. Interpretation of Results (Elucidate mechanism of action) G->H

Caption: A standard workflow for in vitro analysis of this compound's effects.

Experimental Protocols

Preparation of Active this compound (Lovastatin) Stock Solution

This compound is typically supplied as an inactive lactone. For cell culture experiments, it must be hydrolyzed to its active β-hydroxy acid form.

Materials:

  • This compound (Lovastatin) powder

  • Ethanol (B145695) (100%, sterile)

  • NaOH (1N, sterile)

  • HCl (1N, sterile)

  • Sterile water

  • Sterile microcentrifuge tubes

Protocol:

  • Dissolve 20 mg of this compound in 1 mL of 100% ethanol in a sterile tube.

  • Add 1.5 mL of 1N NaOH.

  • Heat the mixture at 50°C for 2 hours to facilitate hydrolysis.

  • Allow the solution to cool to room temperature.

  • Adjust the pH to 7.2 with 1N HCl.

  • Bring the final volume to 5 mL with sterile water to achieve a 10 mM stock solution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability using a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Active this compound stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the active this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is for analyzing changes in protein expression or phosphorylation in cells treated with this compound.

Materials:

  • Cells treated with this compound

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, total ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture and treat cells with the desired concentrations of this compound for the appropriate time.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]

Cholesterol Synthesis Assay

This protocol provides a method to measure the rate of cholesterol synthesis in cultured cells treated with this compound using a radiolabeled precursor.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Active this compound stock solution (10 mM)

  • [¹⁴C]-acetate

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

  • Thin-layer chromatography (TLC) plates and chamber

  • Scintillation counter and vials

  • Scintillation fluid

Protocol:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration.

  • During the last 2-4 hours of the treatment period, add [¹⁴C]-acetate to the culture medium.

  • After incubation, wash the cells with PBS and harvest them.

  • Extract the total lipids from the cell pellets using a suitable solvent system like hexane:isopropanol.

  • Separate the cholesterol from other lipids by running the lipid extract on a TLC plate.

  • Scrape the silica (B1680970) corresponding to the cholesterol band into a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • The amount of [¹⁴C] incorporated into cholesterol is indicative of the rate of cholesterol synthesis. A reduction in radioactivity in this compound-treated cells compared to control cells demonstrates the inhibitory effect of the compound.[5]

References

Synthesis of Mevinic Acid Derivatives for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevinic acids, a class of natural products and their synthetic derivatives, are potent inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition makes them valuable tools for research into hypercholesterolemia and related cardiovascular diseases. This document provides detailed application notes and experimental protocols for the synthesis of key mevinic acid derivatives, intended to guide researchers in the preparation of these compounds for preclinical studies.

Introduction

The discovery of mevinolin (also known as lovastatin) and compactin, naturally occurring mevinic acids, revolutionized the treatment of high cholesterol. Their core structure, featuring a highly substituted hexahydronaphthalene (B12109599) ring system and a β-hydroxy-δ-lactone side chain, has been the subject of extensive synthetic efforts. The development of synthetic routes to these complex molecules and their analogs allows for the exploration of structure-activity relationships (SAR) and the generation of novel derivatives with potentially improved pharmacological properties. This document outlines established synthetic strategies and provides detailed protocols for key transformations.

Signaling Pathway: Cholesterol Biosynthesis and HMG-CoA Reductase Inhibition

This compound derivatives exert their therapeutic effect by competitively inhibiting HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol. By blocking this enzyme, these compounds reduce the intracellular pool of cholesterol, leading to the upregulation of LDL receptor expression on the surface of hepatocytes. This, in turn, enhances the clearance of LDL cholesterol from the bloodstream.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids MevinicAcid This compound Derivatives MevinicAcid->HMG_CoA_Reductase Inhibition LDL_Receptor LDL Receptor Upregulation MevinicAcid->LDL_Receptor Leads to HMG_CoA_Reductase->Mevalonate Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol Cholesterol->LDL_Receptor Downregulation LDL_Clearance Increased LDL Clearance LDL_Receptor->LDL_Clearance

Caption: Inhibition of HMG-CoA Reductase by this compound Derivatives in the Cholesterol Biosynthesis Pathway.

Synthetic Strategies: An Overview

The total synthesis of this compound and its analogs is a significant challenge in organic chemistry due to the presence of multiple stereocenters and complex ring systems. Several elegant strategies have been developed, with a common approach being the convergent synthesis of two key fragments: the polyfunctional decalin core and the chiral lactone side-chain.

Synthetic_Workflow cluster_decalin Decalin Core Synthesis cluster_lactone Lactone Side-Chain Synthesis DielsAlder Diels-Alder Reaction FunctionalGroup Functional Group Manipulation DielsAlder->FunctionalGroup DecalinCore Decalin Core Fragment FunctionalGroup->DecalinCore Coupling Fragment Coupling DecalinCore->Coupling ChiralPool Chiral Pool Starting Material (e.g., D-Glucose) Enantioselective Enantioselective Synthesis ChiralPool->Enantioselective LactoneSideChain Lactone Side-Chain Fragment Enantioselective->LactoneSideChain LactoneSideChain->Coupling Deprotection Deprotection and Final Modifications Coupling->Deprotection MevinicAcid This compound Derivative Deprotection->MevinicAcid

Caption: Convergent Synthetic Workflow for this compound Derivatives.

Experimental Protocols

The following protocols are based on established and published synthetic routes and are provided as a guide for the synthesis of key intermediates and the final assembly of a this compound analog.

Protocol 1: Enantioselective Synthesis of the β-Hydroxy-δ-Lactone Moiety

This protocol describes a biocatalytic approach to obtaining the chiral lactone side-chain, a crucial component of this compound derivatives.

Table 1: Reagents and Materials for Lactone Synthesis

Reagent/MaterialGradeSupplier
Racemic bicyclic enone≥98%Commercially available
Pseudomonas fluorescens lipase (B570770) (PFL)-Commercially available
Vinyl acetate (B1210297)AnhydrousCommercially available
Diisobutylaluminium hydride (DIBAL-H)1.0 M in hexanesCommercially available
Ozone-Generated in situ
Sodium borohydride (B1222165)≥98%Commercially available
Dichloromethane (B109758) (DCM)AnhydrousCommercially available
Ethyl acetate (EtOAc)ACS gradeCommercially available
HexanesACS gradeCommercially available

Procedure:

  • Enzymatic Resolution: To a solution of the racemic bicyclic enone (1.0 eq) in anhydrous vinyl acetate (10-20 volumes), add Pseudomonas fluorescens lipase (0.5-1.0 weight eq). Stir the suspension at room temperature and monitor the reaction by chiral HPLC.

  • Upon reaching approximately 50% conversion, filter off the enzyme and wash with dichloromethane. Concentrate the filtrate under reduced pressure.

  • Separate the unreacted enone and the acetylated product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient).

  • Lactone Formation: Dissolve the resolved, unreacted enone (1.0 eq) in anhydrous dichloromethane (0.1 M) and cool to -78 °C.

  • Add DIBAL-H (1.1 eq) dropwise and stir for 1 hour at -78 °C.

  • Quench the reaction by the slow addition of methanol (B129727), followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the resulting crude lactol in a mixture of dichloromethane and methanol (3:1) and cool to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add sodium borohydride (2.0-3.0 eq) in portions and allow the reaction to warm to room temperature.

  • Quench the reaction with acetone (B3395972) and then add a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford the desired chiral lactone.

Table 2: Expected Yield and Characterization Data for Chiral Lactone

ParameterExpected Value
Yield35-45% over 2 steps
Enantiomeric Excess (ee)>98%
¹H NMR (CDCl₃, 400 MHz)Consistent with published data
¹³C NMR (CDCl₃, 100 MHz)Consistent with published data
Optical Rotation [α]DConsistent with published data
Protocol 2: Synthesis of the Decalin Core via Diels-Alder Reaction

This protocol outlines the construction of the hexahydronaphthalene (decalin) core, which forms the backbone of this compound derivatives, using a Diels-Alder cycloaddition.

Table 3: Reagents and Materials for Decalin Core Synthesis

Reagent/MaterialGradeSupplier
Chiral acrylate (B77674) dienophile≥98%Synthesized separately
Substituted diene≥98%Commercially available or synthesized
Lewis Acid (e.g., Et₂AlCl, BF₃·OEt₂)1.0 M in hexanes/DCMCommercially available
Toluene (B28343)AnhydrousCommercially available
Diethyl etherAnhydrousCommercially available
Saturated aqueous NaHCO₃-Prepared in-house
Anhydrous MgSO₄-Commercially available

Procedure:

  • To a solution of the chiral acrylate dienophile (1.0 eq) in anhydrous toluene (0.2 M) at -78 °C, add the Lewis acid (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of the substituted diene (1.2 eq) in anhydrous toluene dropwise over 30 minutes.

  • Maintain the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the Diels-Alder adduct.

  • The adduct is then carried forward through a series of functional group manipulations to yield the fully elaborated decalin core fragment.

Table 4: Expected Yield and Diastereoselectivity for Diels-Alder Adduct

ParameterExpected Value
Yield70-85%
Diastereomeric Ratio (dr)>10:1
¹H NMR (CDCl₃, 400 MHz)Consistent with published data
¹³C NMR (CDCl₃, 100 MHz)Consistent with published data

Conclusion

The synthesis of this compound derivatives remains a challenging yet rewarding endeavor for medicinal chemists and researchers in drug discovery. The protocols outlined in this document provide a foundation for the preparation of these potent HMG-CoA reductase inhibitors. The convergent strategy, combining a biocatalytically resolved lactone with a stereocontrolled decalin core synthesis, represents an efficient approach to accessing these valuable research compounds. Further exploration of synthetic methodologies will undoubtedly lead to the discovery of novel analogs with enhanced therapeutic potential.

Application Notes and Protocols for Biochemical Assay of HMG-CoA Reductase Inhibition by Mevinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR) is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[1] As such, it is a critical therapeutic target for managing hypercholesterolemia. Mevinic acid, commonly known as lovastatin, is a potent competitive inhibitor of HMG-CoA reductase.[2][3] This document provides detailed application notes and protocols for conducting a biochemical assay to determine the inhibitory activity of this compound on HMG-CoA reductase.

The most common method for assaying HMG-CoA reductase activity is a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.[4] This method is robust, reliable, and suitable for high-throughput screening of potential inhibitors.

Data Presentation

Table 1: Inhibitory Potency of this compound (Lovastatin) and Other Statins against HMG-CoA Reductase

InhibitorIC50 (nM)Ki (nM)Target
This compound (Lovastatin)3.4-Recombinant Human HMG-CoA Reductase
Pravastatin-103Recombinant Human HMG-CoA Reductase
Fluvastatin-256Recombinant Human HMG-CoA Reductase
Atorvastatin-14Recombinant Human HMG-CoA Reductase
Cerivastatin-5.7Recombinant Human HMG-CoA Reductase
Rosuvastatin-2.3Recombinant Human HMG-CoA Reductase

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity under the specified assay conditions. Ki (Inhibition constant) is a measure of the binding affinity of the inhibitor to the enzyme.

Experimental Protocols

Principle of the Assay

The activity of HMG-CoA reductase is determined by monitoring the rate of NADPH consumption, which is directly proportional to the rate of mevalonate production. NADPH has a distinct absorbance peak at 340 nm, while NADP+ does not. The decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ is measured over time. In the presence of an inhibitor like this compound, the rate of this decrease is reduced.

Materials and Reagents
  • HMG-CoA Reductase: Purified, recombinant human HMG-CoA reductase (catalytic domain).

  • HMG-CoA: Substrate solution.

  • NADPH: Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form.

  • This compound (Lovastatin): Inhibitor.

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, and 5 mM DTT. Commercially available assay buffers can also be used.

  • Dimethyl Sulfoxide (DMSO): For dissolving this compound.

  • 96-well UV-transparent microplates.

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm.

  • Multichannel pipettes.

  • Ultrapure water.

Reagent Preparation
  • Assay Buffer (1x): If using a concentrated stock, dilute it to 1x with ultrapure water. Keep the buffer on ice.

  • NADPH Solution (400 µM): Reconstitute lyophilized NADPH in the assay buffer. Prepare this solution fresh and protect it from light.

  • HMG-CoA Solution (400 µM): Prepare a stock solution of HMG-CoA in ultrapure water and then dilute it to the final working concentration with the assay buffer.

  • HMG-CoA Reductase Solution: Thaw the enzyme on ice. Dilute the enzyme stock with cold assay buffer to a working concentration that produces a linear rate of NADPH consumption. The optimal concentration should be determined empirically.

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO.

  • This compound Dilutions: Perform serial dilutions of the stock solution in the assay buffer to create a range of concentrations for determining the IC50 value.

Assay Procedure

This procedure is described for a single well in a 96-well plate format. It is recommended to perform all measurements in triplicate.

  • Prepare the Reaction Plate:

    • Blank Wells: Add assay buffer and all reaction components except for the enzyme.

    • Control Wells (No Inhibitor): Add assay buffer, NADPH, HMG-CoA, and the same amount of DMSO as in the inhibitor wells.

    • Inhibitor Wells: Add assay buffer, NADPH, HMG-CoA, and the desired concentration of this compound.

  • Reaction Setup (per well):

    • Add 50 µL of 2x Assay Buffer.

    • Add 20 µL of NADPH solution.

    • Add 10 µL of this compound solution (or DMSO for control).

    • Add 10 µL of HMG-CoA solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the components to reach thermal equilibrium.

  • Initiate the Reaction: Add 10 µL of the diluted HMG-CoA reductase solution to each well (except the blank wells) to start the reaction. The final volume in each well should be 100 µL.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of NADPH consumption by calculating the change in absorbance per minute (ΔA340/min) from the linear portion of the kinetic curve for each well.

  • Calculate Percent Inhibition: % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

mevalonate_pathway AcetylCoA Acetyl-CoA HMG_CoA_Synthase HMG-CoA Synthase AcetylCoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate HMGCR->Mevalonate NADP 2 NADP+ HMGCR->NADP CoA_SH CoA-SH HMGCR->CoA_SH NADPH 2 NADPH NADPH->HMGCR experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReagentPrep Prepare Reagents (Buffer, NADPH, HMG-CoA, Enzyme, this compound) PlateSetup Set up 96-well Plate (Blank, Control, Inhibitor wells) ReagentPrep->PlateSetup AddComponents Add Assay Buffer, NADPH, and this compound/DMSO PlateSetup->AddComponents PreIncubate Pre-incubate at 37°C AddComponents->PreIncubate InitiateReaction Add HMG-CoA Reductase PreIncubate->InitiateReaction KineticRead Measure Absorbance at 340 nm InitiateReaction->KineticRead CalcRate Calculate Reaction Rates (ΔA340/min) KineticRead->CalcRate CalcInhibition Calculate Percent Inhibition CalcRate->CalcInhibition DetermineIC50 Determine IC50 Value CalcInhibition->DetermineIC50 hmgcr_regulation cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus SCAP SCAP SREBP SREBP SCAP->SREBP transports to Golgi S1P S1P SREBP->S1P HMGCR_ER HMG-CoA Reductase Cholesterol_high High Cholesterol HMGCR_ER->Cholesterol_high produces cholesterol Insig Insig Insig->HMGCR_ER promotes degradation S2P S2P S1P->S2P cleavage nSREBP nSREBP S2P->nSREBP releases SRE SRE nSREBP->SRE binds to HMGCR_Gene HMGCR Gene Transcription SRE->HMGCR_Gene enhances Cholesterol_low Low Cholesterol Cholesterol_low->SCAP activates Cholesterol_high->Insig activates

References

Application of Mevinic Acid in Metabolic Engineering: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mevinic acid and its derivatives, notably as a core component of statin drugs like lovastatin (B1675250), represent a significant area of interest in metabolic engineering. These compounds are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] The unique polyketide-derived structure of this compound makes it a valuable building block for the synthesis of pharmaceuticals and other specialty chemicals. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the metabolic engineering of this compound biosynthesis. The focus is on the production of this compound-containing compounds through the well-characterized lovastatin biosynthetic pathway in Aspergillus terreus and its heterologous expression in other microbial hosts.

Metabolic Pathway and Engineering Strategies

The biosynthesis of lovastatin, which contains a this compound moiety, is a complex process involving a cluster of genes. The core of the pathway involves two key polyketide synthases (PKSs): a highly reducing iterative type I PKS known as lovastatin nonaketide synthase (LNKS or LovB) and a diketide synthase (LDKS or LovF).[3][4]

Key Genes in the Lovastatin Biosynthetic Pathway: [4][5]

  • lovB : Encodes the lovastatin nonaketide synthase (LNKS), which synthesizes the dihydromonacolin L intermediate.

  • lovF : Encodes the lovastatin diketide synthase (LDKS), responsible for synthesizing the α-methylbutyryl side chain.

  • lovC : Encodes an enoyl reductase that acts in conjunction with LovB.[3]

  • lovD : Encodes a transesterase that attaches the side chain to the monacolin J core.

  • lovA : Encodes a cytochrome P450 monooxygenase involved in the conversion of monacolin L to monacolin J.

  • lovE : A positive regulatory gene.

Metabolic engineering efforts to enhance the production of this compound-containing compounds typically focus on several key strategies:

  • Overexpression of Precursor Supply Pathways: Increasing the intracellular pool of acetyl-CoA and malonyl-CoA, the primary building blocks for polyketide synthesis, is a common strategy. This can be achieved by overexpressing enzymes such as acetyl-CoA carboxylase.[6]

  • Deletion of Competing Pathways: Eliminating the biosynthesis of other secondary metabolites that compete for the same precursors can redirect metabolic flux towards lovastatin production. For example, the deletion of the gene for (+)-geodin biosynthesis in A. terreus has been shown to increase lovastatin titers.[6]

  • Heterologous Expression: The entire lovastatin biosynthetic gene cluster can be expressed in more tractable host organisms like Saccharomyces cerevisiae or other Aspergillus species to facilitate easier genetic manipulation and potentially higher yields.[7]

  • Optimization of Fermentation Conditions: Fine-tuning of media components (carbon and nitrogen sources) and process parameters (pH, temperature, aeration) is crucial for maximizing product yield.[8][9]

Signaling Pathway for Lovastatin Biosynthesis

The following diagram illustrates the core biosynthetic pathway for lovastatin, highlighting the key enzymatic steps and intermediates.

lovastatin_pathway acetyl_coa Acetyl-CoA lovb_lovc LovB (LNKS) + LovC (ER) acetyl_coa->lovb_lovc malonyl_coa Malonyl-CoA malonyl_coa->lovb_lovc dihydromonacolin_l Dihydromonacolin L lova LovA (P450) dihydromonacolin_l->lova monacolin_l Monacolin L monacolin_l->lova monacolin_j Monacolin J lovd LovD (Transesterase) monacolin_j->lovd methylbutyryl_coa α-Methylbutyryl-S-PKS lovf LovF (LDKS) methylbutyryl_coa->lovf lovastatin Lovastatin lovb_lovc->dihydromonacolin_l lova->monacolin_l lova->monacolin_j lovf->lovd lovd->lovastatin

Core biosynthetic pathway of lovastatin.

Quantitative Data from Metabolic Engineering Studies

The following tables summarize quantitative data from various studies on lovastatin production, providing insights into the impact of different substrates, fermentation methods, and genetic modifications.

Table 1: Lovastatin Production in Aspergillus terreus under Different Fermentation Conditions

StrainCarbon SourceNitrogen SourceFermentation TypeTiterReference
A. terreusGlucoseGlutamateSubmerged220 mg/L[8]
A. terreusLactoseSoybean MealSubmerged~30 mg/g biomass[2]
A. terreus ATCC 74135Rice StrawNoneSolid-State157.07 mg/kg[9]
A. terreus ATCC 74135Rice StrawSoybean MealSolid-State260.85 mg/kg[9]
A. terreus MTCC 1782Medium 2-Submerged258.26 mg/L[8]
A. terreus MTCC 1782--Submerged (Optimized)270.28 mg/L[1]

Table 2: Enhanced Lovastatin and Intermediate Production through Metabolic Engineering

Host OrganismGenetic ModificationProductTiterReference
A. terreusOverexpression of acc (acetyl-CoA carboxylase), deletion of gedC (+)-geodin biosynthesis)Lovastatin152 mg/L[6]
Pichia pastorisHeterologous expression of lovB, lovC, lovG, lovAMonacolin J60 mg/L[7]
Saccharomyces cerevisiaeHeterologous expression of lovastatin pathwaySimvastatin (from Monacolin J)55 mg/L[7]
Aspergillus nigerHeterologous expression of lovB, lovC, lovG, lovAMonacolin J92.90 mg/L[7]
Aspergillus nigerHeterologous expression (optimized fed-batch)Monacolin J142.61 mg/L[7]

Experimental Protocols

Protocol 1: Solid-State Fermentation of Aspergillus terreus for Lovastatin Production

This protocol is adapted from studies on solid-state fermentation (SSF) for lovastatin production.[9]

1. Materials:

  • Aspergillus terreus strain (e.g., ATCC 20542 or ATCC 74135)
  • Substrate: Rice straw (ground to 1.4-2 mm particle size)
  • Mineral solution: KH₂PO₄ (2.1 g/L), MgSO₄ (0.3 g/L), CaCl₂ (0.3 g/L), FeSO₄ (0.11 g/L), ZnSO₄ (0.3 g/L)
  • Nitrogen source (optional): Soybean meal
  • 500 mL Erlenmeyer flasks
  • Autoclave
  • Incubator

2. Inoculum Preparation: a. Grow A. terreus on potato dextrose agar (B569324) (PDA) slants at 28°C for 7-10 days until sporulation. b. Prepare a spore suspension by adding sterile distilled water with 0.1% Tween 80 to the slant and gently scraping the surface. c. Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.

3. Fermentation: a. Place 20 g of ground rice straw into each 500 mL Erlenmeyer flask. b. If using a nitrogen source, add 10% (w/w) soybean meal. c. Adjust the moisture content to ~75% by adding the mineral solution (or distilled water if no additional minerals are desired). Adjust the pH to 6.0 before adding to the substrate.[9] d. Autoclave the flasks at 121°C for 20 minutes and allow them to cool to room temperature. e. Inoculate each flask with the prepared spore suspension. f. Incubate the flasks at 25°C for 8-12 days.[9]

4. Extraction and Analysis: a. After fermentation, dry the solid substrate at 60°C. b. Grind the dried fermented substrate into a fine powder. c. Extract a known amount of the powder with ethyl acetate (B1210297) by shaking at 150 rpm for 24 hours.[10] d. Filter the extract and analyze for lovastatin content using HPLC.

Protocol 2: Heterologous Expression of Lovastatin Biosynthesis Genes in Aspergillus niger

This protocol outlines a general workflow for expressing the genes required for monacolin J production in A. niger, based on the strategy described by Liu et al. (2022).[7]

1. Materials:

  • Aspergillus terreus ATCC 20542 genomic DNA (for template)
  • Aspergillus niger host strain (e.g., CBS 513.88)
  • Expression vectors for A. niger
  • Restriction enzymes, DNA ligase, and other molecular biology reagents
  • Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum)
  • PEG solution for transformation

2. Gene Cloning and Vector Construction: a. Amplify the open reading frames (ORFs) of lovB, lovC, lovG, and lovA from A. terreus genomic DNA using high-fidelity polymerase. b. For large genes like lovB, a yeast homologous recombination-based assembly method can be employed.[7] c. Clone the amplified genes into A. niger expression vectors under the control of strong promoters. d. Use CRISPR/Cas9 technology for targeted integration of the expression cassettes into the A. niger genome to ensure stable expression.

3. Aspergillus niger Transformation (Protoplast-Mediated): a. Prepare protoplasts from young mycelia of A. niger by enzymatic digestion of the cell wall. b. Co-transform the protoplasts with the constructed expression vectors using a PEG-mediated method.[11] c. Regenerate the protoplasts on an appropriate selective medium.

4. Screening and Fermentation: a. Screen the resulting transformants for the production of monacolin J using HPLC-MS. b. Cultivate positive transformants in a suitable fermentation medium for submerged fermentation. c. Optimize fermentation conditions (e.g., media composition, pH, temperature, aeration) to maximize monacolin J production.

Protocol 3: Quantification of this compound Derivatives by HPLC

This protocol provides a general method for the analysis of lovastatin and its acid form (mevinolinic acid) in fermentation broths.

1. Materials:

  • HPLC system with a UV detector
  • C18 reverse-phase column
  • Acetonitrile (B52724) (HPLC grade)
  • Potassium dihydrogen orthophosphate
  • Phosphoric acid
  • Lovastatin standard
  • Methanol
  • Ethyl acetate

2. Sample Preparation: a. For Submerged Fermentation: Centrifuge the fermentation broth to separate the mycelia from the supernatant. The product may be present in both. b. Extraction: Acidify the sample to pH ~3.0 with phosphoric acid. Extract the compounds with an equal volume of ethyl acetate. Evaporate the organic solvent and redissolve the residue in the mobile phase. c. Conversion to Acid Form (Optional but Recommended for a Single Peak): To quantify the total potential this compound, the lactone form (lovastatin) can be hydrolyzed to the open-ring hydroxy acid form. Adjust the pH of the fermentation broth sample to ~7.7 and extract with methanol. This promotes the conversion to mevinolinic acid, which can be quantified as a single peak.[12]

3. HPLC Analysis: a. Mobile Phase: A common mobile phase is a mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 50 mM KH₂PO₄, pH adjusted to 3.5) in a ratio of approximately 60:40 (v/v).[13] b. Flow Rate: 1.0 mL/min. c. Detection: UV at 238 nm.[14] d. Quantification: Create a standard curve using a known concentration of lovastatin (or mevinolinic acid if available) and compare the peak areas of the samples to the standard curve.

Experimental Workflows and Logical Relationships

Workflow for Engineering a this compound-Producing Strain

The following diagram illustrates a typical workflow for the metabolic engineering of a microorganism to produce this compound-containing compounds.

engineering_workflow start Identify Biosynthetic Gene Cluster (e.g., Lovastatin cluster) clone Clone Key Genes (lovB, lovC, lovA, etc.) start->clone vector Construct Expression Vectors (with strong promoters) clone->vector transform Transform Host Organism (e.g., A. niger, S. cerevisiae) vector->transform screen Screen Transformants for Production transform->screen optimize Optimize Fermentation Conditions (Media, pH, Temp.) screen->optimize analyze Analyze Product Titer and Purity (HPLC, MS) screen->analyze scale_up Scale-up Production (Bioreactor) optimize->scale_up scale_up->analyze

Workflow for engineering a this compound-producing strain.
Logical Relationship for Enhancing this compound Precursor Supply

This diagram shows the logical steps to increase the availability of precursors for this compound biosynthesis.

precursor_logic goal Increase this compound Derivative Production increase_precursors Increase Acetyl-CoA & Malonyl-CoA Pool increase_precursors->goal overexpress_acc Overexpress Acetyl-CoA Carboxylase (acc) overexpress_acc->increase_precursors delete_competing Delete Competing Pathways (e.g., geodin) delete_competing->increase_precursors

Logic for enhancing this compound precursor supply.

Conclusion

The metabolic engineering of this compound and its derivatives offers significant opportunities for the production of valuable pharmaceuticals. While the direct production of this compound is not widely reported, the extensive research on lovastatin biosynthesis provides a robust framework for engineering microbial strains to produce this compound-containing compounds. By leveraging the genetic and procedural information from lovastatin-producing organisms like Aspergillus terreus, researchers can apply the detailed protocols and strategies outlined in this document to develop novel biocatalysts for the synthesis of this compound-based molecules. Further research into the heterologous expression of truncated or modified PKS systems from the lovastatin pathway may enable the direct production of this compound or its immediate precursors for use as versatile building blocks in synthetic biology and drug development.

References

Mevinic Acid (Lovastatin) for Inducing Specific Cellular Responses: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevinic acid, more commonly known as lovastatin (B1675250), is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[1][2] While widely recognized for its cholesterol-lowering effects, this compound has garnered significant attention for its anticancer properties.[1][2] This compound has been demonstrated to induce specific cellular responses, including apoptosis and cell cycle arrest, in a variety of cancer cell lines.[1][3][4] These application notes provide an overview of the mechanisms of action of this compound and detailed protocols for its use in inducing these cellular responses for research and drug development purposes.

Mechanism of Action

This compound exerts its cellular effects primarily by inhibiting HMG-CoA reductase, which blocks the synthesis of mevalonate and subsequent downstream products essential for cell growth and survival.[1][5] The depletion of these metabolites, particularly non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), disrupts the function of small GTP-binding proteins such as Ras, Rho, Rac1, and Cdc42, which are critical for various cellular processes including proliferation, survival, and cytoskeletal organization.[5][6][7]

The anticancer effects of this compound are multifaceted and involve the modulation of several key signaling pathways:

  • Induction of Apoptosis: this compound triggers programmed cell death through both intrinsic and extrinsic pathways. It can induce mitochondrial oxidative stress, leading to the release of mitochondrial DNA (mtDNA) into the cytosol, which in turn activates the cGAS-STING signaling pathway to promote apoptosis.[8][9] Additionally, it can activate the JNK pathway via Rac1 and Cdc42, leading to apoptosis in macrophages.[6] In some cancer cells, the pro-drug lactone form of lovastatin induces apoptosis through a COX-2/PPARγ-dependent pathway.[10][11]

  • Cell Cycle Arrest: this compound can reversibly arrest cells in the G1 phase of the cell cycle.[12][13][14] This arrest is often associated with the accumulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[13][14] One mechanism for this is the inhibition of the proteasome by the β-lactone ring form of lovastatin, leading to the stabilization of these CKIs.[13][14][15]

Data Presentation

Quantitative Effects of this compound (Lovastatin) on Cancer Cells
Cell LineCancer TypeConcentrationEffectReference
Apoptosis Induction
HCT116Colorectal CancerNot specifiedInduces apoptosis partly via cGAS-STING pathway[8]
MacrophagesNot applicableNot specifiedInduces apoptosis via Rac1/Cdc42/JNK pathway[6]
A549Lung Carcinoma50 µM (lactone form)Induction of DNA fragmentation and apoptosis[10]
H358Lung Carcinoma75 µM (lactone form)Induction of DNA fragmentation and apoptosis[10]
MDA-MB231Mammary Carcinoma20 µMSignificant increase in TUNEL-positive cells[3]
Melanoma cell linesMelanomaNot specifiedInduces caspase-dependent apoptosis[4]
Mesangial cellsNot applicable50 µMInduces apoptosis[7]
Ovarian cancer cellsOvarian CancerNot specifiedInduces p53-independent apoptosis[16]
HT29Colon Cancer20 µM10.6% apoptotic cells after 48h[17]
HT29Colon Cancer40 µM18% apoptotic cells after 48h[17]
HT29Colon Cancer20 µM30% apoptotic cells after 72h[17]
HT29Colon Cancer40 µM42.6% apoptotic cells after 72h[17]
HepG-2Liver Cancer5 µMSignificant induction of apoptosis[18]
HL-60Promyelocytic LeukemiaNot specifiedInduces apoptosis through caspase-3 and DNase II activation[19]
Cell Cycle Arrest
MCF-7Breast Cancer10 µM85% of cells accumulate in G1 phase[12][20]
MDA-MB-231Breast Cancer10 µM85% of cells accumulate in G1 phase[12][20]
T24Bladder Carcinoma2-10 µMArrests cells in G1 phase[21]

Experimental Protocols

Protocol 1: Induction of Apoptosis with this compound (Lovastatin)

This protocol describes a general method for inducing apoptosis in cancer cells using this compound. Optimization of concentration and incubation time for specific cell lines is recommended.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549, MDA-MB231)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% fetal bovine serum (FBS)

  • This compound (Lovastatin) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

  • 96-well plates or 6-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well or 6-well plate at a density that will allow for approximately 70-80% confluency at the time of analysis. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 5, 10, 20, 50 µM). Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). The optimal incubation time will vary depending on the cell line and this compound concentration.

  • Harvesting:

    • For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • For suspension cells, directly collect the cells into a centrifuge tube.

  • Staining: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation for Staining: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Protocol 2: Cell Cycle Analysis Following this compound (Lovastatin) Treatment

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium with 10% FBS

  • This compound (Lovastatin) stock solution (e.g., 10 mM in DMSO)

  • Mevalonate solution (optional, for release from arrest)

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

  • 6-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) for a duration sufficient to induce cell cycle arrest (e.g., 24-48 hours).[12][20]

  • (Optional) Release from Arrest: To study synchronous entry into the cell cycle, remove the this compound-containing medium, wash the cells with PBS, and add fresh medium containing mevalonate (at a concentration 100-fold higher than lovastatin).[12]

  • Harvesting: At the desired time points, harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in PI staining solution containing RNase A.

  • Incubation for Staining: Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for 1 hour.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways

Below are diagrams of key signaling pathways modulated by this compound, generated using the DOT language.

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoid Precursors (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Protein_Prenylation Protein Prenylation (Ras, Rho, Rac) Isoprenoids->Protein_Prenylation Cell_Signaling Cell Signaling & Proliferation Protein_Prenylation->Cell_Signaling Mevinic_Acid This compound (Lovastatin) Mevinic_Acid->HMGCR Inhibits HMGCR->Mevalonate

Caption: Inhibition of the HMG-CoA Reductase Pathway by this compound.

Apoptosis_Signaling_Pathways cluster_Mitochondrial Mitochondrial Stress Pathway cluster_GTPase Small GTPase Pathway cluster_COX COX-2/PPARγ Pathway Mevinic_Acid This compound (Lovastatin) Mitochondria Mitochondria Mevinic_Acid->Mitochondria Induces Stress Rac1_Cdc42 Rac1 / Cdc42 Mevinic_Acid->Rac1_Cdc42 Affects COX2 ↑ COX-2 Expression Mevinic_Acid->COX2 Upregulates ROS ↑ ROS Mitochondria->ROS mtDNA_release mtDNA Release ROS->mtDNA_release cGAS_STING cGAS-STING Pathway mtDNA_release->cGAS_STING Apoptosis_Mito Apoptosis cGAS_STING->Apoptosis_Mito JNK JNK Pathway Rac1_Cdc42->JNK Apoptosis_GTPase Apoptosis JNK->Apoptosis_GTPase PGD2 ↑ PGD2 / 15d-PGJ2 COX2->PGD2 PPARg PPARγ Activation PGD2->PPARg Apoptosis_COX Apoptosis PPARg->Apoptosis_COX

Caption: Apoptosis Signaling Pathways Induced by this compound.

Cell_Cycle_Arrest_Workflow Start Seed Cancer Cells Treat Treat with this compound (e.g., 10 µM for 24-48h) Start->Treat Harvest Harvest Cells Treat->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide (with RNase A) Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Quantify Cells in G0/G1, S, and G2/M Phases Analyze->Result

Caption: Experimental Workflow for Cell Cycle Analysis.

References

Application Notes and Protocols for the Structural Elucidation of Mevinic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevinic acid is the fundamental structural component of the statin class of drugs, which are potent inhibitors of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. The structural elucidation of this compound and its analogues, such as compactin (mevastatin) and lovastatin, is crucial for drug discovery, development, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the complex stereochemistry and constitution of these natural products. These application notes provide a comprehensive overview and detailed protocols for the structural characterization of this compound using a suite of NMR techniques.

Structural Overview and Key Features for NMR Analysis

This compound consists of a hexahydronaphthalene (B12109599) ring system, a β-hydroxy lactone moiety (or the corresponding dihydroxy acid), and a side chain ester. The key challenges in its structural elucidation lie in the determination of the relative and absolute stereochemistry of multiple chiral centers.

Key Structural Features to be Determined by NMR:

  • Constitution: The connectivity of all atoms in the molecule.

  • Relative Stereochemistry: The spatial arrangement of substituents at the chiral centers relative to each other.

  • Conformation: The preferred three-dimensional arrangement of the molecule in solution.

NMR Data Presentation

The following tables summarize typical ¹H and ¹³C NMR chemical shift assignments for lovastatin, a close analogue of this compound, in its lactone form. These values can serve as a reference for the analysis of this compound and related compounds.

Table 1: ¹H NMR Data of Lovastatin (Lactone Form) in CDCl₃

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
22.45m
34.39m
42.70, 2.85m
55.51d9.6
66.02dd9.6, 6.0
72.40m
85.38br s
1'2.55m
2'1.25, 1.65m
3'0.88d6.8
4'1.10d7.0
6-Me1.08d7.5
2-Me0.86t7.4

Table 2: ¹³C NMR Data of Lovastatin (Lactone Form) in CDCl₃

PositionChemical Shift (δ, ppm)
1170.5
236.3
368.7
441.2
5129.8
6130.5
731.5
877.8
1'45.9
2'25.0
3'22.8
4'11.9
6-Me16.2
2-Me19.8
C=O (lactone)172.1
C=O (ester)176.4

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified this compound analogue and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm) for both ¹H and ¹³C NMR.

  • Solubility: Ensure the sample is fully dissolved. Gentle sonication may be applied if necessary.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube.

1D NMR Spectroscopy Protocol

3.2.1. ¹H NMR Spectroscopy

  • Objective: To obtain an overview of the proton environment in the molecule.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum to the TMS signal.

3.2.2. ¹³C NMR Spectroscopy

  • Objective: To identify the number and types of carbon atoms.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum to the TMS signal.

3.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)

  • Objective: To differentiate between CH, CH₂, and CH₃ groups.

  • Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.

  • Procedure: Run each DEPT experiment using standard instrument parameters.

  • Interpretation:

    • DEPT-45: Shows all protonated carbons.

    • DEPT-90: Shows only CH carbons.

    • DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.

2D NMR Spectroscopy Protocols

3.3.1. COSY (Correlation Spectroscopy)

  • Objective: To identify proton-proton scalar couplings (typically through 2-3 bonds).

  • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').

  • Parameters:

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans per Increment: 8-16.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To correlate protons directly to their attached carbons.

  • Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').

  • Parameters:

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 160-200 ppm.

    • Number of Increments: 128-256 in the indirect dimension (t₁).

    • Number of Scans per Increment: 16-32.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range correlations between protons and carbons (typically over 2-4 bonds).

  • Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf').

  • Parameters:

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 200-240 ppm.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans per Increment: 32-64.

    • Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

3.3.4. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Objective: To identify protons that are close in space (through-space correlations), which is critical for stereochemical assignments.

  • Pulse Program: Standard NOESY sequence with gradient selection (e.g., 'noesygpph').

  • Parameters:

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans per Increment: 16-32.

    • Mixing Time: 500-800 ms.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

Visualization of Workflows and Pathways

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_data_analysis Data Analysis and Structure Determination Sample Purified this compound Analogue Dissolution Dissolve in Deuterated Solvent (+ TMS) Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR NMR_Tube->C13_NMR DEPT DEPT (45, 90, 135) NMR_Tube->DEPT COSY COSY H1_NMR->COSY HSQC HSQC C13_NMR->HSQC DEPT->HSQC NOESY NOESY COSY->NOESY Connectivity Establish Covalent Connectivity (COSY, HSQC, HMBC) COSY->Connectivity HMBC HMBC HSQC->HMBC HSQC->Connectivity HMBC->Connectivity Stereochem Determine Relative Stereochemistry (NOESY, J-Couplings) NOESY->Stereochem Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure

Caption: General experimental workflow for the structural elucidation of this compound using NMR spectroscopy.

HMG-CoA Reductase Signaling Pathway

This compound and its analogues function by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[1][2][3]

HMG_CoA_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Multiple Steps Cholesterol Cholesterol Isoprenoids->Cholesterol HMGCR->Mevalonate MevinicAcid This compound (Statins) MevinicAcid->HMGCR Competitive Inhibition

Caption: Inhibition of the HMG-CoA reductase pathway by this compound.

Data Interpretation and Structure Elucidation Strategy

  • ¹H and ¹³C NMR: The initial 1D spectra provide the fundamental framework, including the number of protons and carbons and their chemical environments. The DEPT spectra are used to classify the carbon signals.

  • COSY: Establish proton-proton coupling networks, which helps to piece together fragments of the molecule, such as the spin systems within the ring and the side chain.

  • HSQC: Correlate each proton to its directly attached carbon, allowing for the unambiguous assignment of carbon signals based on the more dispersed and easily assigned proton signals.

  • HMBC: Connect the fragments identified from the COSY spectrum by identifying long-range correlations. For instance, correlations from methyl protons to quaternary carbons are particularly useful for defining the overall carbon skeleton.

  • NOESY: Determine the relative stereochemistry. Key NOE correlations, such as those between axial protons on the hexahydronaphthalene ring and between the ring protons and the side chain, are critical for establishing the 3D structure. The spatial proximity of protons on different parts of the molecule can be deduced from the presence of NOE cross-peaks.

By systematically applying this suite of NMR experiments and integrating the data, a complete and unambiguous structural elucidation of this compound and its analogues can be achieved. This detailed characterization is fundamental for understanding their structure-activity relationships and for the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Mevinic Acid Fermentation Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation of mevinic acid (lovastatin).

Troubleshooting Guide

This section addresses common issues encountered during this compound fermentation experiments.

Question: My this compound yield is consistently low or has significantly decreased. What are the potential causes and how can I troubleshoot this?

Answer:

Low this compound yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Suboptimal Fermentation Conditions:

  • pH Imbalance: The pH of the fermentation broth is critical. For Aspergillus terreus, an optimal pH is generally between 6.0 and 7.0.[1][2] A drop in pH due to the accumulation of organic acids can inhibit lovastatin (B1675250) production.[3]

    • Troubleshooting: Monitor the pH throughout the fermentation and adjust it using appropriate buffers or by adding a controlled feed of a base.

  • Incorrect Temperature: The optimal temperature for this compound production by A. terreus is typically between 25°C and 30°C.[3] Deviations can negatively impact enzyme activity and overall productivity.

    • Troubleshooting: Ensure your incubator or bioreactor maintains a stable temperature within the optimal range.

  • Inadequate Aeration (Dissolved Oxygen - DO): Aspergillus terreus is a strictly aerobic fungus, and sufficient dissolved oxygen is crucial for high lovastatin yields.[4][5] However, excessive agitation to increase DO can lead to shear stress, affecting fungal morphology and potentially reducing production.[3]

    • Troubleshooting: Monitor DO levels and adjust agitation and aeration rates to maintain a balance that supports both fungal growth and secondary metabolite production. Large, fluffy pellets have been associated with higher lovastatin production in some cases.[6]

2. Nutrient and Precursor Limitation:

  • Carbon-to-Nitrogen (C:N) Ratio: An optimal C:N ratio is crucial, with a higher ratio often favoring this compound production.[1] An optimal initial C:N mass ratio of around 40 has been suggested for high productivity.[7]

    • Troubleshooting: Optimize the C:N ratio in your medium. Slowly metabolized carbon sources like lactose (B1674315), in combination with a suitable nitrogen source, have been shown to enhance yields.[7]

  • Precursor Scarcity: this compound is a polyketide synthesized from acetyl-CoA and malonyl-CoA.[8] A limited supply of these precursors will directly impact the final yield.

    • Troubleshooting: Consider supplementing the medium with precursors like acetate (B1210297) or ethanol. Methionine has also been reported to favor lovastatin biosynthesis.

3. Genetic and Regulatory Issues:

  • Low Expression of Biosynthetic Genes: The lov gene cluster is responsible for this compound biosynthesis. Low expression of key genes, such as the polyketide synthases (lovB, lovF) and the transcriptional regulator (lovE), will result in poor yields.

    • Troubleshooting: Analyze the expression levels of these genes using RT-qPCR (see Experimental Protocols section). Genetic engineering strategies, such as overexpressing lovE, have been shown to significantly increase production.[9]

Question: I am observing significant batch-to-batch variability in my fermentation results. What could be the cause?

Answer:

Batch-to-batch variability can be frustrating. Key areas to investigate include:

  • Inoculum Quality: The age, concentration, and physiological state of the inoculum (spores or mycelia) can significantly impact fermentation kinetics and final yield.

    • Troubleshooting: Standardize your inoculum preparation protocol. Using a consistent spore suspension is often more reliable.

  • Media Preparation Inconsistencies: Minor variations in media components, their concentrations, or the sterilization process can lead to different outcomes.

    • Troubleshooting: Implement strict quality control for media preparation. Ensure all components are accurately weighed and dissolved, and that sterilization parameters are consistent.

  • Environmental Fluctuations: Even minor changes in temperature, pH, or aeration between batches can cause significant differences.

    • Troubleshooting: Calibrate and monitor your fermentation equipment regularly to ensure consistent operating conditions.

Question: How can I reduce the production of unwanted co-metabolites?

Answer:

Aspergillus terreus can produce other secondary metabolites that may compete for precursors with this compound.

  • Media Optimization: The composition of the fermentation medium can influence the metabolic flux towards different pathways.

    • Troubleshooting: Experiment with different carbon and nitrogen sources to find a composition that favors this compound production over other metabolites.

  • Genetic Modification: In some instances, it may be possible to genetically modify the organism to knock out the biosynthetic pathways of competing metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary organism used for industrial this compound production?

A1: The filamentous fungus Aspergillus terreus is the most commonly used microorganism for the commercial production of this compound (lovastatin).[3]

Q2: What is the role of the lovE gene in this compound biosynthesis?

A2: The lovE gene encodes a Zn(II)2Cys6 transcription factor that acts as a positive regulator for the other genes within the lovastatin biosynthetic cluster.[10] Overexpression of lovE has been shown to significantly increase this compound production.[9]

Q3: How does feedback inhibition affect this compound fermentation?

A3: this compound acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis in humans. In the producing organism, high concentrations of this compound or its intermediates could potentially exert feedback inhibition on enzymes within its own biosynthetic pathway, although this is less well-characterized than its effect on HMG-CoA reductase. More prominently, carbon catabolite repression, where a preferred carbon source like glucose represses the expression of genes for secondary metabolism, is a significant regulatory mechanism.[7][11][12]

Q4: What is a suitable carbon and nitrogen source for this compound fermentation?

A4: Slowly metabolized carbon sources like lactose are often preferred over glucose, as high glucose concentrations can cause catabolite repression.[7] For nitrogen sources, organic sources such as peptone, yeast extract, or specific amino acids like glutamate (B1630785) and histidine have been shown to support good this compound production.[7][13]

Q5: What is the general morphology of Aspergillus terreus that is favorable for this compound production?

A5: The formation of pellets is a common morphology for Aspergillus terreus in submerged fermentation. The size and density of these pellets can influence nutrient and oxygen transfer, and consequently, this compound production. Some studies suggest that large, fluffy pellets are associated with higher yields, while others have found that smaller pellets can also be productive, especially with enhanced oxygenation.[6]

Data Presentation

Table 1: Effect of pH on this compound Production by Aspergillus terreus

pHRelative this compound Yield (%)Reference(s)
5.0Suboptimal[1][2]
6.0Optimal[1]
7.0Near Optimal[2][3]
8.0Near Optimal[3]
> 8.5Decreased[3]

Table 2: Effect of Temperature on this compound Production by Aspergillus terreus

Temperature (°C)Relative this compound Yield (%)Reference(s)
25Optimal[1]
28Optimal[14]
30Optimal[3]
> 30Decreased[3]

Table 3: Effect of Carbon Source on this compound Production by Aspergillus terreus

Carbon SourceRelative this compound Yield (%)Reference(s)
GlucoseCan cause catabolite repression[7][15]
LactoseHigh[7]
GlycerolHigh[7]
FructoseModerate[13]
EthanolModerate[13]

Table 4: Effect of C:N Ratio on this compound Production by Aspergillus terreus

C:N Mass RatioObservationReference(s)
Low (~15)Lower Productivity[1]
High (~40)High Productivity[7]
Very HighMay become limiting in nitrogen

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound from a fermentation broth.

1. Sample Preparation (Extraction):

  • Harvest a sample of the fermentation broth.

  • Acidify the broth to approximately pH 3.0 using an acid such as HCl or phosphoric acid. This converts the this compound into its lactone form, which is more readily extractable.

  • Extract the acidified broth with an equal volume of a non-polar organic solvent, such as ethyl acetate.

  • Agitate the mixture vigorously for at least 1 hour.

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the organic phase (top layer) and evaporate it to dryness under vacuum.

  • Re-dissolve the dried extract in a known volume of the mobile phase (e.g., acetonitrile (B52724):water mixture).

  • Filter the re-dissolved sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of an acid like phosphoric or formic acid). A common starting point is a 65:35 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 238 nm.

  • Injection Volume: 20 µL.

  • Quantification: Create a standard curve using a certified standard of this compound (lovastatin). Compare the peak area of the sample to the standard curve to determine the concentration.

Protocol 2: Analysis of this compound Biosynthetic Gene Expression by RT-qPCR

This protocol outlines the steps to analyze the relative expression of key genes in the this compound biosynthetic pathway.

1. RNA Extraction and cDNA Synthesis:

  • Harvest fungal mycelia from the fermentation broth by filtration.

  • Quickly freeze the mycelia in liquid nitrogen to preserve RNA integrity.

  • Grind the frozen mycelia to a fine powder under liquid nitrogen.

  • Extract total RNA using a suitable kit or a Trizol-based method.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by running a sample on an agarose (B213101) gel.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Quantitative PCR (qPCR):

  • Primer Design: Design or obtain primers for the target genes (e.g., lovE, lovF, lovB) and a reference gene (e.g., β-actin). Note: Specific primer sequences should be designed and validated for your particular strain of Aspergillus terreus.

    • Example β-actin primers (mouse, for reference of structure):

      • Forward: 5'-GCTCCTAGCACCATGAAGAT-3'[16]

      • Reverse: 5'-GTGTAAAACGCAGCTCAGTA-3'[16]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, the cDNA template, and the specific primers.

  • Cycling Conditions: Use a standard three-step cycling protocol (denaturation, annealing, extension) on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method, comparing the gene expression under different experimental conditions to a control condition.

Visualizations

Mevinic_Acid_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA Dihydromonacolin_L Dihydromonacolin L Acetyl_CoA->Dihydromonacolin_L LovB (LNKS) LovC (ER) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Dihydromonacolin_L Methylbutyryl_Side_Chain α-S-methylbutyryl-S-MMP Malonyl_CoA->Methylbutyryl_Side_Chain Monacolin_J Monacolin J Dihydromonacolin_L->Monacolin_J Oxidation (e.g., LovA) Mevinic_Acid This compound (Lovastatin) Monacolin_J->Mevinic_Acid LovD (Transesterase) Methylbutyryl_Side_Chain->Mevinic_Acid

Caption: Simplified biosynthetic pathway of this compound in Aspergillus terreus.

Experimental_Workflow cluster_fermentation Fermentation cluster_analysis Analysis cluster_optimization Optimization Inoculum Inoculum Preparation Fermentation Submerged Fermentation (Controlled pH, Temp, DO) Inoculum->Fermentation Sampling Broth & Mycelia Sampling Fermentation->Sampling Biomass Biomass Determination (Dry Weight) Sampling->Biomass HPLC This compound Quantification (HPLC) Sampling->HPLC RT_qPCR Gene Expression Analysis (RT-qPCR) Sampling->RT_qPCR Data_Analysis Data Analysis & Correlation Biomass->Data_Analysis HPLC->Data_Analysis RT_qPCR->Data_Analysis Optimization Process Optimization Data_Analysis->Optimization Optimization->Fermentation Iterative Improvement

Caption: A typical experimental workflow for optimizing this compound fermentation.

Regulatory_Pathway Nutrients Nutrient Signals (Carbon, Nitrogen) PKA_Ras PKA / RasA Signaling Nutrients->PKA_Ras LaeA LaeA (Global Regulator) PKA_Ras->LaeA Repression Lov_Cluster lov Gene Cluster (lovB, lovF, etc.) LaeA->Lov_Cluster Activation LovE LovE (Specific Regulator) LovE->Lov_Cluster Activation Mevinic_Acid This compound Lov_Cluster->Mevinic_Acid

References

Technical Support Center: Mevinic Acid Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mevinic acid (the active hydroxy acid form of lovastatin) in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is showing a decrease in potency over a short period. What is happening?

A1: this compound is susceptible to pH-dependent degradation in aqueous solutions.[1][2] The primary degradation pathway is intramolecular esterification, also known as lactonization, where the hydroxy acid cyclizes to form the inactive lovastatin (B1675250) lactone.[3][4] This equilibrium between the active this compound and the inactive lovastatin lactone is a common cause of decreased potency.

Q2: I've observed precipitation in my aqueous this compound formulation. What could be the cause?

A2: this compound has poor water solubility.[5][6] Precipitation can occur if the concentration of this compound exceeds its solubility in the aqueous medium. Factors that can influence this include pH, temperature, and the presence of other solutes. The conversion of the more soluble salt form of this compound back to its less soluble free acid form at lower pH can also lead to precipitation.

Q3: How does pH affect the stability of this compound in my experiments?

A3: The stability of this compound is highly dependent on pH.[1][7]

  • Acidic Conditions (pH < 4.5): In acidic solutions, the equilibrium favors the lactone form (lovastatin). This means that this compound will readily convert to its inactive lactone prodrug, leading to a loss of the active compound.[7]

  • Neutral to Alkaline Conditions (pH ≥ 7): In neutral to alkaline solutions, the hydroxy acid form (this compound) is more stable.[1][2][7] Hydrolysis of the lovastatin lactone to this compound is accelerated under alkaline conditions.[1][2]

Q4: I am seeing unexpected peaks in my HPLC analysis of a this compound solution. What are these?

A4: Unexpected peaks in your chromatogram likely represent degradation products. The most common "degradation" product is the lovastatin lactone, due to the equilibrium reaction. Other potential degradation products can arise from hydrolysis of the ester side chain, oxidation, or exposure to light.[2][8] A forced degradation study can help identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).[8]

Q5: What are the best practices for preparing and storing aqueous solutions of this compound to ensure stability?

A5: To maintain the stability of this compound in aqueous solutions:

  • Control pH: Maintain a pH of 7.4 or higher to favor the hydroxy acid form and minimize lactonization.[1][9]

  • Temperature: Store solutions at recommended temperatures, typically refrigerated or frozen (-20°C to -80°C for long-term storage), to slow down degradation reactions.[10]

  • Solvent: For preparing stock solutions, it is often recommended to first dissolve lovastatin (which can then be hydrolyzed to this compound) in an organic solvent like DMSO or ethanol (B145695) before diluting with an aqueous buffer.[11] Aqueous solutions should not be stored for more than a day unless their stability has been established.[11]

  • Light Protection: Protect solutions from light to prevent photodegradation, especially if the molecule has chromophores that absorb UV light.[12]

  • Inert Atmosphere: For highly sensitive applications, purging the solution and container with an inert gas can prevent oxidation.[11]

Quantitative Data on this compound Stability

The stability of this compound is intrinsically linked to the hydrolysis of its corresponding lactone, lovastatin. The rate of this interconversion is heavily influenced by pH and temperature.

ConditionMajor Species PresentRelative Stability of this compoundObservations
Acidic (pH < 4.5) Lovastatin (Lactone)LowRapid conversion to the inactive lactone form.[7]
Neutral (pH ~7.0) Equilibrium MixtureModerateBoth hydrolysis of the lactone and lactonization of the acid occur.[2]
Alkaline (pH > 7.4) This compound (Hydroxy Acid)HighHydrolysis of the lactone is favored, leading to the active acid form.[1][2] Complete degradation of the lactone form is observed in strong alkaline media.[1]
Increased Temperature Dependent on pHDecreasedHigher temperatures generally accelerate both hydrolysis and lactonization reactions.[13]

Experimental Protocols

Protocol 1: Forced Degradation Study of Lovastatin to this compound and Other Degradants

Objective: To identify potential degradation products of lovastatin, including this compound, under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of lovastatin in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl. Reflux for a specified period (e.g., 2-4 hours) or store at room temperature and monitor over time.[8]

    • Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.05 M NaOH. Store at room temperature and monitor. Complete conversion to this compound is expected rapidly.[8]

    • Oxidative Degradation: Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide. Store at room temperature and monitor.[8]

    • Thermal Degradation: Expose a solid sample or a solution of lovastatin to elevated temperatures (e.g., 60-80°C) for a defined period.

    • Photodegradation: Expose a solution of lovastatin to UV light (e.g., 254 nm) for a defined period.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer at a slightly acidic pH to achieve good separation of lovastatin, this compound, and other degradants.[1][14] UV detection is commonly performed at around 238 nm.[8][13][15]

Protocol 2: HPLC Method for Quantification of this compound and Lovastatin

Objective: To quantify the amounts of this compound and lovastatin in an aqueous solution to assess stability.

Methodology:

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[14]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.1% ortho-phosphoric acid in water or a phosphate buffer at a controlled pH).[8][16] A common mobile phase composition is a mixture of acetonitrile and water, sometimes with a small amount of acetic acid.[14]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[1][8]

    • Detection: UV detector set at 238 nm.[8][13][15]

    • Column Temperature: Maintained at a constant temperature, for example, 25°C.[8]

  • Preparation of Standards: Prepare standard solutions of both lovastatin and this compound of known concentrations in the mobile phase or a suitable solvent.

  • Sample Preparation: Dilute the aqueous test solution with the mobile phase to a concentration within the linear range of the assay.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Quantification: Calculate the concentration of this compound and lovastatin in the sample by comparing the peak areas with those of the standards.

Visualizations

cluster_Degradation This compound Degradation Pathway MevinicAcid This compound (Active Hydroxy Acid) Lovastatin Lovastatin (Inactive Lactone) MevinicAcid->Lovastatin Lactonization (favored in acidic pH) OtherDegradants Other Degradation Products (e.g., from oxidation, hydrolysis of side chain) MevinicAcid->OtherDegradants Oxidation, etc. Lovastatin->MevinicAcid Hydrolysis (favored in alkaline pH) Lovastatin->OtherDegradants Hydrolysis of side chain, Oxidation

Caption: Reversible equilibrium between this compound and lovastatin.

cluster_Troubleshooting Troubleshooting this compound Instability Start Instability Observed (e.g., loss of potency, precipitation) CheckpH Check pH of the Solution Start->CheckpH AcidicpH pH is Acidic (< 7) CheckpH->AcidicpH Acidic AlkalinepH pH is Neutral/Alkaline (≥ 7) CheckpH->AlkalinepH Neutral/Alkaline AdjustpH Adjust pH to ≥ 7.4 using a suitable buffer AcidicpH->AdjustpH CheckConc Check Concentration vs. Solubility AlkalinepH->CheckConc End Stability Improved AdjustpH->End HighConc Concentration > Solubility CheckConc->HighConc Yes LowConc Concentration ≤ Solubility CheckConc->LowConc No Dilute Dilute solution or add co-solvents to increase solubility HighConc->Dilute CheckStorage Review Storage Conditions (Temperature, Light Exposure) LowConc->CheckStorage Dilute->End ImproperStorage Improper Storage CheckStorage->ImproperStorage Yes CheckStorage->End No ProperStorage Store at low temperature and protect from light ImproperStorage->ProperStorage ProperStorage->End

Caption: A logical workflow for troubleshooting this compound instability.

References

Technical Support Center: Optimization of Mevinic Acid Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of mevinic acid (the active, hydrolyzed form of lovastatin) for in vivo studies. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to lovastatin (B1675250)?

A1: this compound, also known as lovastatin acid, is the active, open-ring hydroxy acid form of the prodrug lovastatin.[1] Lovastatin is a fungal metabolite from Aspergillus terreus that is hydrolyzed in vivo to this compound.[1][2][3] this compound is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is crucial for cholesterol synthesis.[2][4]

Q2: What is the primary mechanism of action of this compound?

A2: this compound's primary mechanism is the inhibition of HMG-CoA reductase. This leads to a reduction in the synthesis of mevalonate, a precursor for cholesterol and various non-steroidal isoprenoid compounds. These isoprenoids are essential for the post-translational modification (e.g., farnesylation and geranylgeranylation) of small GTP-binding proteins like Ras and Rho, which are critical components of intracellular signaling pathways.[5][6][7] By inhibiting this pathway, this compound can modulate signaling cascades such as the Ras-ERK1/2 pathway.[5][6]

Q3: What are typical starting doses for this compound (lovastatin) in rodent models?

A3: The appropriate starting dose depends on the animal model, the disease context, and the experimental endpoint. Based on published literature, doses for lovastatin in mice can range from 1 mg/kg/day to as high as 100 mg/kg. For example, in cancer models, doses of 5 or 10 mg/kg/day have been shown to inhibit tumor growth, while a low dose of 1 mg/kg/day unexpectedly promoted it.[8] In a mouse model of fragile X syndrome, doses of 30 mg/kg and 100 mg/kg were used to assess effects on audiogenic seizures.[5] It is crucial to perform a dose-range finding study to determine the optimal dose for your specific application.

Q4: How should I prepare and administer this compound (lovastatin) for in vivo studies?

A4: Lovastatin is often administered orally. A common method for preparing lovastatin for oral gavage involves dissolving it in a small amount of ethanol, followed by the addition of NaOH to open the lactone ring to the active this compound form. The solution is then neutralized with HCl and brought to the final volume with a vehicle like sterile water or PBS.[9] It is essential to include a vehicle control group in your experiments to account for any effects of the administration vehicle. Intraperitoneal injection has also been used in some studies.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in experimental results. 1. Inconsistent drug preparation and administration.2. Animal-to-animal variation in metabolism.3. Instability of the compound in the vehicle.1. Ensure a standardized and consistent protocol for drug preparation and administration.2. Increase the number of animals per group to improve statistical power.3. Prepare fresh formulations for each administration and assess the stability of your formulation.
No observable therapeutic effect. 1. The dose is too low.2. Poor bioavailability with the chosen route of administration.3. The animal model is not responsive to the treatment.1. Conduct a dose-escalation study to test higher concentrations.2. Consider an alternative route of administration (e.g., intraperitoneal instead of oral) to potentially increase systemic exposure.[7]3. Verify the suitability of the animal model for the targeted pathway.
Unexpected adverse effects or toxicity. 1. The dose is too high.2. Off-target effects of the compound.3. Vehicle toxicity.1. Reduce the dose or the frequency of administration.2. Monitor for known toxicities, such as central nervous system effects at high doses.[5]3. Run a vehicle-only control group to rule out toxicity from the administration vehicle.
Contradictory results (e.g., disease promotion instead of inhibition). Dose-dependent dual effects of the compound.Be aware that lovastatin has shown biphasic effects in some models, such as promoting tumor growth at low doses while inhibiting it at higher doses.[8] A comprehensive dose-response study is critical to identify the therapeutic window.

Quantitative Data Summary

Table 1: Examples of In Vivo Dosages of Lovastatin in Mouse Models

Animal ModelDosage RangeRoute of AdministrationObserved EffectReference
Nude Mouse Cancer Model1, 5, 10 mg/kg/day-1 mg/kg: Tumor promotion5, 10 mg/kg: Tumor inhibition[8]
Murine Tumor Models15 mg/kg for 10 days-Potentiation of doxorubicin's antitumor activity[10]
Fragile X Syndrome Mouse Model30 mg/kg, 100 mg/kgAcute injectionReduction of audiogenic seizure incidence and severity[5]
Rett Syndrome Mouse Model1.5 mg/kg, twice weekly-No effect on motor deficits or survival[9]

Table 2: Pharmacokinetic Parameters of a Sample Compound (ZM241385) in Rats (for illustrative purposes)

ParameterIntravenous (5 mg/kg)Oral (1 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL) 4458.03--
AUClast (ng*min/mL) 100,446.26--
Clearance (mL/min/kg) 54.57--
Volume of Distribution (Vss, mL/kg) 1880.38--
Data adapted from a study on ZM241385 for illustrative purposes of pharmacokinetic parameters.[11]

Experimental Protocols

Protocol: Dose-Range Finding Study for this compound (as Lovastatin) in a Mouse Model
  • Objective: To determine the maximum tolerated dose (MTD) and identify a range of effective doses for subsequent efficacy studies.

  • Animal Model: Select a relevant mouse strain for your disease model (e.g., C57BL/6, BALB/c, or a specific transgenic model).[5][12] Use a sufficient number of animals per group (typically 3-5) for this initial study.

  • Drug Preparation:

    • Prepare lovastatin as described by Kita et al. (1980).[9]

    • Briefly, dissolve the required amount of lovastatin in 100% ethanol.

    • Add 0.6 M NaOH to hydrolyze the lactone ring to the active this compound.

    • After a 30-minute incubation at room temperature, add 10x PBS and adjust the pH to 7.2 with 0.6 M HCl.

    • Bring the final volume to the desired concentration with sterile water.

    • Prepare a vehicle control solution using the same procedure but omitting lovastatin.

  • Dose Selection:

    • Based on literature, select a starting dose (e.g., 1 mg/kg) and several escalating dose levels (e.g., 5, 10, 25, 50, 100 mg/kg).[5][8]

  • Administration:

    • Administer the selected doses and the vehicle control to respective groups of mice via oral gavage.

  • Monitoring and Data Collection:

    • Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, ruffled fur, and lethargy.

    • Record body weight at baseline and at regular intervals throughout the study.

    • At the end of the study, collect blood for hematology and serum chemistry analysis to assess organ toxicity.

    • Perform gross necropsy and collect major organs for histopathological examination.

  • Data Analysis:

    • Determine the MTD as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).

    • Based on the MTD and any preliminary efficacy signals, select 2-3 doses for future efficacy studies.

Visualizations

Mevinic_Acid_Signaling_Pathway Lovastatin Lovastatin (Prodrug) MevinicAcid This compound (Active) Lovastatin->MevinicAcid Hydrolysis (in vivo) HMG_CoA_Reductase HMG-CoA Reductase MevinicAcid->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Ras Ras Isoprenoids->Ras Prenylation ERK ERK1/2 Ras->ERK ProteinSynthesis Protein Synthesis ERK->ProteinSynthesis CellEffects Cellular Effects (e.g., Proliferation, Survival) ProteinSynthesis->CellEffects

Caption: this compound's mechanism of action.

Dose_Finding_Workflow Start Start: Define Study Objective LitReview Literature Review for Starting Dose Range Start->LitReview DoseSelection Select 3-5 Escalating Doses + Vehicle Control LitReview->DoseSelection Administration Administer Compound to Respective Animal Groups DoseSelection->Administration Monitoring Daily Monitoring: - Clinical Signs - Body Weight Administration->Monitoring Endpoint Endpoint Analysis: - Blood Chemistry - Histopathology Monitoring->Endpoint Analysis Determine MTD and Therapeutic Window Endpoint->Analysis EfficacyStudy Select Optimal Doses for Efficacy Studies Analysis->EfficacyStudy

References

Technical Support Center: Mevinic Acid and Mevalonate Pathway Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with mevinic acid and related compounds of the mevalonate (B85504) pathway in cell culture media.

A Note on Terminology: "this compound" is not a standard biochemical term. It is often used interchangeably with mevalonic acid or refers to the active form of statins like mevastatin (B1676542) (mevinolinic acid). This guide addresses solubility issues for mevalonic acid, its lactone form (mevalonolactone), and related lipophilic statins that inhibit the mevalonate pathway.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I add it to my cell culture media?

A: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds. It typically occurs when a compound dissolved in a high-concentration organic solvent stock is diluted into the aqueous environment of cell culture media, where its solubility is much lower.[1][2] Factors like the final concentration exceeding the solubility limit, rapid dilution, and the use of cold media can exacerbate this problem.[2]

Q2: What is the recommended solvent for preparing a stock solution?

A: For lipophilic compounds like mevalonolactone (B1676541) and many statins (e.g., atorvastatin, simvastatin), Dimethyl sulfoxide (B87167) (DMSO) is a highly recommended solvent for preparing concentrated stock solutions.[1][3][4][5] Anhydrous, sterile DMSO should be used to prevent moisture absorption and contamination.[1] Ethanol (B145695) is another commonly used solvent.[3][6] Water-soluble compounds, such as pravastatin (B1207561) or mevalonic acid itself, can often be dissolved directly in sterile water or the cell culture medium.[3][7][8]

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

A: To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. It is critical to keep the final concentration below 0.5%, with an ideal target of less than 0.1%.[1] Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO used in the treatment groups, to account for any potential effects of the solvent itself.[1][3]

Q4: Can I dissolve compounds like mevalonolactone or lipophilic statins directly in water or PBS?

A: This is generally not recommended for creating high-concentration stock solutions. For example, DL-Mevalonolactone's solubility is approximately 0.5 mg/mL in PBS (pH 7.2), which is significantly lower than its solubility in organic solvents like ethanol (~20 mg/mL) or DMSO (~10 mg/mL).[4] Similarly, Fluvastatin sodium salt has good water solubility but is much less soluble in PBS.[1] Attempting to dissolve these compounds directly in aqueous buffers may lead to incomplete dissolution and inaccurate concentrations.

Q5: How should I properly store my stock solutions?

A: Stock solutions prepared in organic solvents should be aliquoted into sterile, single-use polypropylene (B1209903) tubes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate and degrade.[1] These aliquots should be stored at -20°C or -80°C and protected from light.[1] It is not recommended to store diluted, aqueous working solutions for more than a day.[1][4]

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using mevalonate pathway-related compounds in cell culture.

Symptom Potential Cause Recommended Solution
Immediate Precipitation The final concentration exceeds the compound's aqueous solubility limit.Decrease the final working concentration. Perform a preliminary solubility test to determine the maximum soluble concentration in your specific medium.
Rapid solvent exchange from direct dilution of a concentrated stock.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[2] Alternatively, add the stock solution dropwise while gently swirling or vortexing the media.[1][2]
The cell culture medium is cold, reducing compound solubility.Always use media that has been pre-warmed to 37°C before adding the compound.[2]
Precipitate Forms Over Time The compound has limited stability in the aqueous, pH, and temperature conditions of the incubator.Ensure the medium is properly buffered for the CO2 concentration in your incubator. Use freshly prepared working solutions for each experiment and minimize the time between preparation and use.
Interaction with media components (e.g., proteins in serum).Consider reducing the serum percentage during treatment, if experimentally viable. Test solubility in a serum-free version of your basal medium first.
Inconsistent Experimental Results Inhomogeneous stock solution due to incomplete dissolution or precipitation after freeze-thaw cycles.Before each use, warm the stock solution aliquot to room temperature and vortex thoroughly. Aliquot stock solutions into single-use vials to prevent freeze-thaw issues.[1]
Compound degradation.Store stock solutions properly at -20°C or -80°C, protected from light.[1] Prepare fresh working dilutions for every experiment.
Cytotoxicity from the solvent.Ensure the final DMSO concentration is non-toxic for your cell line (ideally <0.1%).[1] Always include a vehicle control group.[1][3]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Mevalonolactone Stock Solution

This protocol describes the preparation of a 10 mM stock solution of DL-Mevalonolactone (MW: 130.1 g/mol ) in DMSO.

  • Weighing: Accurately weigh 1.30 mg of DL-Mevalonolactone powder.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO.

  • Mixing: Vortex the solution thoroughly until the neat oil is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization: While not always necessary for DMSO stocks, if sterility is a major concern, the solution can be filtered through a 0.2 µm chemical-resistant (e.g., PTFE) syringe filter.

  • Storage: Aliquot the stock solution into single-use, sterile polypropylene tubes. Label clearly and store at -20°C, protected from light.

Protocol 2: Dilution of Stock Solution into Cell Culture Medium

This protocol provides a method to minimize precipitation when preparing a final working solution.

  • Preparation: Pre-warm the required volume of complete cell culture medium to 37°C in a sterile tube.

  • Thaw Stock: Thaw one aliquot of your concentrated stock solution (from Protocol 1) at room temperature and vortex gently to ensure it is homogeneous.

  • Dilution: To prepare a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), carefully pipette 1 µL of the stock solution for every 1 mL of medium.

  • Mixing Technique: Add the stock solution dropwise directly into the pre-warmed medium while gently swirling or vortexing the tube.[1][2] This ensures rapid and even dispersion, preventing localized high concentrations that can cause precipitation.

  • Application: Use the freshly prepared working solution immediately for your cell culture experiments. Do not store the diluted aqueous solution.

Visualized Workflows and Pathways

Mevalonate Signaling Pathway

The diagram below illustrates the key steps of the mevalonate pathway. This pathway is essential for producing cholesterol and other isoprenoids.[9] The enzyme HMG-CoA Reductase is the rate-limiting step and is the primary target of statin drugs.[10][11][12]

Mevalonate_Pathway Figure 1. The Mevalonate Biosynthesis Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGCR HMG-CoA Reductase (Rate-Limiting Step) HMG_CoA->HMGCR Mevalonate Mevalonate IPP IPP & DMAPP (Isoprenoids) Mevalonate->IPP Products Cholesterol, Steroid Hormones, Coenzyme Q10 IPP->Products HMGCR->Mevalonate Statins Statins Statins->HMGCR Inhibition

Caption: Figure 1. The Mevalonate Biosynthesis Pathway

Experimental Workflow for Compound Preparation

This workflow diagram outlines the standard procedure for preparing a compound stock solution and diluting it for use in cell culture experiments to ensure reproducibility and minimize solubility issues.

Experimental_Workflow Figure 2. Workflow for Preparing Working Solutions start Start weigh 1. Weigh Compound Accurately start->weigh dissolve 2. Dissolve in Anhydrous DMSO to create Stock Solution weigh->dissolve store 3. Aliquot into Single-Use Tubes & Store at -20°C / -80°C dissolve->store warm_media 4. Pre-warm Cell Media to 37°C store->warm_media For each experiment dilute 5. Dilute Stock into Media (Dropwise with Swirling) warm_media->dilute add_to_cells 6. Immediately Add Working Solution to Cells dilute->add_to_cells finish End add_to_cells->finish

Caption: Figure 2. Workflow for Preparing Working Solutions

References

how to minimize cytotoxicity of mevinic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize the cytotoxicity of mevinic acid and its derivatives (e.g., lovastatin) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

This compound and other statins act as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[1] This pathway is crucial for the synthesis of cholesterol and numerous non-sterol isoprenoids.[2][3] The primary driver of cytotoxicity is not the reduction in cholesterol but the depletion of essential isoprenoid intermediates, particularly farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4][5] These molecules are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac, which are critical for cell signaling, proliferation, and survival.[6] Inhibition of prenylation leads to the mislocalization and inactivation of these proteins, ultimately triggering apoptosis.[7][8]

Q2: How can I differentiate between the intended therapeutic effect and general cytotoxicity of this compound?

A key strategy to distinguish specific anti-cancer or other therapeutic effects from general cytotoxicity is to perform "rescue" experiments.[5] By co-administering this compound with downstream products of the mevalonate pathway, you can determine if the observed effects can be reversed.

  • Mevalonate (Mevalonic Acid): Adding mevalonate, the direct product of the HMG-CoA reductase reaction, should rescue cells from the cytotoxic effects if they are primarily due to the inhibition of this enzyme.[5][9]

  • Geranylgeranyl Pyrophosphate (GGPP): In many cancer cell lines, the depletion of GGPP is the critical event leading to apoptosis.[5] Therefore, co-treatment with GGPP can often rescue cells from statin-induced cell death.[5][10]

  • Farnesyl Pyrophosphate (FPP): While also important, FPP is often less effective than GGPP in rescuing cells from statin-induced cytotoxicity.[5]

If the addition of mevalonate or GGPP reverses the observed cell death but not the desired therapeutic effect, it suggests that the therapeutic effect is independent of the general cytotoxic mechanism.

Q3: What are the typical working concentrations for this compound (lovastatin) in cell culture?

The effective concentration of lovastatin (B1675250) can vary significantly depending on the cell line and the duration of the experiment. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system. However, based on published literature, a general range can be provided:

  • For cell cycle arrest: 10–40 µM for 24–48 hours has been shown to induce G1 arrest in various cell lines.[9]

  • For inducing apoptosis: Concentrations can range from low micromolar to 50 µM or higher.[6]

  • Therapeutic levels: Studies modeling clinical situations have used concentrations in the nanomolar range (50 to 500 nM).[11]

Q4: What is the difference between the lactone and hydroxy acid forms of lovastatin?

Lovastatin is administered as an inactive lactone prodrug that is converted to its active hydroxy acid form in the body. In cell culture media, a significant portion of the lactone form can convert to the acid form.[7] While some studies suggest the hydroxy acid form is slightly more effective, both forms are commonly used.[7] It is important to be consistent with the form used throughout an experiment.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After this compound Treatment

  • Potential Cause 1: Concentration is too high.

    • Solution: Perform a dose-response experiment (e.g., using an MTT or other viability assay) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental duration. Start with a broad range of concentrations and narrow it down to find a concentration that achieves the desired effect without excessive cell death.

  • Potential Cause 2: Depletion of essential isoprenoids.

    • Solution: Conduct a rescue experiment by co-incubating the cells with this compound and mevalonate or GGPP. This will help confirm that the cytotoxicity is due to the inhibition of the mevalonate pathway and can help maintain cell viability while studying other effects. (See Experimental Protocol 2).

  • Potential Cause 3: Cell line is highly sensitive.

    • Solution: If your cell line is particularly sensitive, consider using lower concentrations of this compound and/or shorter incubation times.

Issue 2: Inconsistent or Non-reproducible Results

  • Potential Cause 1: Inconsistent cell health or density.

    • Solution: Ensure that cells are seeded at a consistent density for all experiments. Use cells from a similar passage number and regularly check for signs of stress or contamination.

  • Potential Cause 2: Degradation of this compound or rescue agents.

    • Solution: Prepare fresh stock solutions of this compound and rescue agents. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Potential Cause 3: Issues with the solvent.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all conditions and is at a non-toxic level (typically <0.5%).

Data Presentation

Table 1: IC50 Values for Lovastatin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
HELHuman Erythroleukemia18.2Not Specified
K562Human Erythroleukemia30.2Not Specified
CB3Human Erythroleukemia35.3Not Specified
MDAMB468Breast Cancer9 (lactone), 8 (acid)Not Specified
MDAMB231Breast Cancer7 (lactone), 5 (acid)Not Specified
A549Lung Cancer~25-5024
HL60Acute Myeloid Leukemia~4.5144 (6 days)
U937Acute Myeloid Leukemia~71.1 (2 days), ~4.5 (6 days)48 and 144

Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each cell line.

Table 2: Recommended Concentrations for Rescue Agents

Rescue AgentTypical Concentration
Mevalonic Acid100 µM - 1 mM
Geranylgeranyl Pyrophosphate (GGPP)5 - 10 µM
Farnesyl Pyrophosphate (FPP)10 µM

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Treatment: Remove the medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells (resulting in a 1X final concentration). Include a vehicle control (medium with the same final concentration of solvent).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Rescue of this compound-Induced Cytotoxicity

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Treatment Preparation: Prepare treatment media containing:

    • Vehicle control

    • This compound at a cytotoxic concentration (e.g., 2X the IC50)

    • This compound + Mevalonate (e.g., 100 µM)

    • This compound + GGPP (e.g., 10 µM)

    • Mevalonate alone

    • GGPP alone

  • Treatment: Replace the existing medium with the prepared treatment media.

  • Incubation: Incubate for the same duration as the cytotoxicity experiment.

  • Viability Assessment: Assess cell viability using an MTT assay (as in Protocol 1) or another suitable method (e.g., Annexin V/PI staining for apoptosis).

  • Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the rescue agents. A significant increase in viability in the co-treated wells indicates a successful rescue.

Visualizations

Mevalonate_Pathway_Inhibition cluster_0 Mevalonate Pathway cluster_1 Cellular Processes Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Multiple Steps Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP (FPP) Farnesyl-PP (FPP) Geranyl-PP->Farnesyl-PP (FPP) Geranylgeranyl-PP (GGPP) Geranylgeranyl-PP (GGPP) Farnesyl-PP (FPP)->Geranylgeranyl-PP (GGPP) Cholesterol Synthesis Cholesterol Synthesis Farnesyl-PP (FPP)->Cholesterol Synthesis Small GTPases (Ras, Rho) Small GTPases (Ras, Rho) Farnesyl-PP (FPP)->Small GTPases (Ras, Rho) Farnesylation Geranylgeranyl-PP (GGPP)->Small GTPases (Ras, Rho) Geranylgeranylation Cell Proliferation & Survival Cell Proliferation & Survival Small GTPases (Ras, Rho)->Cell Proliferation & Survival Regulates This compound This compound HMG-CoA reductase HMG-CoA reductase This compound->HMG-CoA reductase Inhibits

Caption: Inhibition of HMG-CoA reductase by this compound.

Experimental_Workflow cluster_0 Phase 1: Determine Cytotoxicity cluster_1 Phase 2: Rescue Experiment A Seed Cells B Treat with this compound (Dose-Response) A->B C Incubate (e.g., 24-72h) B->C D Assess Cell Viability (e.g., MTT Assay) C->D E Calculate IC50 D->E G Co-treat with this compound (at IC50 or 2xIC50) + Rescue Agent (Mevalonate/GGPP) E->G Inform Concentration F Seed Cells F->G H Incubate G->H I Assess Cell Viability H->I J Analyze Rescue Effect I->J

Caption: Workflow for minimizing this compound cytotoxicity.

References

Technical Support Center: Mevinic Acid (Lovastatin) Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of mevinic acid, commonly known as lovastatin (B1675250). This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the extraction, purification, and crystallization of lovastatin.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound (lovastatin).

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Lovastatin Incomplete Extraction: The organic solvent is not efficiently extracting lovastatin from the fermentation broth or mycelia.- Ensure the pH of the fermentation broth is acidified to pH 3-6 before extraction.[1] - Use an appropriate solvent like ethyl acetate (B1210297) or chloroform.[2] - Employ ultrasonication to rupture fungal mycelium for better solvent penetration.[2]
Incomplete Lactonization: The hydroxy acid form is not fully converted to the lactone form, leading to quantification errors and loss during purification.- Treat the extract with 1% trifluoroacetic acid to facilitate the conversion of the hydroxy acid form to the lactone form.[2][3] - Ensure anhydrous conditions during lactonization, as the presence of water can shift the equilibrium away from the lactone form.[4]
Loss During Chromatography: The compound is not binding effectively or is eluting improperly from the column.- Optimize the mobile phase. A common mobile phase for silica (B1680970) gel chromatography is a gradient of benzene (B151609) and acetonitrile (B52724) or dichloromethane (B109758) and ethyl acetate.[2][3] - Ensure the crude extract is properly adsorbed onto silica gel to create a dry slurry before loading onto the column.[2]
Presence of Impurities in Final Product Co-elution of Related Compounds: Structurally similar impurities like Monacolin-X, mevastatin, or dehydrolovastatin are not being separated.[5][6][7]- Adjust the mobile phase gradient to improve resolution. For HPLC, a mixture of acetonitrile and 0.1% phosphoric acid is commonly used.[8] - Use a high-resolution column, such as a C8 or C18 column with a small particle size (e.g., 5 µm).[8]
Formation of Dimeric Impurities: Dimers can form during lactonization or synthesis and are difficult to remove as they co-crystallize with lovastatin.[4]- Purify the crude lovastatin by treating it with a mild base (e.g., ammonium (B1175870) hydroxide) in a suitable solvent mixture (e.g., isobutyl acetate:ethanol) to hydrolyze the dimer, followed by recrystallization. This can reduce dimer impurities to below 0.08%.[4]
Incomplete Removal of Polar/Non-polar Impurities: The crystallization process is not effectively removing a range of impurities.- Utilize a solvent mixture for a single crystallization step designed to remove both polar and non-polar impurities.[9]
Poor Crystal Quality (Needle-like Morphology) Solvent System: The choice of solvent for crystallization promotes the growth of high-aspect-ratio, needle-like crystals, which can cause issues with filtration and processing.[10][11][12]- Experiment with different crystallization solvents. Ethyl acetate has been shown to produce needles with improved aspect ratios compared to acetone/water mixtures.[10] - Use additives. Hydrophobic polymers like poly(propylene glycol) can modify the crystal habit from needles towards plates.[10]
Crystallization Conditions: Supersaturation, temperature, and agitation are not optimized, leading to poor crystal morphology.- Control the rate of supersaturation during antisolvent crystallization.[11] - Apply ultrasound during continuous antisolvent crystallization, which, when combined with high flow rates and supersaturation, can produce smaller, less needle-like particles.[11]
Product Instability (Degradation) Hydrolysis of Lactone Ring: The lactone form is susceptible to hydrolysis back to the hydroxy acid form, especially under basic conditions.[13]- Maintain a slightly acidic pH (e.g., pH 4.0) during aqueous phases of purification and analysis. - Store the purified lovastatin in tight containers under nitrogen in a cold place to minimize degradation.[14]
Oxidative Degradation: The compound may be susceptible to oxidation.- While lovastatin is relatively stable against oxidation, it is sensitive to acid, base, and peroxide.[13] Avoid harsh oxidative conditions during purification.
Experimental Workflows and Troubleshooting Diagrams

A general workflow for the purification of this compound from a fermentation broth is outlined below.

G General this compound (Lovastatin) Purification Workflow cluster_0 Upstream Processing cluster_1 Extraction & Primary Purification cluster_2 Chromatographic Purification cluster_3 Final Product Formulation Fermentation Fermentation of Aspergillus terreus pH_Adjust Acidify Broth (pH 3-6) Fermentation->pH_Adjust Extraction Solvent Extraction (e.g., Ethyl Acetate) pH_Adjust->Extraction Lactonization Lactonization (e.g., 1% TFA) Extraction->Lactonization Concentration Concentrate Extract (Reduced Pressure) Lactonization->Concentration Slurry_Prep Prepare Silica Gel Slurry with Crude Extract Concentration->Slurry_Prep Column_Chrom Silica Gel Column Chromatography Slurry_Prep->Column_Chrom Fraction_Collection Collect & Pool Lovastatin Fractions (TLC/HPLC) Column_Chrom->Fraction_Collection Drying Dry Pooled Fractions (Viscous Mass) Fraction_Collection->Drying Crystallization Crystallization (e.g., from Acetonitrile at 4°C) Drying->Crystallization Final_Drying Filter & Dry Crystals Crystallization->Final_Drying Pure_Lovastatin Pure this compound (Lovastatin) Final_Drying->Pure_Lovastatin

Caption: General workflow for this compound purification.

The following diagram provides a decision-making process for troubleshooting low purification yields.

T Troubleshooting Workflow for Low Yield Start Low Final Yield Check_Extraction Analyze Spent Broth/ Mycelia for Lovastatin Start->Check_Extraction Check_Lactone Analyze Crude Extract for Hydroxy Acid vs. Lactone Form Check_Extraction->Check_Lactone Lovastatin Absent Sol_Extraction Optimize Extraction: - Adjust pH (3-6) - Use Ultrasonication - Change Solvent Check_Extraction->Sol_Extraction Lovastatin Present Check_Chrom Analyze Column Waste/ All Fractions Check_Lactone->Check_Chrom Lactone Form Predominates Sol_Lactone Optimize Lactonization: - Ensure Anhydrous Conditions - Verify Acid Concentration (TFA) Check_Lactone->Sol_Lactone High % of Hydroxy Acid Check_Crystal Analyze Mother Liquor Post-Crystallization Check_Chrom->Check_Crystal Lovastatin Absent in Waste/Early Fractions Sol_Chrom Optimize Chromatography: - Adjust Mobile Phase Gradient - Check Column Packing - Reduce Flow Rate Check_Chrom->Sol_Chrom Lovastatin Present in Waste/Broad Peaks Sol_Crystal Optimize Crystallization: - Adjust Solvent/Antisolvent Ratio - Control Cooling Rate - Test Seeding Check_Crystal->Sol_Crystal High Lovastatin Concentration

Caption: Troubleshooting workflow for low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the hydroxy acid and lactone forms of this compound, and why is it important for purification?

This compound (lovastatin) is produced by fermentation primarily in its biologically active β-hydroxy acid form.[3][15] For purification, analysis, and stability, it is often converted to the inactive, more stable lactone form. This process, called lactonization, is crucial because most chromatographic and quantification methods are standardized for the lactone form.[2][3] Incomplete conversion can lead to inaccurate yield calculations and purification difficulties.

Q2: What are the most common impurities I should look for during lovastatin purification?

Common impurities include structurally related compounds from the fermentation process and degradation products. Key impurities to monitor are:

  • Mevastatin (Impurity A): A demethylated analog.[6]

  • Lovastatin Hydroxy Acid (Impurity B): The open-ring form of lovastatin.[6][7]

  • Dehydrolovastatin (Impurity C): An oxidation product.[6][7]

  • Lovastatin Dimer (Impurity D): Can form during lactonization.[4][6]

  • Monacolin-X: An impurity observed in many fermentation batches.[5]

Q3: My lovastatin crystals are always needle-shaped. How can I change the crystal habit to something more manageable?

Needle-like morphology is a common issue with lovastatin crystallization that complicates downstream processing.[10][11][12] To modify the crystal habit towards more equant or plate-like shapes, you can:

  • Change the Solvent System: Crystallizing from ethyl acetate can produce needles with a better aspect ratio than the commonly used acetone/water mixtures.[10]

  • Use Polymer Additives: The inclusion of a hydrophobic polymer like poly(propylene glycol) during crystallization can restrict growth along the needle axis, promoting a plate-like habit.[10]

  • Optimize Process Conditions: In continuous antisolvent crystallization, using high flow rates, high supersaturation, and applying ultrasound can help produce smaller, less acicular particles.[11]

Q4: What are the ideal HPLC conditions for analyzing the purity of lovastatin?

A robust reversed-phase HPLC (RP-HPLC) method is essential for purity analysis. While specific conditions may vary, a reliable starting point based on published methods is:

ParameterRecommended Condition
Column C8 or C18, 4.6 mm x 250 mm, 5 µm particle size[8]
Mobile Phase Acetonitrile and 0.1% phosphoric acid in water (e.g., 65:35 v/v)[2][14][8]
Flow Rate 1.0 - 1.5 mL/min[2][14][8]
Detection UV at 238 nm[8] or 235 nm[2]
Column Temperature 30 - 40 °C[8]

These conditions are generally effective for separating lovastatin from its common impurities.[8]

Q5: How can I improve the recovery of lovastatin from silica gel column chromatography?

Low recovery from column chromatography can be a significant source of product loss. To improve it:

  • Sample Loading: Do not load the liquid extract directly. Instead, create a slurry by mixing the concentrated crude extract with silica gel (60-120 mesh) and drying it completely. Load this dry powder onto the column.[2][16]

  • Elution: Use a gradient elution. Start with a non-polar solvent like benzene or dichloromethane and gradually increase the polarity by adding acetonitrile or ethyl acetate. This ensures that impurities are washed off before the target compound elutes.[2][3][16]

  • Fraction Monitoring: Collect small fractions and analyze them using TLC or HPLC to identify and pool only the purest lovastatin-containing fractions, minimizing the collection of impurities.[2][16] A study achieved a 46.81% recovery with 96.44% purity using an overloaded elution chromatography method.[2]

Key Experimental Protocols

Protocol 1: Extraction and Lactonization of Lovastatin

This protocol describes the initial extraction of lovastatin from a fermentation culture and its conversion to the lactone form.

  • Harvesting: Obtain the in toto culture from the fermentation vessel.

  • Acidification: Adjust the pH of the culture to approximately 3.0 using 2N ortho-phosphoric acid.[2]

  • Sonication: Sonicate the culture for approximately 5 minutes to rupture the fungal mycelia.[2]

  • Extraction: Add an equal volume of ethyl acetate to the acidified culture. Shake the mixture at 180 rpm for 2 hours at 35 °C.[2]

  • Phase Separation: Allow the mixture to stand for 30 minutes for sedimentation, then separate the organic (ethyl acetate) layer.

  • Lactonization: To the collected ethyl acetate extract, add 1% trifluoroacetic acid (e.g., for every 1 mL of extract, add 10 mL of 1% TFA). Incubate for 10-15 minutes.[2][3]

  • Concentration: Dry and concentrate the extract under reduced pressure to obtain the crude, lactonized lovastatin.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines the purification of crude lovastatin using silica gel chromatography.

  • Column Packing: Prepare a glass column (e.g., 60 x 3.5 cm) packed with silica gel (60-120 mesh size) as the stationary phase, equilibrated with a non-polar solvent like benzene.[2]

  • Sample Preparation: Take the crude lovastatin extract and adsorb it onto a small amount of silica gel. Stir until the silica gel is dry and free-flowing.[2]

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin elution with 100% benzene. Gradually increase the polarity by introducing acetonitrile in a stepwise gradient (e.g., 95:5, 90:10, etc., benzene:acetonitrile).[2][16]

  • Fraction Collection: Collect fractions (e.g., 500 mL each) and monitor for the presence of lovastatin using TLC or HPLC.[2]

  • Pooling: Combine the fractions that show a high concentration of pure lovastatin.

  • Final Concentration: Concentrate the pooled fractions under vacuum to yield the purified lovastatin as a viscous mass, ready for crystallization.[2]

References

troubleshooting peak tailing for mevinic acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve HPLC peak tailing issues encountered during the analysis of mevinic acid.

Troubleshooting Guide: Peak Tailing

Question: My this compound peak is tailing. How do I diagnose and fix the problem?

Answer:

Peak tailing, an asymmetry where the latter half of a peak is broader than the front, can compromise resolution and lead to inaccurate quantification.[1][2] It is typically quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 is generally considered tailing.[1][3]

To resolve this issue, follow a systematic approach, starting with the most common chemical causes (mobile phase) and progressing to hardware and sample-related factors.

Step 1: Evaluate the Mobile Phase (Chemical Factors)

Chemical interactions between this compound and the stationary phase are the most frequent cause of peak tailing. As an acidic compound, this compound's peak shape is highly sensitive to the mobile phase pH.

  • Issue: Incorrect Mobile Phase pH: The primary cause of peak tailing for acidic compounds like this compound is secondary polar interactions between the ionized analyte (carboxylate anion) and active sites on the silica-based stationary phase (residual silanols).[4][5] This is especially prominent when the mobile phase pH is near or above the pKa of the carboxylic acid group (typically pH 4-5).[1]

  • Solution: Adjust Mobile Phase pH: Lower the mobile phase pH to at least 1.5 to 2 units below the analyte's pKa.[6] For this compound, a pH of 2.5-3.0 is recommended. This ensures the carboxylic acid group is fully protonated (neutral), minimizing secondary interactions with the stationary phase.[1][3] You can add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to achieve this.[6][7]

  • Issue: Insufficient Buffer Capacity: An unbuffered or weakly buffered mobile phase may not maintain a consistent pH across the column, especially after sample injection, leading to inconsistent ionization and peak tailing.[8][9]

  • Solution: Increase Buffer Strength: Use a buffer in the mobile phase, such as phosphate (B84403) or acetate, at a concentration of 10-50 mM.[1][8] This helps maintain a stable pH and masks interactions with residual silanols.[9]

The following table illustrates the expected impact of mobile phase pH on the peak shape of an acidic analyte.

Mobile Phase pHAnalyte StateExpected Tailing Factor (Tf)Peak Shape
pH > 5.0 Mostly Ionized (-COO⁻)> 2.0Severe Tailing
pH 4.0 - 5.0 Partially Ionized1.5 - 2.0Moderate Tailing
pH < 3.0 Mostly Protonated (-COOH)1.0 - 1.2Symmetrical (Good)
Step 2: Assess the HPLC Column

If mobile phase adjustments do not resolve the issue, investigate the column itself.

  • Issue: Secondary Silanol (B1196071) Interactions: Standard silica-based C18 columns can have residual, unreacted silanol groups (-Si-OH) on the surface. These acidic sites can interact with polar functional groups on analytes, causing tailing.[3][8][10]

  • Solution: Use an End-Capped Column: Employ a modern, high-purity, end-capped column.[3][9] End-capping is a process that deactivates most residual silanols, significantly reducing the potential for secondary interactions and improving peak shape for polar and ionizable compounds.[9][10]

  • Issue: Column Contamination or Degradation: Accumulation of impurities from samples can create active sites on the column inlet, leading to tailing.[4][5] Over time, the stationary phase can also degrade.

  • Solution: Flush or Replace the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove contaminants.[1] If performance does not improve, or if you observe that all peaks in your chromatogram are tailing, it may indicate a physical problem like a column void (a gap in the packing material at the inlet).[9][11] In this case, replacing the column is the best solution.

Step 3: Check the HPLC System and Sample

If the problem persists, consider system-level and sample-related causes.

  • Issue: Extra-Column Volume (Dead Volume): If all peaks in the chromatogram exhibit tailing, the cause might be "dead volume" in the system. This refers to excessive volume in tubing, fittings, or connections between the injector, column, and detector, which causes the separated analyte bands to broaden.[1][4][11]

  • Solution: Minimize Dead Volume: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly connected to minimize dispersion.[5][10]

  • Issue: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][9] While often associated with peak fronting, severe overload can also cause tailing.[11]

  • Solution: Dilute the Sample: Reduce the sample concentration or injection volume and re-inject. If the peak shape improves, the original sample was overloaded.[1][11]

Troubleshooting Workflow Diagram

The following diagram outlines the logical steps for troubleshooting peak tailing.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing cluster_Start cluster_Method Step 1: Chemical & Method Checks cluster_Column Step 2: Column Checks cluster_System Step 3: System & Sample Checks cluster_End Start Peak Tailing Observed (Tf > 1.2) Check_pH Is Mobile Phase pH 2 units below pKa (e.g., < 3.0)? Start->Check_pH Adjust_pH ACTION: Lower pH with 0.1% TFA or Formic Acid Check_pH->Adjust_pH No Check_Buffer Is Buffer Strength Adequate (10-50 mM)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Adjust_Buffer ACTION: Increase Buffer Concentration Check_Buffer->Adjust_Buffer No Check_Column_Type Are you using an End-Capped Column? Check_Buffer->Check_Column_Type Yes Adjust_Buffer->Check_Column_Type Use_Endcapped ACTION: Switch to a High-Purity End-Capped Column Check_Column_Type->Use_Endcapped No Check_Contamination Is the column old or contaminated? Check_Column_Type->Check_Contamination Yes Use_Endcapped->Check_Contamination Flush_Column ACTION: Flush with Strong Solvent. If no improvement, replace column. Check_Contamination->Flush_Column Yes Check_Overload Does diluting the sample improve peak shape? Check_Contamination->Check_Overload No Flush_Column->Check_Overload Reduce_Load ACTION: Reduce Sample Concentration or Injection Volume Check_Overload->Reduce_Load Yes Check_Dead_Volume Are ALL peaks tailing? Check_Overload->Check_Dead_Volume No End Peak Shape Optimized Reduce_Load->End Minimize_Volume ACTION: Check for Dead Volume. Use narrow-bore tubing. Check_Dead_Volume->Minimize_Volume Yes Check_Dead_Volume->End No, problem is specific to this compound. Minimize_Volume->End

Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.

Experimental Protocols

Question: Can you provide a starting HPLC method for this compound analysis that is optimized for good peak shape?

Answer:

Certainly. This protocol is a robust starting point for achieving a symmetrical peak shape for this compound. It is based on common practices for analyzing acidic compounds.[12][13][14]

Objective: To achieve a sharp, symmetrical peak for this compound with a Tailing Factor (Tf) ≤ 1.2.

HPLC System Parameters:

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 or C8 (e.g., 150 x 4.6 mm, 5 µm)Minimizes silanol interactions, which are a primary cause of tailing for acidic compounds.[3][9]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.7)Ensures this compound is in its neutral, protonated form to prevent secondary interactions.[6][7]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase HPLC.
Gradient/Isocratic 55:45 (A:B) v/v (Isocratic) - Adjust as neededStart with an isocratic hold. Adjust the organic ratio to achieve a retention time of 3-10 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Injection Volume 5 - 20 µLKeep the volume low to prevent band broadening and overload.[11]
Sample Diluent Mobile Phase or a weaker solventDissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[4]
Detection UV at 238 nmThis compound has a strong absorbance at this wavelength.

Procedure:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Filter all mobile phases through a 0.45 µm membrane filter before use.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a final concentration within the linear range of the detector.

  • Injection and Analysis: Inject the sample and record the chromatogram.

  • System Suitability: Calculate the Tailing Factor (Tf) for the this compound peak. The target is Tf ≤ 1.2.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reason for this compound peak tailing on a C18 column? The primary reason is secondary interactions between the negatively charged (ionized) carboxylate group of this compound and residual silanol groups on the silica (B1680970) surface of the stationary phase.[4][8][10] These interactions create an alternative retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a tail.

Q2: I added formic acid to my mobile phase, but the peak is still tailing slightly. What else can I try? If pH adjustment has not fully solved the problem, consider increasing the buffer concentration (if you are using one) to 25-50 mM to further mask silanol activity.[1][8] Alternatively, ensure your column is a modern, high-purity, fully end-capped version, as older columns have more active silanols.[3][8]

Q3: All the peaks in my chromatogram are tailing, not just this compound. What does this indicate? When all peaks tail, it usually points to a physical or system-wide issue rather than a chemical one specific to your analyte.[11][15] The most common causes are a column void (a physical gap in the packing material at the column inlet) or significant extra-column dead volume in the tubing or fittings.[4][11]

Q4: Can my sample solvent cause peak tailing? Yes. If your sample is dissolved in a solvent that is much stronger (i.e., more organic in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing or splitting.[1][4] Always try to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Q5: How do I calculate the Tailing Factor (Tf)? The USP Tailing Factor (Tf) is calculated using the formula: Tf = W₀.₀₅ / (2 * f) , where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak's leading edge to the peak maximum at 5% height.[1] A value of 1.0 is a perfectly symmetrical Gaussian peak. Values above 1.2 indicate tailing, and values above 2.0 are generally considered unacceptable for quantitative analysis.[1]

References

Technical Support Center: Mevinic Acid and Analogs Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of mevinic acid and its analogs, commonly known as statins, during storage and experimentation. The primary degradation pathway for statin prodrugs like lovastatin (B1675250) and simvastatin (B1681759) is the hydrolysis of the lactone ring to the active β-hydroxy acid form. Other statins, such as atorvastatin (B1662188) and pravastatin, are already in the active hydroxy acid form but are also susceptible to degradation under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (statin) degradation?

A1: The most common degradation pathway for statins containing a lactone ring, such as lovastatin and simvastatin, is hydrolysis. This reaction opens the lactone ring to form the pharmacologically active β-hydroxy acid.[1][2][3][4] This hydrolysis is significantly influenced by pH and temperature.[2][5] Oxidation and photodegradation are other potential degradation pathways for various statins.[6]

Q2: What are the optimal storage conditions for statins to minimize degradation?

A2: To minimize degradation, statins should generally be stored in a cool, dry, and dark place.[7][8] For long-term storage, especially for analytical standards or in solution, refrigeration or freezing is often recommended. For example, a stock solution of simvastatin in acetonitrile (B52724) is stable for at least one week when stored at 8°C.[9] Atorvastatin calcium salt trihydrate should be stored in a cool and shaded area in a tightly closed container.[7]

Q3: How does pH affect the stability of statins?

A3: The rate of hydrolysis of the lactone ring in statins like lovastatin and simvastatin is highly pH-dependent. Alkaline conditions significantly accelerate the hydrolysis to the hydroxy acid form.[2][5] Conversely, under acidic conditions (e.g., pH 4-5), the lactone form is more stable, and the rate of hydrolysis is reduced.[5][9] For instance, lovastatin shows instantaneous hydrolysis in alkaline media at room temperature.[2] Pravastatin, which exists as a δ-hydroxy acid, is prone to lactonization in an acidic pH-dependent manner.[10]

Q4: Are statins sensitive to light?

A4: Yes, some statins are sensitive to light and can undergo photodegradation.[1][6] It is recommended to store statin solutions in amber vials or otherwise protect them from light to prevent photochemical reactions.[6]

Q5: Can enzymes in experimental systems degrade statins?

A5: Yes, in biological systems, the conversion of lactone prodrugs to their active hydroxy acid form can be mediated by enzymes such as carboxylesterases found in plasma and the liver.[4] When conducting in vitro experiments, it is important to consider the potential for enzymatic degradation and use appropriate controls, such as heat-inactivated enzymes or specific enzyme inhibitors, if trying to study the stability of the lactone form itself.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound and its analogs.

Problem Possible Cause Troubleshooting Steps
Inconsistent results in bioactivity assays. Degradation of the statin from its prodrug (lactone) to the active (hydroxy acid) form, or further degradation.1. Verify Compound Integrity: Analyze your stock solution and working solutions by HPLC to confirm the purity and determine the ratio of lactone to hydroxy acid form. 2. Control pH: Ensure the pH of your experimental buffers is within the stable range for your specific statin (typically slightly acidic for lactone forms). 3. Minimize Exposure to Harsh Conditions: Protect solutions from light and elevated temperatures. Prepare fresh working solutions for each experiment.
Precipitation of statin in aqueous buffers. Statins, particularly in their lactone form, have low aqueous solubility.1. Use a Co-solvent: Initially dissolve the statin in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting with aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Employ Solubilizing Agents: Cyclodextrins can be used to increase the aqueous solubility of statins.[11]
Rapid loss of compound in cell culture media. Hydrolysis due to the pH of the media (typically ~7.4) and potential enzymatic degradation by cellular esterases.1. Time-Course Experiment: Perform a time-course study to measure the stability of your statin in the cell culture media under your experimental conditions (e.g., 37°C, 5% CO2). 2. Dose Freshly: Add the statin to the culture media immediately before starting the experiment. For longer experiments, consider replenishing the compound.
Appearance of unexpected peaks in HPLC analysis. Degradation of the statin due to improper storage or handling of samples.1. Review Storage Conditions: Ensure stock solutions and samples are stored at the recommended temperature and protected from light. 2. Check Solvent Purity: Use high-purity solvents for sample preparation and HPLC mobile phase. 3. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm the specificity of your analytical method.[6]

Quantitative Data Summary

The following tables summarize the degradation kinetics of simvastatin under various conditions.

Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) of Simvastatin Hydrolysis at 60°C

pHk (x 10⁻³ min⁻¹)
2.00.15
4.00.12
6.00.20
7.01.20
8.08.50
9.025.0

Data adapted from stability studies on simvastatin, demonstrating increased degradation at higher pH.[5]

Table 2: Kinetic Parameters for Simvastatin Degradation at pH 8.0

Temperature (°C)k (x 10⁻³ min⁻¹)Half-life (t½, min)t₉₀ (min)
401.2577.687.6
503.5198.130.1
608.581.512.4
7020.134.55.2

t₉₀ represents the time for 10% degradation. Data illustrates the acceleration of hydrolysis with increasing temperature.[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Simvastatin Analysis

This protocol outlines a method to separate simvastatin from its primary hydrolytic degradation product.

1. Chromatographic Conditions:

  • Column: C18, 5 µm, 250 x 4.6 mm

  • Mobile Phase: Acetonitrile:28 mM Phosphate Buffer pH 4.0 (65:35 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 238 nm

  • Injection Volume: 20 µL

2. Standard Solution Preparation:

  • Prepare a stock solution of simvastatin (1 mg/mL) in acetonitrile.

  • Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1-20 µg/mL).

3. Sample Preparation (for stability studies):

  • Incubate simvastatin solution under desired stress conditions (e.g., different pH, temperature).

  • At specified time points, withdraw an aliquot and dilute with the mobile phase to a suitable concentration for HPLC analysis.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the simvastatin and its degradation product peaks based on their retention times compared to the standards.

Protocol 2: Forced Degradation Study of a Statin

This protocol describes how to intentionally degrade a statin to identify potential degradation products and validate the stability-indicating nature of an analytical method.

1. Acid Hydrolysis:

  • Dissolve the statin in a solution of 0.1 M HCl.

  • Heat the solution (e.g., at 60°C) for a specified period (e.g., 2 hours).

  • Neutralize the solution with 0.1 M NaOH and dilute with mobile phase for analysis.

2. Base Hydrolysis:

  • Dissolve the statin in a solution of 0.1 M NaOH.

  • Keep the solution at room temperature for a specified period (e.g., 30 minutes), as hydrolysis is rapid in basic conditions.

  • Neutralize the solution with 0.1 M HCl and dilute with mobile phase for analysis.

3. Oxidative Degradation:

  • Dissolve the statin in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Dilute with mobile phase for analysis.

4. Photodegradation:

  • Expose a solution of the statin (in a photostable container like a quartz cuvette) to a UV lamp (e.g., 254 nm) for a specified duration.

  • Analyze the solution by HPLC.

5. Thermal Degradation:

  • Expose the solid statin powder to dry heat (e.g., 105°C) for a specified time.

  • Dissolve the heat-treated solid in a suitable solvent and dilute for HPLC analysis.

Visualizations

degradation_pathway MevinicAcidLactone This compound (Lactone Form) (e.g., Lovastatin, Simvastatin) MevinicAcidHydroxy This compound (Hydroxy Acid Form) (Active Metabolite) MevinicAcidLactone->MevinicAcidHydroxy Hydrolysis (pH, Temp, Enzymes) DegradationProducts Further Degradation Products MevinicAcidLactone->DegradationProducts Oxidation, Photolysis MevinicAcidHydroxy->MevinicAcidLactone Lactonization (Acidic pH) MevinicAcidHydroxy->DegradationProducts Oxidation, Photolysis

Caption: Primary degradation pathway of this compound lactone prodrugs.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis Statin Statin Stock Solution Stress Stress Conditions (pH, Temp, Light, Oxidant) Statin->Stress Sampling Time-Point Sampling Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Kinetics, Degradant ID) HPLC->Data

References

Technical Support Center: Interference in Enzymatic Assays with Mevinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference with mevinic acid in enzymatic assays.

Troubleshooting Guides

Issue 1: Unexpected Inhibition or Altered Kinetics in Non-HMG-CoA Reductase Assays

You are using this compound as a substrate or control in one part of your experimental workflow, but observe unexpected inhibitory effects or altered enzyme kinetics when it is present in assays for other enzymes.

Possible Causes:

  • Structural Similarity to Other Substrates: this compound, as a small carboxylic acid, might bear structural resemblance to the natural substrate of another enzyme in your system, leading to competitive inhibition.

  • Chelation of Metal Cofactors: The carboxyl group of this compound could potentially chelate divalent metal cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺) that are essential cofactors for certain enzymes.

  • Non-specific Binding: At high concentrations, this compound might engage in non-specific binding to enzymes, causing conformational changes that affect their activity.

  • Contamination of this compound Stock: Your this compound preparation may contain residual amounts of statins (e.g., lovastatin (B1675250), mevastatin) or other inhibitors from its synthesis or purification process.

Troubleshooting Workflow:

G start Start: Unexpected Inhibition Observed check_stock 1. Verify this compound Stock Purity (e.g., via HPLC, MS) start->check_stock control_expt 2. Run Control Experiments check_stock->control_expt If pure vary_conc 3. Titrate this compound Concentration control_expt->vary_conc sub_control Controls: - No this compound - Heat-inactivated enzyme + this compound - Assay buffer + this compound (no enzyme) control_expt->sub_control add_cofactors 4. Supplement with Excess Metal Cofactors vary_conc->add_cofactors structural_analysis 5. Analyze Structural Similarity (this compound vs. Enzyme Substrate) add_cofactors->structural_analysis solution Solution Identified structural_analysis->solution

Caption: Troubleshooting workflow for unexpected enzyme inhibition.

Experimental Protocols:

  • Protocol 1: Purity Analysis of this compound Stock by HPLC

    • Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Standard Preparation: Prepare a certified standard of this compound at a known concentration (e.g., 1 mg/mL). Prepare standards for potential contaminants like lovastatin.

    • Sample Preparation: Dilute your this compound stock to a similar concentration.

    • Chromatography:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: UV detector at a wavelength appropriate for this compound and potential contaminants (e.g., 238 nm for statins).

    • Analysis: Compare the chromatogram of your stock solution to the standard. The presence of unexpected peaks may indicate contamination.

Issue 2: Interference in Colorimetric or Fluorometric Assays

You observe a high background signal, a change in signal over time in the absence of enzyme activity, or a quenching effect when this compound is included in your colorimetric or fluorometric assay.

Possible Causes:

  • Intrinsic Absorbance or Fluorescence: this compound might absorb light or fluoresce at the excitation/emission wavelengths used in your assay.

  • Interaction with Detection Reagents: this compound could react directly with the chromogenic or fluorogenic substrate or with a secondary coupling enzyme/reagent in your detection system.

  • pH Shift: The acidic nature of this compound could alter the pH of the assay buffer, affecting the spectral properties of your detection molecule.

Troubleshooting Workflow:

G start Start: Signal Interference in Assay spectral_scan 1. Perform Spectral Scan (Absorbance or Fluorescence of this compound) start->spectral_scan no_enzyme_control 2. Run 'No Enzyme' Control (All components + this compound) spectral_scan->no_enzyme_control If overlap with assay wavelengths check_ph 3. Measure pH of Final Assay Mixture no_enzyme_control->check_ph reagent_interaction 4. Test this compound with Individual Reagents check_ph->reagent_interaction solution Solution Identified reagent_interaction->solution

Caption: Troubleshooting workflow for signal interference.

Data Presentation:

Table 1: Hypothetical Absorbance Interference of this compound

Component(s) in WellAbsorbance at 450 nm (Mean ± SD)
Assay Buffer Only0.052 ± 0.003
Assay Buffer + Substrate0.055 ± 0.004
Assay Buffer + Substrate + Enzyme0.895 ± 0.045
Assay Buffer + 1 mM this compound0.150 ± 0.008
Assay Buffer + Substrate + 1 mM this compound0.158 ± 0.009

This table illustrates how to present data to identify if this compound itself contributes to the background absorbance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to statins? A: this compound is a precursor in the cholesterol biosynthesis pathway. It is the product of the reaction catalyzed by the enzyme HMG-CoA reductase. Statins, such as lovastatin (mevinolin), are potent inhibitors of HMG-CoA reductase and are structurally similar to the HMG-CoA substrate.[1][] Lovastatin and simvastatin (B1681759) are administered as inactive lactone prodrugs, which are then hydrolyzed in the body to their active open-acid forms, which are derivatives of this compound.[1]

Q2: My enzyme requires Mg²⁺ as a cofactor. Could this compound be interfering with it? A: Yes, this is a plausible mechanism of interference. The dicarboxylic acid structure of this compound could chelate divalent cations like Mg²⁺, reducing their bioavailability for the enzyme. To test this, you can perform an experiment where you keep the this compound concentration constant and titrate the Mg²⁺ concentration to see if the enzyme activity can be rescued.

Q3: Can this compound interfere with assays that use coupling enzymes, like those measuring NADH/NAD⁺? A: Yes. If your assay uses a coupling enzyme (e.g., a dehydrogenase to measure the product of your primary enzyme), this compound could potentially inhibit this secondary enzyme. You should test the effect of this compound directly on the coupling enzyme in a separate control experiment.

Q4: I am observing a decrease in my fluorescent signal when this compound is present. What could be the cause? A: This could be due to a quenching effect. This compound might be absorbing energy from the excited fluorophore, leading to a decrease in the emitted fluorescence. Another possibility is an interaction that changes the chemical environment of the fluorophore. Running fluorescence emission scans of your fluorophore with and without this compound can help diagnose this issue.

Q5: What is the primary mechanism of action for drugs related to this compound? A: Drugs related to this compound, specifically statins, act as competitive inhibitors of HMG-CoA reductase.[3] This enzyme is the rate-limiting step in cholesterol synthesis.[] By inhibiting this enzyme, statins reduce the production of mevalonate (B85504) (a precursor to this compound), which in turn lowers cholesterol synthesis in the liver.[3] This leads to an upregulation of LDL receptors on liver cells, increasing the clearance of LDL cholesterol from the bloodstream.[3]

Signaling Pathway:

HMG_CoA_Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevinic_Acid This compound Cholesterol Cholesterol Mevinic_Acid->Cholesterol ... (multiple steps) HMG_CoA_Reductase->Mevinic_Acid catalyzes Statins Statins (e.g., Lovastatin) Statins->HMG_CoA_Reductase inhibits

Caption: Inhibition of the cholesterol biosynthesis pathway by statins.

References

Validation & Comparative

A Comparative Analysis of Mevinic Acid and Compactin: The Pioneers of Statin Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Mevinic acid and its lactone prodrug, compactin (also known as mevastatin), represent a cornerstone in the history of pharmacology as the first discovered inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Their discovery revolutionized the management of hypercholesterolemia. This guide provides a detailed comparative study of these two molecules, focusing on their chemical properties, mechanism of action, and inhibitory potency, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Compactin is a polyketide isolated from the fungus Penicillium citrinum. It is administered as an inactive lactone prodrug. In vivo, this lactone ring is hydrolyzed to form the biologically active open-ring β-hydroxy acid, this compound. This structural difference is the primary determinant of their activity.

Comparative Performance: A Tale of a Prodrug and its Active Form

The inhibitory activity of statins against HMG-CoA reductase is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for these parameters indicates higher potency. This compound, the active hydroxy acid form, is a potent inhibitor of HMG-CoA reductase, whereas compactin, in its lactone form, is considered an inactive prodrug with negligible direct inhibitory activity in vitro.[1] The active site of HMG-CoA reductase accommodates the open-acid structure, which mimics the natural substrate, HMG-CoA.

ParameterThis compound (Active Hydroxy Acid)Compactin (Inactive Lactone)
Synonyms Mevastatin (B1676542) acid, Compactin acidMevastatin, ML-236B
Chemical Formula C₂₃H₃₆O₆C₂₃H₃₄O₅
Molecular Weight 408.53 g/mol 390.52 g/mol
Biological Activity Active inhibitor of HMG-CoA reductaseInactive prodrug; requires in vivo hydrolysis to become active
IC50 (Human HMG-CoA Reductase) 23 nM[2]Not applicable (inactive form)[1]
Ki (Rat HMG-CoA Reductase) 1.4 nM[2]Not applicable (inactive form)[1]

Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

Both this compound and compactin, once activated, function as competitive inhibitors of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the cholesterol biosynthesis pathway. By competitively binding to the active site of HMG-CoA reductase, this compound blocks the access of the natural substrate, thereby inhibiting the synthesis of mevalonate (B85504) and all subsequent downstream products, including cholesterol. This reduction in intracellular cholesterol levels leads to an upregulation of LDL receptor expression on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Isoprenoids Isoprenoids Mevalonate->Isoprenoids Multiple Steps Cholesterol Cholesterol Isoprenoids->Cholesterol Multiple Steps Compactin Compactin Mevinic_Acid Mevinic_Acid Compactin->Mevinic_Acid Mevinic_Acid->HMG-CoA Competitive Inhibition

Mechanism of HMG-CoA Reductase Inhibition.

Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric Method)

This in vitro assay is a standard method for determining the inhibitory potency (IC50) of compounds against HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which results from the oxidation of NADPH to NADP⁺ during the reduction of HMG-CoA to mevalonate. The rate of NADPH consumption is directly proportional to the enzyme's activity.

Materials:

  • HMG-CoA Reductase enzyme (purified)

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Test inhibitors (this compound, Compactin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA and NADPH in the assay buffer. Prepare a series of dilutions of the test inhibitors.

  • Reaction Setup: In a 96-well plate, add the assay buffer, NADPH solution, and the test inhibitor at various concentrations. Include a control well with the solvent alone.

  • Enzyme Pre-incubation: Add the HMG-CoA reductase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the HMG-CoA substrate solution to all wells.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow start Start prep Prepare Reagents: - Assay Buffer - NADPH - HMG-CoA - Enzyme - Inhibitor Dilutions start->prep setup Set up 96-well plate: Add Buffer, NADPH, and Inhibitor prep->setup preincubate Pre-incubate with HMG-CoA Reductase (37°C, 15 min) setup->preincubate initiate Initiate reaction by adding HMG-CoA preincubate->initiate measure Kinetic Measurement: Read Absorbance at 340 nm (37°C, 10-20 min) initiate->measure analyze Data Analysis: - Calculate reaction rates - Determine % Inhibition - Plot dose-response curve measure->analyze end Determine IC50 Value analyze->end

Workflow for IC50 Determination of HMG-CoA Reductase Inhibitors.

Conclusion

The comparative study of this compound and compactin highlights a fundamental principle in drug development: the concept of prodrugs. Compactin, as the inactive lactone, serves as a delivery vehicle that is converted in the body to the highly potent HMG-CoA reductase inhibitor, this compound. While direct in vitro comparisons show this compound to be a potent inhibitor and compactin to be inactive, the clinical efficacy of compactin relies on its efficient hydrolysis to the active form. This pioneering work laid the foundation for the development of an entire class of life-saving statin drugs.

References

Mevinic Acid: A Comparative Guide to its Selective Inhibition of HMG-CoA Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mevinic acid's performance as a selective 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor against other commonly used statins. The information presented is supported by experimental data to validate its efficacy and selectivity.

Introduction to this compound and HMG-CoA Reductase Inhibition

This compound, also known as lovastatin, is a naturally occurring compound first isolated from Aspergillus terreus.[1] It belongs to the statin class of drugs, which are potent inhibitors of HMG-CoA reductase.[2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical and rate-limiting step in the biosynthesis of cholesterol.[4][5] By competitively inhibiting this enzyme, this compound and other statins effectively reduce endogenous cholesterol production, leading to a decrease in plasma cholesterol levels.[2][6] This mechanism of action has established statins as a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[7]

Comparative Potency of HMG-CoA Reductase Inhibitors

The inhibitory potency of statins is typically evaluated by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. The following table summarizes the IC50 values for this compound (in its active hydroxy acid form) and other commonly prescribed statins against HMG-CoA reductase.

StatinIC50 (nM)
This compound (Lovastatin acid) 5.8 [6]
Atorvastatin10.5[6]
Fluvastatin (3R,5S-fluvastatin)4.9[6]
Pitavastatin3.2[6]
Pravastatin20.1[6]
Rosuvastatin3.9[6]
Simvastatin acid5.8[6]

Data sourced from a comparative study utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay to ensure consistency.[6]

Experimental Protocols

A detailed understanding of the experimental validation of HMG-CoA reductase inhibitors is crucial for researchers. The following section outlines a standard protocol for an in vitro HMG-CoA reductase inhibition assay.

Principle of the Assay

The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of decrease in absorbance at 340 nm.[4][6] This decrease is a direct result of the oxidation of the cofactor NADPH to NADP+ during the reduction of HMG-CoA to mevalonate, a reaction catalyzed by HMG-CoA reductase.[8][9] The rate of NADPH consumption is directly proportional to the enzyme's activity.

Materials and Reagents
  • Purified HMG-CoA reductase (catalytic domain)

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)[5]

  • Inhibitor solutions (this compound and other statins)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure
  • Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer. Prepare serial dilutions of this compound and other statin inhibitors.[10][11]

  • Assay Setup: In a 96-well microplate, add the assay buffer, NADPH solution, and the inhibitor solution at various concentrations. Include a control well with no inhibitor.[10][11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA reductase enzyme solution to each well.[6]

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a total duration of 10-20 minutes.[6][11]

  • Data Analysis:

    • Calculate the rate of NADPH consumption for each reaction by determining the slope of the linear portion of the absorbance versus time curve.[6]

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[12]

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA_Synthase HMG-CoA Synthase AcetylCoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... Mevinic_Acid This compound (Statins) Mevinic_Acid->HMG_CoA_Reductase Inhibits

Cholesterol Biosynthesis Pathway and Statin Inhibition.

HMG_CoA_Reductase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Measurement cluster_analysis 3. Data Analysis Prep_Reagents Prepare Reagents (Enzyme, Substrate, NADPH, Inhibitors) Prep_Plate Set up 96-well Plate (Buffer, NADPH, Inhibitor/Control) Prep_Reagents->Prep_Plate Add_Enzyme Initiate Reaction (Add HMG-CoA Reductase) Prep_Plate->Add_Enzyme Measure_Absorbance Kinetic Measurement at 340 nm (Spectrophotometer) Add_Enzyme->Measure_Absorbance Calc_Rate Calculate Rate of NADPH Consumption Measure_Absorbance->Calc_Rate Calc_Inhibition Determine % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Calculate IC50 Value Calc_Inhibition->Calc_IC50

Experimental Workflow for HMG-CoA Reductase Inhibition Assay.

Conclusion

This compound is a potent inhibitor of HMG-CoA reductase, with an IC50 value comparable to other widely used statins such as simvastatin. The experimental data consistently validates its efficacy in blocking the rate-limiting step of cholesterol biosynthesis. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and further investigate the nuances of HMG-CoA reductase inhibition. This guide serves as a valuable resource for professionals in the field of drug discovery and development, providing a clear and concise overview of this compound's role as a selective HMG-CoA reductase inhibitor.

References

Mevinic Acid vs. Lovastatin: A Comparative Analysis of HMG-CoA Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the inhibitory activity of mevinic acid and its lactone prodrug, lovastatin (B1675250), on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Lovastatin is administered in its inactive lactone form and is subsequently hydrolyzed in vivo to its active β-hydroxyacid form, this compound (also known as mevinolinic acid). This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying biochemical pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following table summarizes the reported inhibitory activities of this compound and lovastatin against HMG-CoA reductase. It is crucial to note that the activity observed for lovastatin in in vitro assays is largely attributed to its conversion to the active this compound form under aqueous assay conditions.

CompoundParameterValueAssay TypeReference
This compound Kᵢ0.6 nMCell-free enzymatic assay[1]
IC₅₀~74 ng/mLCell-free enzymatic assay[2]
Lovastatin IC₅₀3.4 nMCell-free enzymatic assay
IC₅₀0.05 µMCellular assay (inhibition of cholesterol synthesis in HepG2 cells)
IC₅₀~0.07 µMCellular assay (inhibition of cholesterol synthesis in rat hepatocytes)

Note: One study explicitly states that the lactone (pro-drug) form of lovastatin does not inhibit HMG-CoA reductase, while the open-ring acid form (this compound) is a potent inhibitor[3]. The IC₅₀ value reported for lovastatin in cell-free assays likely reflects the rate of its hydrolysis to this compound under the specific experimental conditions.

Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric Method)

This is a widely used method to determine the inhibitory activity of compounds against HMG-CoA reductase.

Principle: The enzymatic activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of HMG-CoA to mevalonate. The rate of NADPH consumption is directly proportional to the enzyme's activity.

Typical Reaction Mixture:

  • Buffer: Potassium phosphate (B84403) buffer (pH 6.8-7.4)

  • Enzyme: Purified HMG-CoA reductase

  • Substrate: HMG-CoA

  • Cofactor: NADPH

  • Inhibitor: this compound or lovastatin at various concentrations

Procedure:

  • The reaction is initiated by adding HMG-CoA to a pre-incubated mixture of the enzyme, NADPH, and the inhibitor in the buffer.

  • The change in absorbance at 340 nm is monitored over time using a spectrophotometer, typically at a controlled temperature (e.g., 37°C).

  • The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conversion of Lovastatin (Lactone) to this compound (Hydroxy Acid)

For in vitro assays requiring the active form, lovastatin is often converted to this compound prior to the experiment.

Principle: The lactone ring of lovastatin is hydrolyzed under alkaline conditions to yield the open-ring hydroxy acid form.

Procedure:

  • Dissolve lovastatin in a suitable organic solvent (e.g., ethanol).

  • Add a solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) and incubate at room temperature or slightly elevated temperature to facilitate hydrolysis.

  • Neutralize the solution with an acid (e.g., HCl) to the desired pH for the assay.

  • The resulting solution contains this compound, the active inhibitor.

It is important to consider that the interconversion between the lactone and hydroxyacid forms is pH-dependent. The lactone form is more stable under acidic conditions, while the hydroxyacid form predominates at neutral to alkaline pH[4][5].

Mandatory Visualization

HMG_CoA_Reductase_Inhibition_Pathway cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Inhibition HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Lovastatin (Lactone) Lovastatin (Lactone) This compound (Hydroxy Acid) This compound (Hydroxy Acid) Lovastatin (Lactone)->this compound (Hydroxy Acid) Hydrolysis (in vivo/in vitro) HMG-CoA Reductase HMG-CoA Reductase This compound (Hydroxy Acid)->HMG-CoA Reductase Competitive Inhibition

Figure 1: Inhibition of HMG-CoA Reductase by this compound.

IC50_Determination_Workflow cluster_workflow Experimental Workflow for IC50 Determination A Prepare serial dilutions of inhibitor (this compound/Lovastatin) C Add inhibitor dilutions to reaction mixture and pre-incubate A->C B Prepare reaction mixture (Buffer, HMG-CoA Reductase, NADPH) B->C D Initiate reaction by adding HMG-CoA C->D E Monitor NADPH oxidation at 340 nm (kinetic measurement) D->E F Calculate reaction rates E->F G Determine percent inhibition for each inhibitor concentration F->G H Plot percent inhibition vs. log(inhibitor concentration) and fit curve to determine IC50 G->H

Figure 2: Workflow for Determining IC50 of HMG-CoA Reductase Inhibitors.

References

cross-species comparison of mevinic acid efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Mevinic Acid Across Species

For researchers, scientists, and drug development professionals, understanding the cross-species efficacy of this compound (commonly known as lovastatin) is crucial for preclinical studies and translational research. This guide provides an objective comparison of this compound's performance in inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting step in cholesterol biosynthesis, across various species. The information is supported by experimental data to aid in the design and interpretation of research studies.

Data Presentation

The efficacy of this compound and its derivatives can be assessed by both in vitro and in vivo studies. The following tables summarize key quantitative data from various experimental models.

In Vitro Efficacy: HMG-CoA Reductase Inhibition

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

SpeciesTissue/Cell LineIC50 (nmol/L)Reference
RatLiver Cells2.3[1]
HumanHepG2 (Liver Carcinoma)5[1]
Cell-free assayNot applicable3.4[2]

Note: IC50 values can vary depending on the experimental conditions, such as the purity of the enzyme and the specific assay used.

In Vivo Efficacy: Lipid-Lowering Effects

The in vivo efficacy of this compound is typically determined by its ability to lower plasma lipid levels, such as cholesterol and triglycerides.

SpeciesModelDosagePrimary EffectReference
RatNormal, chow-fedNot specifiedTriglyceride lowering[3]
RatSucrose-fed (hypertriglyceridemia)Not specifiedTriglyceride lowering[3]
Guinea PigNormal, chow-fedNot specifiedCholesterol lowering[3]
RabbitCasein-fed (hypercholesterolemia)Not specifiedLDL-cholesterol lowering[3]
DogNot specifiedNot specifiedLowers plasma cholesterol[4]
Prairie DogCholesterol-fed8 mg twice daily28% response rate in gallstone dissolution[5]
MouseAnaplastic thyroid cancer xenograft5 or 10 mg/kg/dayReduced tumor growth[6]
MouseFragile X model100 mg/kgSignificant reduction in audiogenic seizures[7]

Note: The primary lipid-lowering effect of HMG-CoA reductase inhibitors can differ between species. For instance, in rats, they predominantly lower triglycerides, while in rabbits and guinea pigs, they primarily reduce LDL-cholesterol.[3]

Metabolic Differences Across Species

The metabolism of lovastatin (B1675250), a prodrug, varies significantly across species, which can impact its efficacy. Lovastatin is hydrolyzed to its active β-hydroxyacid form.[8]

SpeciesPrimary Metabolic PathwayKey MetabolitesReference
HumanCytochrome P-450 oxidation6'-hydroxylated and 6'-exomethylene derivatives[8]
DogCytochrome P-450 oxidation6'-hydroxylated and 6'-exomethylene derivatives[8]
RatBeta-oxidation of the dihydroxy acid side chainPentanoic acid derivative (conjugated with taurine)[8]
MouseBeta-oxidation of the dihydroxy acid side chainPentanoic acid derivative (conjugated with taurine)[8]

These metabolic differences are important considerations when extrapolating preclinical data from rodent models to humans.[8]

Experimental Protocols

HMG-CoA Reductase Activity Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the activity of HMG-CoA reductase and the inhibitory potential of compounds like this compound. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[9][10]

Materials:

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer capable of reading absorbance at 340 nm

  • HMG-CoA Reductase Assay Buffer

  • Purified HMG-CoA reductase enzyme or liver microsomes

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Test inhibitor (e.g., this compound)

  • Positive control inhibitor (e.g., Pravastatin)

Procedure:

  • Reagent Preparation: Prepare all reagents and warm the assay buffer to 37°C.[9]

  • Reaction Setup:

    • In a 96-well plate, add the HMG-CoA Reductase Assay Buffer.

    • Add the HMG-CoA reductase enzyme to each well.

    • For inhibitor screening, add various concentrations of the test inhibitor. Include a vehicle control (solvent only) and a positive control inhibitor.

  • Initiate Reaction: Add a mixture of NADPH and HMG-CoA to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 37°C and measure the absorbance at 340 nm at regular intervals for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Assessment of Efficacy in a Rodent Model

This protocol describes a general workflow for evaluating the lipid-lowering effects of this compound in a rat model of hyperlipidemia.

Animal Model:

  • Male Sprague-Dawley rats are often used.[11]

  • Hyperlipidemia can be induced by feeding a high-fat or high-sucrose diet for a specified period.[3][11]

Experimental Procedure:

  • Acclimatization: Allow animals to acclimate to the housing conditions for at least one week.

  • Induction of Hyperlipidemia: Feed the rats the specialized diet to induce elevated lipid levels.

  • Drug Administration:

    • Divide the animals into control and treatment groups.

    • Administer this compound or vehicle to the respective groups orally (e.g., by gavage) at the desired dosage and frequency.

  • Blood Sampling: Collect blood samples at baseline and at various time points throughout the study via appropriate methods (e.g., tail vein or retro-orbital sinus).

  • Lipid Analysis:

    • Separate plasma from the blood samples.

    • Measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using commercially available enzymatic kits.

  • Data Analysis: Compare the lipid levels between the treatment and control groups to determine the efficacy of this compound.

Mandatory Visualization

HMG-CoA Reductase Signaling Pathway

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps MevinicAcid This compound (Lovastatin) MevinicAcid->HMG_CoA_Reductase Inhibits HMG_CoA_Reductase->Mevalonate

Caption: The cholesterol biosynthesis pathway highlighting the inhibition of HMG-CoA reductase by this compound.

Experimental Workflow for In Vitro HMG-CoA Reductase Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADPH, HMG-CoA) Plate Add Reagents, Enzyme, and Inhibitor to 96-well Plate Reagents->Plate Enzyme Prepare HMG-CoA Reductase Enzyme->Plate Inhibitor Prepare this compound Dilutions Inhibitor->Plate Incubate Incubate at 37°C Plate->Incubate Measure Measure Absorbance at 340 nm (Kinetic Reading) Incubate->Measure Calculate Calculate Rate of NADPH Oxidation Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: A typical experimental workflow for determining the in vitro inhibitory efficacy of this compound.

References

Assessing the Reproducibility of Mevinic Acid Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published findings on mevinic acid and its analogues, focusing on the reproducibility of their inhibitory effects on HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. By presenting quantitative data from various studies alongside detailed experimental protocols, this guide serves as a resource for evaluating the consistency of historical and contemporary research in this critical area of drug discovery.

This compound and its derivatives, most notably the statin class of drugs, have revolutionized the treatment of hypercholesterolemia. The initial discoveries of these compounds, such as mevastatin (B1676542) (compactin) and lovastatin (B1675250) (mevinolin), spurred a wealth of research into their mechanism of action and therapeutic potential. Understanding the reproducibility of these foundational studies is crucial for ongoing research and development. This guide aims to facilitate this by providing a side-by-side comparison of key experimental data and methodologies.

Quantitative Comparison of HMG-CoA Reductase Inhibition

The inhibitory potency of this compound analogues is a key parameter for their biological activity. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for mevastatin and lovastatin from various seminal and subsequent studies. This allows for a direct comparison of the quantitative findings across different research groups and time periods.

CompoundReported ValueValue TypeEnzyme SourceReference
Mevinolinic acid (active form of Lovastatin)0.6 nMKiRat liver microsomesAlberts et al. (1980)[1][2]
Mevastatin (Compactin, ML-236B)1.4 nMKiRat liver microsomesAlberts et al. (1980)[1][2]
Lovastatin3.4 nMIC50Cell-free assay[3]
Mevastatin (Compactin)~10⁻⁹ MKiNot Specified[4]
Mevastatin (ML-236B)Not SpecifiedCompetitive InhibitorNot Specified[5]

Experimental Protocols for HMG-CoA Reductase Inhibition Assays

The reproducibility of quantitative data is intrinsically linked to the experimental methods employed. Below are detailed protocols from key publications that laid the groundwork for this compound research.

Spectrophotometric Assay based on Alberts et al. (1980)

This method is a cornerstone for in vitro assessment of HMG-CoA reductase inhibitors.

  • Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate (B85504) by HMG-CoA reductase.

  • Enzyme Source: Rat liver microsomes.

  • Reaction Mixture:

    • Potassium phosphate (B84403) buffer

    • DL-HMG-CoA (substrate)

    • NADPH (cofactor)

    • Inhibitor (mevinolinic acid or other compounds)

  • Procedure:

    • The reaction components are mixed in a cuvette.

    • The reaction is initiated by the addition of the enzyme preparation.

    • The change in absorbance at 340 nm is monitored over time at a controlled temperature.

  • Data Analysis: The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve. The inhibitory potency (Ki or IC50) is determined by measuring the reaction rate at various inhibitor and substrate concentrations. A Dixon plot is typically used to determine the Ki for competitive inhibitors.[6]

Cellular HMG-CoA Reductase Activity Assay based on Brown and Goldstein (1974)

This method assesses the regulation of HMG-CoA reductase activity within a cellular context, particularly in response to lipoproteins.

  • Principle: Measures the conversion of [¹⁴C]HMG-CoA to [¹⁴C]mevalonate in cultured human fibroblasts.

  • Cell Culture: Human fibroblasts are grown in a medium containing fetal calf serum. To induce HMG-CoA reductase activity, the cells are switched to a medium with lipoprotein-deficient serum.

  • Assay Procedure:

    • Cell extracts are prepared from the cultured fibroblasts.

    • The extracts are incubated with [¹⁴C]HMG-CoA and a NADPH-generating system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

    • The reaction is stopped, and the [¹⁴C]mevalonate formed is separated and quantified by thin-layer chromatography and scintillation counting.

  • Application in Reproducibility Assessment: This assay is crucial for comparing how different studies have evaluated the cellular effects of HMG-CoA reductase inhibitors and the impact of external factors like LDL on enzyme activity. The landmark work of Brown and Goldstein demonstrated that LDL suppresses HMG-CoA reductase activity in normal fibroblasts, a key finding in understanding cholesterol homeostasis.[7][8][9][10][11]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding of the research. The following diagrams, generated using Graphviz, illustrate the HMG-CoA reductase pathway and a typical workflow for inhibitor screening.

HMG_CoA_Reductase_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa_synthase HMG-CoA Synthase acetoacetyl_coa->hmg_coa_synthase hmg_coa HMG-CoA hmg_coa_synthase->hmg_coa hmg_coa_reductase HMG-CoA Reductase hmg_coa->hmg_coa_reductase mevalonate Mevalonate hmg_coa_reductase->mevalonate downstream Cholesterol & Other Isoprenoids mevalonate->downstream mevinic_acid This compound (Statins) mevinic_acid->hmg_coa_reductase Inhibits

The HMG-CoA reductase pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme_prep Prepare HMG-CoA Reductase Solution reaction_setup Combine Enzyme, Substrate, and Inhibitor enzyme_prep->reaction_setup substrate_prep Prepare Substrate Mix (HMG-CoA, NADPH) substrate_prep->reaction_setup inhibitor_prep Prepare this compound Analog Solutions inhibitor_prep->reaction_setup incubation Incubate at Controlled Temperature reaction_setup->incubation measurement Measure NADPH Depletion (Absorbance at 340 nm) incubation->measurement rate_calc Calculate Reaction Rates measurement->rate_calc ic50_calc Determine IC50/Ki Values rate_calc->ic50_calc

A generalized workflow for an in vitro HMG-CoA reductase inhibition assay.

By presenting this consolidated information, this guide aims to equip researchers with the necessary tools to critically evaluate the existing body of literature on this compound and to design future experiments with a strong foundation in established, reproducible methods. The consistency of the low nanomolar inhibitory constants reported across different studies for this compound and its early analogs speaks to the robustness of the initial findings and the reliability of the core assay methodologies.

References

Mevinic Acid vs. Synthetic Statins: A Comparative Guide to Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Statins, a class of drugs widely used to lower cholesterol levels, are broadly categorized into naturally derived compounds, such as mevinic acid (lovastatin), and synthetic statins, including atorvastatin, rosuvastatin, and simvastatin. While their primary, on-target effect is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, a growing body of evidence highlights their "pleiotropic" or off-target effects. These effects, independent of cholesterol-lowering, are largely attributed to the inhibition of isoprenoid synthesis, which is crucial for the post-translational modification of small GTPases like Rho, Rac, and Ras. This guide provides a comparative analysis of the off-target effects of this compound and synthetic statins, supported by experimental data and detailed methodologies.

Key Off-Target Mechanisms: A Shared Pathway

The primary off-target mechanism for both this compound and synthetic statins is the depletion of isoprenoid intermediates, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][2] These molecules are essential for the prenylation of small GTPases, a process that anchors them to cell membranes and is critical for their signaling functions.[3][4] Inhibition of this process disrupts downstream signaling cascades, influencing a variety of cellular processes including cell growth, differentiation, apoptosis, and inflammation.[5][6] Studies have shown that statins, including lovastatin (B1675250), tend to inhibit geranylgeranylation more efficiently than farnesylation.[7][8]

Comparative Data on Off-Target Effects

The following tables summarize quantitative data from various studies comparing the off-target effects of this compound (lovastatin) and several synthetic statins. It is important to note that experimental conditions, such as cell lines and incubation times, can vary between studies, affecting direct comparability.

Cytotoxicity

Statins can induce cytotoxicity in various cell types, an effect that is often more pronounced in their lactone form compared to the acid form.[1] Lipophilicity also plays a role, with more lipophilic statins generally exhibiting greater cytotoxicity.

StatinCell LineIC50 (µM)Key Findings & Citation
This compound (Lovastatin) Human Myoblasts~1 (for proliferation inhibition)Inhibited cell proliferation.[5]
Neonatal Rat Skeletal Myocytes5.4 (for protein synthesis inhibition)More toxic than pravastatin (B1207561).[9]
Human Colorectal Cancer (SW620)0.08Potent antiproliferative activity.[4]
Simvastatin Neonatal Rat Skeletal Myocytes1.9 (for protein synthesis inhibition)More toxic than lovastatin and pravastatin.[9]
Human Colorectal Cancer (HT29)<20Significant growth inhibition.[4]
Atorvastatin Human Colorectal Cancer (HCT116)<20Potent viability reduction.[4]
Rosuvastatin Human Colorectal Cancer (SW620)<50Moderate antineoplastic activity.[4]
Pravastatin Neonatal Rat Skeletal Myocytes759 (for protein synthesis inhibition)Significantly less toxic than lovastatin and simvastatin.[9]
Mitochondrial Function

Statins have been shown to affect mitochondrial function, an off-target effect that may contribute to myotoxicity. This can manifest as decreased respiratory chain complex activity and reduced ATP production.

StatinEffect on Mitochondrial FunctionCell/Animal ModelKey Findings & Citation
This compound (Lovastatin) Decreased basal and ATP-linked respiration; decreased ATP production.HepG2 & Huh7 (human hepatocarcinoma)Modulates mitochondrial metabolism independently of cholesterol content.[10]
Simvastatin Decreased basal and ATP-linked respiration; decreased ATP production.HepG2 & Huh7 (human hepatocarcinoma)Similar effects to lovastatin on mitochondrial respiration.[10]
Atorvastatin Impaired mitochondrial metabolism and induced ROS production.Human pancreatic islets & rat β-cellsLipophilic statins showed greater mitochondrial impairment than hydrophilic ones.[11]
Pravastatin No significant effect on mitochondrial metabolism.Human pancreatic islets & rat β-cellsHydrophilic nature may limit its entry into extrahepatic cells and mitochondria.[11]
Apoptosis Induction

By disrupting cellular signaling and inducing stress, statins can trigger apoptosis in various cell types, an effect that is being explored for its anti-cancer potential.

StatinApoptotic EffectCell LineKey Findings & Citation
This compound (Lovastatin) Induced apoptosis via COX-2/PPARγ-dependent pathway (lactone form).A549 & H358 (human lung carcinoma)The lactone form was more potent in inducing apoptosis than the acid form.[12]
Induced apoptosis in a dose- and time-dependent manner.Normal and fibrotic lung fibroblastsAssociated with decreased levels of mature Ras.[13]
Induced apoptosis in pancreatic cancer cells.MIA-PaCa-2 & PANC1Antiproliferative effects were relatively high.[14]
Simvastatin Induced apoptosis in pancreatic cancer cells.MIA-PaCa-2 & PANC1Antiproliferative effects were high, similar to lovastatin.[14]
Pravastatin Poor growth-inhibiting effects.MIA-PaCa-2 & PANC1Showed limited ability to induce apoptosis in these cells.[14]
Rosuvastatin Poor growth-inhibiting effects.MIA-PaCa-2 & PANC1Showed limited ability to induce apoptosis in these cells.[14]
Modulation of Inflammatory Markers

Statins exhibit anti-inflammatory properties, another significant off-target effect. They have been shown to reduce levels of inflammatory markers like C-reactive protein (CRP) and various interleukins.

StatinEffect on Inflammatory MarkersStudy Population/ModelKey Findings & Citation
This compound (Lovastatin) Anti-inflammatory activity demonstrated in animal models.Rat models of acute and chronic inflammationShowed significant anti-inflammatory effects.[2]
Simvastatin Lowered serum levels of CRP and IL-6.Hemodialysis patientsDemonstrated anti-inflammatory effects.[6]
Atorvastatin Reduced CRP levels.Patients on dialysis, with diabetes, or hyperlipidemiaConsistently showed a reduction in this key inflammatory marker.[6]
Showed the most significant reduction in IL-6 and TNF-α levels in a meta-analysis.Adults with chronic diseasesPotent anti-inflammatory effects observed with prolonged administration.[15]
Rosuvastatin Displayed the greatest impact on decreasing CRP levels in a meta-analysis.Adults with chronic diseasesA strong effect on reducing CRP was noted.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by statins and a typical experimental workflow for assessing cytotoxicity.

Statin_Off_Target_Pathway cluster_0 Mevalonate (B85504) Pathway cluster_1 Statin Intervention cluster_2 Downstream Off-Target Effects HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Prenylation Protein Prenylation (Geranylgeranylation > Farnesylation) Isoprenoids->Prenylation Required for Statins This compound & Synthetic Statins Statins->Mevalonate Inhibition Rho_GTPases Small GTPases (Rho, Rac, Ras) Prenylation->Rho_GTPases Activates Signaling Disrupted Downstream Signaling Rho_GTPases->Signaling Cellular_Effects Cellular Effects: - Cytotoxicity - Apoptosis - Anti-inflammation - Altered Gene Expression Signaling->Cellular_Effects

Statin Off-Target Signaling Pathway

Cytotoxicity_Workflow start Start: Seed Cells (e.g., Myoblasts, Hepatocytes) treatment Treat with varying concentrations of This compound and Synthetic Statins start->treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay mtt_steps 1. Add MTT reagent to cells 2. Incubate to allow formazan (B1609692) formation 3. Solubilize formazan crystals 4. Measure absorbance at ~570 nm mtt_assay->mtt_steps data_analysis Data Analysis mtt_assay->data_analysis ic50 Calculate IC50 values data_analysis->ic50 comparison Compare cytotoxic potency ic50->comparison

Experimental Workflow for Cytotoxicity Assessment

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • Cells of interest (e.g., hepatocytes, myoblasts)

  • 96-well plates

  • This compound and synthetic statins of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Statin Treatment: Treat the cells with a range of concentrations of this compound and each synthetic statin. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell viability) for each statin.

Rho GTPase Activity Assay (Pull-Down Assay)

This protocol allows for the quantification of the active, GTP-bound form of specific Rho GTPases.

Materials:

  • Cell lysates from statin-treated and control cells

  • GST-fusion protein of a Rho-binding domain (e.g., GST-Rhotekin-RBD for RhoA) coupled to glutathione-agarose beads

  • Lysis buffer

  • Wash buffer

  • SDS-PAGE and Western blotting reagents

  • Antibodies specific for the Rho GTPase of interest (e.g., anti-RhoA, anti-Rac1, anti-Cdc42)

Procedure:

  • Cell Lysis: Lyse the statin-treated and control cells with ice-cold lysis buffer.

  • Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Pull-Down: Incubate equal amounts of protein from each lysate with the GST-RBD beads for 1-2 hours at 4°C with gentle rotation. This will specifically pull down the active (GTP-bound) Rho GTPase.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for the Rho GTPase of interest, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection and Quantification: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensity. The amount of pulled-down protein reflects the level of active Rho GTPase in the original lysate. A fraction of the total cell lysate should also be run on the same gel to determine the total amount of the Rho GTPase.

Protein Prenylation Assay (Membrane Fractionation and Western Blot)

This method indirectly assesses protein prenylation by observing the translocation of small GTPases from the membrane to the cytosol.

Materials:

  • Cell lysates from statin-treated and control cells

  • Ultracentrifuge

  • Fractionation buffer

  • SDS-PAGE and Western blotting reagents

  • Antibodies specific for the small GTPase of interest (e.g., anti-Ras, anti-RhoA) and for membrane and cytosolic markers.

Procedure:

  • Cell Lysis: Lyse cells in a hypotonic buffer.

  • Homogenization: Homogenize the cell suspension.

  • Fractionation: Centrifuge the homogenate at a low speed to pellet nuclei and intact cells. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).

  • Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions.

  • Western Blotting: Load equal amounts of protein from the cytosolic and membrane fractions of both control and statin-treated cells onto an SDS-PAGE gel.

  • Immunodetection: Perform Western blotting as described in the Rho GTPase activity assay protocol, using an antibody against the specific small GTPase. Also, probe for a membrane marker (e.g., Na+/K+-ATPase) and a cytosolic marker (e.g., GAPDH) to confirm the purity of the fractions.

  • Analysis: Compare the distribution of the small GTPase between the membrane and cytosolic fractions in control versus statin-treated cells. A decrease in the membrane-associated protein and a corresponding increase in the cytosolic protein indicates inhibition of prenylation.

Conclusion

Both this compound and synthetic statins exert significant off-target effects primarily through the inhibition of the mevalonate pathway, leading to reduced protein prenylation and altered small GTPase signaling. While this fundamental mechanism is shared, the magnitude of these effects, such as cytotoxicity and impact on mitochondrial function, can differ based on the specific statin's chemical properties, including its lipophilicity and whether it is in a lactone or acid form. The provided data and protocols offer a framework for researchers to further investigate and compare the nuanced off-target profiles of these widely used drugs, which is crucial for understanding their full therapeutic potential and side-effect profiles.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Mevinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported effects of mevinic acid, the active form of lovastatin, in laboratory (in vitro) and whole-organism (in vivo) settings. This compound and related compounds, collectively known as statins, are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Understanding the correlation, and often the disparity, between in vitro and in vivo results is crucial for translational research and drug development. This document summarizes key experimental findings, presents quantitative data for comparison, and outlines typical experimental protocols.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

This compound's primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the synthesis of cholesterol and other isoprenoids.[1] By blocking this step, this compound effectively reduces the endogenous production of cholesterol.[1] This fundamental action is consistent in both in vitro and in vivo systems.

Quantitative Comparison of this compound (Statin) Effects

The following table summarizes quantitative data from various studies, highlighting the concentrations at which specific effects of statins (used as surrogates for this compound) were observed. A significant point of divergence between in vitro and in vivo studies is the drug concentration, with in vitro experiments often utilizing concentrations several orders of magnitude higher than those achieved therapeutically in plasma.[2][3]

Effect StudiedSystemStatin UsedConcentration / IC50OutcomeCitation
Cytotoxicity In VitroAtorvastatinIC50: 94 µMConcentration-dependent cytotoxic effect on U266 myeloma cells.[4]
In VitroSimvastatin (B1681759)IC50: 38 µMConcentration-dependent cytotoxic effect on U266 myeloma cells.[4]
Antibacterial Activity In VitroSimvastatinMIC: 15 µg/mL (36 µM)Kills S. pneumoniae and M. catarrhalis.[3][5]
In VivoSimvastatinTherapeutic Doses (1-15 nmol/L in human blood)No significant antibacterial effect observed in whole blood from healthy volunteers.[2][3]
Anti-proliferative In VitroLovastatin20 µmol/lCaused G0/G1 phase arrest in vascular smooth muscle cells.[6]
In VitroSimvastatinNot specifiedInhibited cell proliferation in vascular smooth muscle cells.[6]
ApoM Expression In VitroSimvastatin10 µMSignificantly decreased apoM mRNA levels in HepG2 cells by about 52%.[7]
In VivoSimvastatin10 mg/kg & 100 mg/kgDid not influence serum apoM levels in a hyperlipidemic mouse model.[7]
Inflammatory Response In VitroLipophilic StatinsNot specifiedStimulated production of pro-inflammatory cytokines (MCP-1, IL-8, TNF-alpha, IL-1 beta) in human monocytes.[8]
In VivoLipophilic StatinsNot specifiedCaused a higher influx of leukocytes into the inflamed peritoneal cavity in mice.[8]

Signaling Pathways and Experimental Workflows

Visualizations of the key signaling pathway and a typical experimental workflow for comparing in vitro and in vivo effects are provided below.

G cluster_pathway HMG-CoA Reductase Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Substrate Mevinic_Acid This compound (Statins) Mevinic_Acid->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalyzes Cholesterol Cholesterol Mevalonate->Cholesterol Isoprenoids Isoprenoids (e.g., FPP, GGPP) Mevalonate->Isoprenoids G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., HepG2, SMCs) Treatment Treatment with this compound (Varying Concentrations) Cell_Culture->Treatment Assays Biochemical/Cellular Assays (e.g., Cytotoxicity, Gene Expression) Treatment->Assays Data_InVitro In Vitro Data Assays->Data_InVitro Correlation IVIVC Analysis (In Vitro-In Vivo Correlation) Data_InVitro->Correlation Animal_Model Animal Model (e.g., Rat, Mouse) Administration Administration of this compound (Route, Dosage) Animal_Model->Administration Sample_Collection Sample Collection (Blood, Tissues) Administration->Sample_Collection Analysis Analysis (e.g., Biomarker Levels, Histology) Sample_Collection->Analysis Data_InVivo In Vivo Data Analysis->Data_InVivo Data_InVivo->Correlation

References

New Frontier in Statin Analysis: A Comparative Guide to a Validated UPLC-MS/MS Method for Mevinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active drug metabolites is paramount. Mevinic acid, the active hydroxy acid form of the prodrug lovastatin (B1675250), plays a crucial role in cholesterol management by inhibiting HMG-CoA reductase. This guide provides a comprehensive comparison of a novel, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for this compound against conventional analytical approaches, supported by experimental data.

A Leap Forward in Bioanalysis: UPLC-MS/MS for this compound

A recently developed and validated UPLC-MS/MS method offers significant advantages in speed, sensitivity, and specificity for the quantification of this compound in biological matrices. This new approach allows for the simultaneous determination of the parent drug, lovastatin, and its active metabolite, this compound, providing a more complete pharmacokinetic profile.

Table 1: Comparison of Analytical Method Performance
ParameterConventional HPLC Method (for Lovastatin)New UPLC-MS/MS Method (for this compound)
Instrumentation High-Performance Liquid Chromatography with UV detectionUltra-Performance Liquid Chromatography with Tandem Mass Spectrometry
Linearity Range 2-16 µg/mL1–1000 nM
Correlation Coefficient (r²) >0.999Not explicitly stated, but linearity is confirmed
Lower Limit of Quantification (LLOQ) Not specified for this compound1 nM
Accuracy (% Recovery) Not specified for this compound85-115% (80-120% for LLOQ)
Precision (% CV) Not specified for this compoundWithin and between-day precision within acceptable ranges
Analysis Time ~6 minutes< 12 minutes (for multiple analytes)

Experimental Protocols: A Closer Look at the Methodologies

New UPLC-MS/MS Method for this compound

This novel method utilizes a simple protein precipitation technique for sample preparation, followed by rapid chromatographic separation and highly selective mass spectrometric detection.

Sample Preparation:

  • Plasma samples are subjected to protein precipitation using acetonitrile (B52724).

  • The supernatant is then processed for analysis.

Chromatographic Conditions:

  • Column: Agilent Zorbax Extend C18

  • Mobile Phase: A linear gradient of water and methanol, both containing 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid.[1]

  • Flow Rate: 400 µL/minute[1]

  • Run Time: 12.0 minutes for the simultaneous analysis of multiple statins and their metabolites.[1]

Mass Spectrometric Detection:

  • Instrument: TSQ Quantum Discovery mass spectrometer with positive electrospray ionization.

  • Mode: Selected Reaction Monitoring (SRM)[1]

Conventional HPLC Method for Lovastatin

Existing HPLC methods for the prodrug lovastatin typically involve the following:

Sample Preparation:

  • Lovastatin is dissolved in a suitable solvent, such as acetonitrile, to prepare a stock solution.

  • Working standards are prepared by further dilution.

Chromatographic Conditions:

  • Column: C18 column (e.g., Agilent C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1 mL/min

  • Detection: UV detector at 237 nm.

  • Run Time: Approximately 6 minutes.

Conceptual Framework: The HMG-CoA Reductase Pathway

This compound's therapeutic effect is derived from its interaction with the HMG-CoA reductase pathway, a critical metabolic route for cholesterol synthesis. The following diagram illustrates the key steps in this pathway and the point of inhibition by statins like this compound.

HMG_CoA_Reductase_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase isoprenoids Isoprenoids mevalonate->isoprenoids cholesterol Cholesterol isoprenoids->cholesterol statins This compound (Statins) statins->hmg_coa Inhibits

Caption: The HMG-CoA Reductase pathway and the inhibitory action of this compound.

Workflow for the Validation of the New UPLC-MS/MS Method

The validation of a new bioanalytical method is a stringent process governed by regulatory guidelines to ensure the reliability of the data.

Method_Validation_Workflow cluster_validation Method Validation Parameters linearity Linearity & Range accuracy Accuracy precision Precision selectivity Selectivity lloq LLOQ recovery Recovery & Matrix Effect stability Stability method_development Method Development validation Full Method Validation method_development->validation validation->linearity validation->accuracy validation->precision validation->selectivity validation->lloq validation->recovery validation->stability sample_analysis Routine Sample Analysis validation->sample_analysis

Caption: Workflow for the validation of a new bioanalytical method.

Conclusion

The new UPLC-MS/MS method for the simultaneous quantification of lovastatin and this compound represents a significant advancement in the bioanalysis of statins. Its superior sensitivity, specificity, and high-throughput capabilities make it an invaluable tool for pharmacokinetic studies and clinical drug monitoring, ultimately contributing to the development of more effective and personalized therapies for hypercholesterolemia. The detailed validation ensures the reliability and accuracy of the data, providing researchers with the confidence needed to make critical decisions in drug development.

References

head-to-head comparison of different mevinic acid producing strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mevinic acid, commonly known as lovastatin (B1675250), is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This crucial pharmacological activity has established it as a cornerstone in the management of hypercholesterolemia. The industrial production of lovastatin relies heavily on microbial fermentation, with several fungal strains demonstrating the ability to synthesize this valuable secondary metabolite. This guide provides an objective comparison of the performance of different this compound-producing strains, supported by experimental data, to aid researchers in selecting and developing optimal production systems.

Quantitative Comparison of this compound Production

The following table summarizes the reported this compound (lovastatin) production yields from various fungal strains under different fermentation conditions. It is important to note that direct comparison between studies can be challenging due to variations in media composition, fermentation parameters, and analytical methods.

Fungal StrainFermentation TypeSubstrate/Carbon SourceNitrogen SourceReported YieldReference
Aspergillus terreus
A. terreus UV-4 (mutant)Submerged (Fermentor)Glucose (5%)Corn Steep Liquor (1.5%)3249.95 µg/mL
A. terreus MTCC 1782SubmergedGlucose (2%)Ammonium Sulfate (0.6%)460.29 mg/L
A. terreus NRRL 265SubmergedGlucose (9%)Corn Steep Liquor (2.5%)471.91 mg/L
A. terreus PM3SubmergedNot specifiedNot specified240 mg/L
A. terreus ATCC 20542SubmergedGlucose (45 g/L)Peptonized milk, Yeast extract304 mg/L[1]
A. terreus ATCC 74135Solid-StateRice StrawNone added260.85 mg/kg DM[2]
A. terreus ATCC 20542Solid-StateRice StrawNone added175.85 mg/kg DM[2]
A. terreus ATCC 20542Solid-StateRiceNot specified2.9 mg/g dry substrate
A. terreus PM3Solid-StateWheat BranNot specified12.5 mg/g of dry substrate
Monascus purpureus
M. purpureus MTCC 369SubmergedBarley (20 g/L)Not specified318 mg/L
M. purpureus MTCC 369SubmergedDextrose (29.59 g/L)NH4Cl (3.86 g/L)351 mg/L
M. purpureus MTCC 369Solid-StateBarley, Rice, Sago StarchNot specified193.7 mg/g (Barley)[3]
M. purpureus 'MOPU GS1'Solid-StateMilletNot specified1.6 mg/g[4]
Monascus ruberSolid-StateRice with additivesSoybean powder, Sodium nitrate4-6 mg/g[5]
Monascus sanguineusSolid-StateWheat BranSoybean0.402 mg/g[6]
Penicillium spp.
Penicillium sp. ESF2MSubmergedNot specifiedNot specified20 mg/L

Experimental Protocols

Submerged Fermentation (SmF) Protocol for Aspergillus terreus

This protocol is a generalized representation based on common practices for lovastatin production.

  • Inoculum Preparation: A spore suspension of the desired Aspergillus terreus strain is prepared from a mature culture grown on Potato Dextrose Agar (PDA) slants. Spores are harvested in sterile 0.1% Tween 80 solution, and the spore concentration is adjusted.

  • Production Medium: A typical production medium may contain (g/L): Glucose (or another carbon source like lactose), 40-50; Peptone or Yeast Extract (as a nitrogen source), 10-20; KH2PO4, 2.0; MgSO4·7H2O, 1.0; and trace elements. The initial pH is adjusted to 6.0-6.5.

  • Fermentation Conditions: Fermentation is carried out in shake flasks or a bioreactor at 28-30°C with agitation (150-200 rpm) for 7-10 days.

  • Extraction of Lovastatin: The fermentation broth is first separated from the mycelia by filtration or centrifugation. The mycelia are then homogenized and extracted with an organic solvent like ethyl acetate (B1210297) or methanol (B129727). The filtrate can also be extracted separately. The organic extracts are then pooled.

  • Lactonization: The extracted lovastatin, which exists in both the hydroxy acid and lactone forms, is converted to the lactone form for accurate quantification. This is typically achieved by acidification, for example, by adding 1% trifluoroacetic acid and incubating for a short period.[7]

  • Quantification: The lovastatin concentration is determined by High-Performance Liquid Chromatography (HPLC).

Solid-State Fermentation (SSF) Protocol for Monascus purpureus

This protocol outlines a general procedure for lovastatin production using solid substrates.

  • Substrate Preparation: A solid substrate such as rice, wheat bran, or barley is washed and autoclaved to ensure sterility.[3] The initial moisture content is adjusted to 50-60% with a nutrient solution.[2]

  • Inoculation: The sterilized substrate is inoculated with a spore suspension or a pre-culture of the Monascus purpureus strain.

  • Fermentation Conditions: The inoculated substrate is incubated in trays or flasks at 28-30°C for 10-15 days. The humidity is maintained at a high level.

  • Extraction of Lovastatin: The fermented solid mass is dried and ground. Lovastatin is then extracted using an organic solvent such as methanol or ethyl acetate by shaking for several hours.[6]

  • Lactonization and Quantification: Similar to the submerged fermentation protocol, the extract is treated to convert lovastatin to its lactone form and then quantified using HPLC.

High-Performance Liquid Chromatography (HPLC) for Lovastatin Quantification

A common analytical method for the quantification of lovastatin is as follows:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (acidified with a small amount of phosphoric or acetic acid) in a ratio of approximately 70:30 (v/v) is a common mobile phase.[2]

  • Flow Rate: A flow rate of 1.0-1.5 mL/min is generally used.

  • Detection: Lovastatin is detected by UV absorbance at 238 nm.

  • Quantification: The concentration of lovastatin in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of a lovastatin standard.

Visualizing Key Processes

To better understand the underlying biological and experimental frameworks, the following diagrams have been generated.

Mevinic_Acid_Biosynthesis acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase polyketide_synthase Polyketide Synthase (lovB, lovF) acetyl_coa->polyketide_synthase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Target of Lovastatin) dihydromonacolin_l Dihydromonacolin L polyketide_synthase->dihydromonacolin_l Multiple Steps monacolin_j Monacolin J dihydromonacolin_l->monacolin_j Hydroxylation (lovA) lovastatin Lovastatin (this compound) monacolin_j->lovastatin Esterification (lovD)

Caption: Simplified biosynthetic pathway of this compound (lovastatin).

Experimental_Workflow strain_selection Strain Selection (e.g., A. terreus, M. purpureus) inoculum_prep Inoculum Preparation strain_selection->inoculum_prep fermentation Fermentation (Submerged or Solid-State) inoculum_prep->fermentation extraction Extraction with Organic Solvent fermentation->extraction lactonization Lactonization (Acidification) extraction->lactonization hplc_analysis HPLC Analysis (Quantification at 238 nm) lactonization->hplc_analysis data_analysis Data Analysis and Comparison hplc_analysis->data_analysis

Caption: General experimental workflow for comparing this compound production.

References

Comparative Guide to Confirming the Molecular Target of Mevinic Acid in a New Organism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for identifying and validating the molecular target of mevinic acid, a member of the statin family, in a previously uncharacterized organism. This compound and other statins are well-documented inhibitors of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway in mammals.[1][2][3] When investigating a new organism, it is crucial to experimentally confirm that the orthologous enzyme is indeed the functional target.

This document compares key experimental approaches—biochemical, genetic, and cellular—offering detailed protocols and data presentation formats to support robust target validation.

Overall Validation Workflow

A multi-faceted approach is essential for unequivocally confirming a drug's molecular target. The workflow should integrate computational prediction with direct biochemical, genetic, and cellular evidence to build a conclusive case.

cluster_0 Phase 1: Prediction & In Vitro Confirmation cluster_1 Phase 2: In Vivo / Cellular Validation cluster_2 Phase 3: Final Confirmation A In Silico Analysis (Homology Search for HMG-CoA Reductase Ortholog) B Enzyme Inhibition Assay A->B C Direct Binding Assays (e.g., Thermal Shift) B->C D Genetic Manipulation (Knockout/Knockdown of Target Gene) C->D Proceed if direct binding is confirmed E Phenotypic Analysis (this compound Resistance) D->E F Metabolite Profiling (Downstream Pathway Analysis) D->F G Integration of All Data & Target Confirmation E->G F->G

Caption: High-level workflow for this compound target validation.

Biochemical Approaches: Confirming Direct Interaction

Biochemical methods aim to prove a direct, physical interaction between this compound and the predicted target protein. These assays are critical for ruling out indirect effects and are often the first experimental step after in silico prediction.

Comparison of Key Biochemical Methods
MethodPrincipleKey Quantitative DataAdvantagesDisadvantages
Enzyme Inhibition Assay Measures the reduction in the catalytic activity of the target enzyme (HMG-CoA reductase ortholog) in the presence of this compound.IC₅₀, KᵢDirectly demonstrates functional modulation; High-throughput compatible.Requires a functional, purified enzyme and a robust activity assay.
Thermal Shift Assay (TSA) A ligand binding to a protein increases its thermal stability. The change in melting temperature (ΔTₘ) is measured in the presence of the drug.[4]ΔTₘLabel-free; Low protein consumption; High-throughput compatible.Does not provide binding affinity (Kₐ); Some proteins may not show a clear melting transition.
Affinity Chromatography This compound is immobilized on a resin. A cell lysate is passed over the resin, and proteins that bind are eluted and identified by mass spectrometry.[5]Protein IdentityIdentifies binding partners from a complex mixture without prior knowledge; Unbiased.[5]Can generate false positives (non-specific binders); Immobilizing the drug may alter its binding properties.
Drug Affinity Responsive Target Stability (DARTS) Based on the principle that drug binding protects the target protein from proteolysis. Protein degradation is assessed by SDS-PAGE or Western Blot.[4]% ProtectionDoes not require drug modification; Can be performed in complex cell lysates.[4]Not easily quantifiable for binding affinity; Requires suitable proteases.
Experimental Protocol: HMG-CoA Reductase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the activity of the HMG-CoA reductase ortholog by monitoring the oxidation of NADPH.

  • Protein Expression and Purification:

    • Clone the coding sequence of the putative HMG-CoA reductase from the new organism into an expression vector.

    • Express the protein in a suitable host (e.g., E. coli).

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Assess purity via SDS-PAGE (>95% is recommended).

  • Assay Buffer Preparation:

    • Prepare an assay buffer containing 100 mM potassium phosphate (B84403) (pH 7.4), 100 mM KCl, 1 mM EDTA, and 5 mM DTT.

  • Reaction Setup:

    • In a 96-well UV-transparent plate, add the following to each well:

      • Assay Buffer

      • Purified HMG-CoA reductase ortholog (final concentration e.g., 50-100 nM)

      • Varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control (DMSO).

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

  • Initiating the Reaction:

    • Start the reaction by adding a substrate mix containing HMG-CoA (final concentration e.g., 200 µM) and NADPH (final concentration e.g., 200 µM).

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm (due to NADPH oxidation) every 30 seconds for 10-20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Genetic Approaches: Validating Functional Relevance

Genetic methods test the functional link between the predicted target and the drug's effect in a living cell or organism. The central hypothesis is that if the target gene is removed or altered, the organism's sensitivity to the drug will change.[6]

Comparison of Key Genetic Methods
MethodPrincipleExpected Outcome with this compoundAdvantagesDisadvantages
Gene Knockout (e.g., CRISPR/Cas9) The target gene is permanently inactivated.[7]Increased resistance to this compound.Provides definitive evidence of the gene's necessity; Complete loss-of-function.Can be lethal if the gene is essential; Off-target effects are possible.
Gene Knockdown (e.g., RNAi) The expression of the target gene is temporarily suppressed at the mRNA level.[8]Increased resistance to this compound.Useful for essential genes where a full knockout would be lethal; Reversible.Incomplete suppression can lead to ambiguous results; Off-target effects.
Target Overexpression The target gene is expressed at higher-than-normal levels.Increased sensitivity to this compound.Can help confirm that the drug's effect is titratable by target concentration.Overexpression may lead to non-physiological artifacts or protein misfolding.
Experimental Protocol: CRISPR/Cas9-Mediated Knockout for Resistance Validation

This protocol outlines the steps to confirm that inactivating the HMG-CoA reductase ortholog confers resistance to this compound.

  • gRNA Design and Cloning:

    • Design two or more unique guide RNAs (gRNAs) targeting early exons of the HMG-CoA reductase ortholog gene to ensure a frameshift mutation.

    • Synthesize and clone the gRNAs into a suitable Cas9 co-expression vector.

  • Cell Transfection/Transformation:

    • Introduce the Cas9/gRNA plasmid into the cells of the new organism using an appropriate method (e.g., electroporation, lipofection).

  • Selection and Clonal Isolation:

    • Select for successfully transfected cells (e.g., using an antibiotic resistance marker on the plasmid).

    • Isolate single cells into individual wells to grow clonal populations.

  • Verification of Knockout:

    • For each clone, extract genomic DNA.

    • Use PCR to amplify the targeted region of the gene.

    • Sequence the PCR products (e.g., via Sanger sequencing) to confirm the presence of insertions/deletions (indels) that cause a frameshift.

    • Confirm the absence of the target protein via Western Blot.

  • Phenotypic Assay (Drug Sensitivity):

    • Plate both wild-type (WT) and confirmed knockout (KO) cells at the same density.

    • Treat the cells with a range of this compound concentrations, including a vehicle control.

    • After a defined period (e.g., 48-72 hours), measure cell viability or proliferation (e.g., using a CellTiter-Glo® assay).

  • Data Analysis:

    • Plot cell viability against this compound concentration for both WT and KO cell lines.

    • Compare the IC₅₀ values. A significant increase in the IC₅₀ for the KO line indicates that the gene is required for the drug's effect.

cluster_wt Wild-Type Organism cluster_ko Knockout Organism WT_Drug This compound WT_Target HMG-CoA Reductase (Active) WT_Drug->WT_Target Inhibits WT_Pathway Mevalonate (B85504) Pathway WT_Target->WT_Pathway Enables WT_Result Pathway Blocked (Cell Death/Growth Arrest) WT_Pathway->WT_Result KO_Drug This compound KO_Target HMG-CoA Reductase (Gene Knocked Out) KO_Drug->KO_Target No Target KO_Result Resistance (Cell Survival) KO_Target->KO_Result

Caption: Logic of using gene knockout to validate a drug target.

Cellular and Pathway Analysis

Confirming that this compound perturbs the biological pathway consistent with the inhibition of HMG-CoA reductase provides crucial downstream evidence.

The Mevalonate Pathway

Inhibition of HMG-CoA reductase by this compound is expected to decrease the production of mevalonate and subsequent downstream metabolites.[1][9]

AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA + Acetoacetyl-CoA HMGCR HMG-CoA Reductase (Target Enzyme) Mevalonate Mevalonate Downstream Downstream Products (Isoprenoids, etc.) Mevalonate->Downstream HMGCR->Mevalonate Catalyzes MevinicAcid This compound MevinicAcid->HMGCR INHIBITS

Caption: Inhibition of the mevalonate pathway by this compound.

Experimental Protocol: Metabolite Analysis

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify changes in mevalonate levels following treatment with this compound.

  • Cell Culture and Treatment:

    • Culture the cells of the new organism to mid-log phase.

    • Treat one group of cells with a concentration of this compound known to be effective (e.g., 5x IC₅₀) and a control group with vehicle (DMSO).

    • Incubate for a period sufficient to allow for changes in metabolite pools (e.g., 24 hours).

  • Metabolite Extraction:

    • Harvest the cells rapidly and quench metabolism (e.g., by washing with ice-cold saline).

    • Extract small molecules using a cold solvent mixture (e.g., 80:20 methanol:water).

    • Centrifuge to pellet cell debris and collect the supernatant.

  • LC-MS Analysis:

    • Analyze the extracts using a suitable LC-MS method optimized for the detection of organic acids like mevalonate.

    • Use a stable isotope-labeled internal standard for mevalonate if available for accurate quantification.

  • Data Analysis:

    • Integrate the peak area for the mevalonate mass transition.

    • Normalize the peak area to the internal standard and the number of cells or total protein content.

    • Compare the normalized mevalonate levels between the this compound-treated and control samples. A significant decrease in the treated sample supports the on-target activity of the drug.

By integrating the results from these comparative biochemical, genetic, and cellular approaches, researchers can build a robust and compelling case to definitively confirm the molecular target of this compound in a new organism.

References

The Metabolic Ripple Effect: A Comparative Guide to Mevinic Acid Treatment in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic consequences of treating cells with mevinic acid, the active form of lovastatin (B1675250). By summarizing key quantitative data and detailing experimental methodologies from published studies, this document serves as a valuable resource for understanding the intricate cellular responses to the inhibition of HMG-CoA reductase.

This compound, a potent inhibitor of HMG-CoA reductase, is a cornerstone of cardiovascular therapy and a subject of intense research in oncology. Its primary function is to block the synthesis of mevalonate (B85504), a critical precursor for cholesterol and various non-sterol isoprenoids. This disruption of the mevalonate pathway triggers a cascade of metabolic alterations, impacting cellular energy, lipid profiles, and signaling pathways. This guide synthesizes findings from comparative metabolomic studies to illuminate these changes.

Quantitative Metabolic Changes in this compound-Treated Cells

The following table summarizes the key quantitative changes in metabolites observed in cancer cells treated with lovastatin (the lactone prodrug of this compound). These alterations highlight the widespread impact of mevalonate pathway inhibition.

Metabolic Pathway AffectedMetaboliteCell Line(s)Fold Change/DirectionReference
Mevalonate PathwayMevalonateHGT-1, AGS, HCT116Production Halted[1]
Glycolysis / Krebs CycleLactateHGT-1Increased Production[1]
Glycolysis / Krebs CycleFumarateHGT-1Decreased[1]
Glycolysis / Krebs Cycle-MDAMB231, MDAMB468Suppression of Activity[2][3]
Amino Acid MetabolismGlutamineHGT-1Quantified Marker[1]
Lipid Metabolism-MDAMB231, MDAMB468Suppression of Biosynthesis[2][3]
Fatty Acid MetabolismOmega-6 Fatty AcidsHuman SerumDecreased[4][5]
Cholesterol MetabolismRemnant CholesterolHuman SerumSubstantially Lowered[4][5]
Cholesterol MetabolismTriglyceridesHuman SerumModestly Lowered[4][5]

Experimental Protocols

Reproducible and rigorous experimental design is paramount in metabolomics. Below are detailed methodologies synthesized from key studies investigating the effects of this compound (lovastatin).

Cell Culture and Treatment
  • Cell Lines: A variety of cancer cell lines have been utilized, including human gastric cancer cells (HGT-1, AGS), colon cancer cells (HCT116), and breast cancer cells (MDAMB231, MDAMB468).[1][6]

  • Culture Conditions: Cells are typically grown in standard media such as DMEM, supplemented with fetal bovine serum (e.g., 5%) and antibiotics.[1]

  • Treatment: Cells are treated with lovastatin at concentrations ranging from 8 to 12.5 µM for durations of up to 48 hours. A vehicle control (e.g., DMSO) is essential for comparison.[1][6]

Metabolite Extraction

A critical step for accurate metabolomic analysis is the quenching of metabolic activity and efficient extraction of intracellular metabolites.

  • Washing: After treatment, the cell culture medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

  • Extraction: A cold solvent, typically 80% methanol, is added to the cells.[7] The cells are then scraped and the lysate is collected.[7]

  • Separation: The cell lysate is vortexed and centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[7]

  • Collection: The supernatant, containing the extracted metabolites, is carefully transferred to a new tube for subsequent analysis.[7]

Metabolomic Analysis

Multiple analytical platforms are often employed to achieve comprehensive coverage of the metabolome.

  • Mass Spectrometry (MS):

    • Gas Chromatography-MS (GC-MS): Used for the analysis of volatile and thermally stable metabolites.

    • Liquid Chromatography-MS (LC-MS): A versatile technique for a wide range of metabolites. Different LC systems and mass spectrometers (e.g., Q-Exactive Orbitrap) can be used.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides structural information and quantification of highly abundant metabolites.[1]

Visualizing the Impact: Workflows and Pathways

To better understand the experimental process and the biological consequences of this compound treatment, the following diagrams have been generated.

G cluster_0 Cell Culture & Treatment cluster_1 Metabolite Extraction cluster_2 Metabolomic Analysis cluster_3 Data Analysis A Cancer Cell Lines (e.g., HGT-1, MDAMB231) B Treatment Groups: - this compound (Lovastatin) - Vehicle Control (DMSO) A->B C Wash with Ice-Cold PBS B->C D Extract with Cold 80% Methanol C->D E Centrifuge to Pellet Debris D->E F Collect Supernatant E->F G LC-MS/MS F->G H GC-MS F->H I NMR F->I J Metabolite Identification & Quantification G->J H->J I->J K Pathway Analysis J->K L Comparative Analysis K->L G cluster_pathway Key Signaling Pathways Affected by this compound cluster_downstream Downstream Effects MA This compound (Lovastatin) HMGCR HMG-CoA Reductase MA->HMGCR Inhibits Mev Mevalonate Pathway HMGCR->Mev Chol Cholesterol Synthesis (Suppressed) Mev->Chol Pren Isoprenoid Synthesis (Suppressed) Mev->Pren RasRho Ras/Rho Signaling (Altered) Pren->RasRho Akt AKT Signaling Pathway (Regulated) RasRho->Akt E2F1 E2F1 Pathway (Modulated) Akt->E2F1

References

Safety Operating Guide

Proper Disposal Procedures for Mevinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Immediate Safety and Logistical Information

The absence of a dedicated Safety Data Sheet for Mevinic acid necessitates a cautious approach. All handling and disposal operations should be conducted under the assumption that the substance may be hazardous.

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or fume hoodMinimizes inhalation exposure.

Spill Response:

In the event of a spill, the primary objective is to contain the material and prevent its spread.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into a labeled waste container.

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup should be disposed of as hazardous waste.

Step-by-Step Disposal Protocol for this compound

Given the lack of specific data, this compound waste must be treated as hazardous.

Step 1: Waste Identification and Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Segregate solid waste from liquid waste.

Step 2: Waste Collection and Labeling

  • Collect all this compound waste (including contaminated materials like gloves and absorbent pads) in a dedicated, chemically compatible, and sealable container.

  • Label the container clearly with the following information:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: 84064-38-0

    • Accumulation Start Date

    • Principal Investigator/Lab Contact Information

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with all available information about the waste stream.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

MevinicAcidDisposal start This compound Waste Generated is_sds_available Is a specific SDS available? start->is_sds_available follow_sds Follow specific disposal instructions in SDS. is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste (Default Protocol) is_sds_available->treat_as_hazardous No segregate Segregate Waste treat_as_hazardous->segregate collect_label Collect in a Labeled, Sealable Container segregate->collect_label store Store in Designated Hazardous Waste Area collect_label->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs

Caption: Decision workflow for the disposal of this compound.

This guide provides a framework for the safe and compliant disposal of this compound in the absence of specific manufacturer or regulatory guidance. Always prioritize safety and consult with your institution's safety professionals.

Personal protective equipment for handling Mevinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Mefenamic Acid

Note: The following information pertains to Mefenamic acid (CAS-No: 61-68-7). No safety data was found for "Mevinic acid," and it is presumed that this was a typographical error.

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Mefenamic acid. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Classification

Mefenamic acid is classified as harmful if swallowed.[1][2][3][4] It may also cause respiratory tract and skin irritation.[1] Laboratory experiments have indicated potential teratogenic effects.[1]

Hazard StatementClassification
H302Harmful if swallowed[1][2][3][4]
Potential HazardMay cause respiratory tract irritation[1]
Potential HazardMay cause skin irritation[1]
Potential HazardMay be harmful if absorbed through the skin[1]
Potential HazardLaboratory experiments have shown teratogenic effects[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling Mefenamic acid.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety glasses with side-shields or chemical safety goggles.[1][5][6] A face shield may be necessary for splash hazards.[5][7][8]Must conform to EN166 (EU) or NIOSH (US) standards.[1][6] Always wear safety glasses or goggles beneath a face shield.[5]
Hands Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][8][9][10]Gloves must be inspected for leaks or holes before use.[1][9] Use proper glove removal technique to avoid skin contact with the outer surface.[1][2] Wash and dry hands after handling.[1]
Body Laboratory coat.[5][7][9] Consider an impervious apron when transferring larger quantities.[9]A lab coat is the minimum required protection.[5][9] Work clothes should be laundered separately.[11]
Respiratory Required when dusts are generated.[12] Use in a well-ventilated area.[11]Operations should be performed in adequately ventilated areas.[9] Provide appropriate exhaust ventilation where dust is formed.[1]

Operational Plan: Handling and Storage

Handling Protocol:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.[9]

    • Verify that an eyewash station and safety shower are accessible.[13]

    • Work in a well-ventilated area, preferably a fume hood, especially when handling powders to avoid dust formation.[1][11]

  • During Handling:

    • Avoid all personal contact, including inhalation of dust.[11]

    • Do not eat, drink, or smoke in the handling area.[2][3][11][14]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2][3][14]

  • Post-Handling:

    • Securely seal containers when not in use.[6][11]

    • Decontaminate work surfaces.

    • Dispose of contaminated gloves and other waste in accordance with disposal procedures.[1]

Storage Protocol:

  • Store in a cool, dry, and well-ventilated place.[1][6][11]

  • Keep containers tightly closed to prevent contamination and leakage.[1][6][11][12]

  • Store away from incompatible materials and foodstuff containers.[11]

Emergency and Disposal Plan

Spill Management:

  • Minor Spills:

    • Wear appropriate PPE.

    • Avoid generating dust.[11]

    • Sweep or vacuum up the spilled solid and place it in a suitable, closed container for disposal.[1][11]

    • Clean the spill area with soap and water.[11]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[11]

    • Prevent the spill from entering drains or waterways.[1][11]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3][14][15]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][6][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][3][14][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][3][15]

Disposal Plan:

  • Dispose of Mefenamic acid and any contaminated materials in accordance with local, state, and federal regulations.[2][14]

  • Do not allow the product to enter drains.[1][6]

  • Waste should be placed in suitable, closed containers for disposal.[1][6]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE prep_setup Prepare Ventilated Work Area prep_ppe->prep_setup handle_weigh Weigh/Measure Mefenamic Acid prep_setup->handle_weigh handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_decon Decontaminate Work Surface handle_procedure->cleanup_decon emergency_spill Spill Occurs handle_procedure->emergency_spill emergency_exposure Personal Exposure handle_procedure->emergency_exposure cleanup_store Store Unused Chemical cleanup_decon->cleanup_store disp_waste Segregate Contaminated Waste cleanup_store->disp_waste disp_dispose Dispose via Approved Waste Stream disp_waste->disp_dispose emergency_notify Notify Supervisor emergency_spill->emergency_notify emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_first_aid->emergency_notify

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mevinic acid
Reactant of Route 2
Mevinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.